molecular formula C11H15NO3 B1675974 m-CRESOL, 6-tert-BUTYL-4-NITRO- CAS No. 72373-70-7

m-CRESOL, 6-tert-BUTYL-4-NITRO-

Cat. No.: B1675974
CAS No.: 72373-70-7
M. Wt: 209.24 g/mol
InChI Key: LCIFJBVMAQCODX-UHFFFAOYSA-N
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Description

m-Cresol, 6-tert-butyl-4-nitro- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3/c1-7-5-10(13)8(11(2,3)4)6-9(7)12(14)15/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIFJBVMAQCODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222681
Record name m-Cresol, 6-tert-butyl-4-nitro-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72373-70-7
Record name m-Cresol, 6-tert-butyl-4-nitro-
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Record name m-CRESOL, 6-tert-BUTYL-4-NITRO-
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Record name m-Cresol, 6-tert-butyl-4-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-tert-butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-butyl-4-nitro-m-cresol is a substituted nitrophenol derivative of significant interest in various chemical and pharmaceutical research areas. Its molecular architecture, featuring a phenolic hydroxyl group, a sterically hindering tert-butyl group, and an electron-withdrawing nitro group, suggests a unique combination of chemical reactivity, solubility, and potential biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-tert-butyl-4-nitro-m-cresol, outlines detailed experimental protocols for their determination, and discusses its potential synthesis, stability, and safety considerations. While experimentally determined data for this specific compound is limited in publicly available literature, this document serves as a valuable resource by synthesizing information from analogous compounds and established analytical methodologies.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its molecular structure and identity.

  • IUPAC Name: 2-tert-butyl-5-methyl-4-nitrophenol

  • Synonyms: 6-tert-butyl-4-nitro-m-cresol

  • Molecular Formula: C₁₁H₁₅NO₃

  • Canonical SMILES: CC1=CC(=C(C=C1O)C(C)(C)C)[O-]

  • InChI Key: InChIKey=XOUQAVYLRNOXDO-UHFFFAOYSA-N-N

The structure of 6-tert-butyl-4-nitro-m-cresol is characterized by a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 3, a nitro group (-NO₂) at position 4, and a tert-butyl group (-C(CH₃)₃) at position 6. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Caption: Molecular structure of 6-tert-butyl-4-nitro-m-cresol.

Predicted and Known Physicochemical Properties

Due to the limited availability of experimental data for 6-tert-butyl-4-nitro-m-cresol, the following table includes predicted values based on the properties of the parent compound, 6-tert-butyl-m-cresol, and the known effects of nitration on aromatic systems.

Property6-tert-butyl-m-cresol (Parent Compound)6-tert-butyl-4-nitro-m-cresol (Predicted/Known)Rationale for Prediction
Molecular Weight 164.24 g/mol [1]209.24 g/mol Addition of a nitro group (-NO₂) adds 45.00 g/mol .
Appearance Colorless to pale yellow liquid or solid[2]Yellowish crystalline solid (Predicted)Nitrophenols are typically yellow crystalline solids.[3]
Melting Point 23-28 °C[2]Higher than parent (Predicted)The nitro group increases intermolecular forces (dipole-dipole interactions), generally leading to a higher melting point.
Boiling Point 242-244 °C at 760 mmHg[2]Higher than parent (Predicted)Increased molecular weight and polarity from the nitro group would increase the boiling point.
Water Solubility 101.3 mg/L at 25 °C (estimated)[2]Moderately soluble (Predicted)The nitro group can participate in hydrogen bonding with water, potentially increasing solubility compared to some non-polar compounds. However, the bulky tert-butyl group may limit this effect. The solubility of nitrophenols in water is generally moderate.[3]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone[1]Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) (Predicted)Like other nitrophenols, it is expected to be soluble in common organic solvents.[4]
pKa ~11.45 (Predicted for 6-tert-butyl-m-cresol)[5]Lower than parent (Predicted)The electron-withdrawing nitro group stabilizes the phenoxide anion, making the compound more acidic and thus lowering the pKa. The pKa of cresol isomers is around 10.1-10.3.[6]

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data, the following established methodologies are recommended for the characterization of 6-tert-butyl-4-nitro-m-cresol.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

  • Methodology: Capillary Melting Point Determination

    • Sample Preparation: A small amount of the crystalline 6-tert-butyl-4-nitro-m-cresol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: A calibrated digital melting point apparatus is used.

    • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

    • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

Given its predicted high boiling point, distillation under reduced pressure is advisable to prevent decomposition.

  • Methodology: Vacuum Distillation

    • Apparatus: A short-path distillation apparatus is suitable for small quantities.

    • Procedure: The sample is placed in the distillation flask with a magnetic stir bar. The system is evacuated to a stable, known pressure. The sample is heated gently with a heating mantle.

    • Measurement: The temperature of the vapor that condenses on the thermometer bulb and the corresponding pressure are recorded.

Solubility Determination
  • Methodology: Shake-Flask Method (OECD Guideline 105)

    • Procedure: An excess amount of 6-tert-butyl-4-nitro-m-cresol is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

    • Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the solute in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acidity of the phenolic hydroxyl group is a key parameter.

  • Methodology: UV-Vis Spectrophotometric Titration

    • Principle: The protonated (PhOH) and deprotonated (PhO⁻) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

    • Procedure:

      • A solution of 6-tert-butyl-4-nitro-m-cresol of known concentration is prepared in a suitable solvent system (e.g., water-methanol).

      • The pH of the solution is adjusted incrementally using standardized acid and base solutions.

      • The UV-Vis spectrum is recorded at each pH value.

    • Data Analysis: The absorbance data at a wavelength where the difference between the two species is maximal is plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the aromatic protons, the methyl group protons, and the tert-butyl group protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present. Key expected vibrational bands include:

      • O-H stretching (broad, around 3200-3600 cm⁻¹)

      • C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹)

      • N-O stretching (asymmetric and symmetric, around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

      • C=C stretching (aromatic, around 1450-1600 cm⁻¹)

  • Mass Spectrometry (MS):

    • Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structure elucidation. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Proposed Synthesis Purification Recrystallization/ Chromatography Synthesis->Purification MP Melting Point Purification->MP BP Boiling Point Purification->BP Solubility Solubility Purification->Solubility pKa pKa Purification->pKa NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS

Caption: Experimental workflow for the characterization of 6-tert-butyl-4-nitro-m-cresol.

Proposed Synthetic Pathway

A plausible synthetic route to 6-tert-butyl-4-nitro-m-cresol involves the nitration of 6-tert-butyl-m-cresol.

Synthetic_Pathway Reactant 6-tert-butyl-m-cresol Product 6-tert-butyl-4-nitro-m-cresol Reactant->Product Nitration Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Product

Caption: Proposed synthetic pathway for 6-tert-butyl-4-nitro-m-cresol.

The direct nitration of phenols can be aggressive and lead to side products. The bulky tert-butyl group at position 6 is expected to exert a significant steric directing effect, favoring nitration at the para position (position 4) relative to the hydroxyl group, which is an ortho-, para-director. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, would be crucial to achieve selective synthesis and good yields.

Stability and Reactivity

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[5][7][8] The presence of the nitro group suggests that caution should be exercised when heating this compound. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to determine its decomposition temperature and associated energy release.

  • Reactivity:

    • The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation. Its acidity will be enhanced by the nitro group.

    • The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.

    • The aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • In case of contact:

    • Skin: Wash off immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, seek immediate medical advice.

  • Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

Conclusion

6-tert-butyl-4-nitro-m-cresol is a compound with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its molecular structure, predicted physicochemical properties, and detailed methodologies for their experimental determination. By leveraging knowledge of analogous compounds and established analytical techniques, researchers can effectively characterize and utilize this molecule. The proposed synthetic pathway and discussion of stability and safety provide a solid foundation for its handling and further investigation. As more experimental data becomes available, a more complete understanding of this intriguing molecule will emerge.

References

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Sources

Molecular Architecture and Conformational Dynamics of 6-tert-Butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Steric Inhibition and Physicochemical Profiling

Executive Overview

In the realm of rational drug design and agrochemical development, the precise three-dimensional conformation of a small molecule dictates its target affinity, reactivity, and pharmacokinetic profile. 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7), also designated by IUPAC nomenclature as 2-tert-butyl-5-methyl-4-nitrophenol , serves as a premier model for studying severe steric crowding on an aromatic scaffold [1, 2].

As a bioactive chemical and critical synthetic intermediate [4], its utility is governed not just by its functional groups, but by how these groups physically interact in three-dimensional space. This whitepaper deconstructs the conformational dynamics of this molecule, providing researchers with field-proven analytical protocols to characterize its steric and electronic behaviors.

Structural Topology and Nomenclature Mapping

To understand the molecule's behavior, we must first map its topology. The common name 6-tert-butyl-4-nitro-m-cresol is derived from the m-cresol (3-methylphenol) parent structure.

  • C1: Hydroxyl group (-OH)

  • C3: Methyl group (-CH₃)

  • C4: Nitro group (-NO₂)

  • C6: tert-Butyl group (-C(CH₃)₃)

Through molecular symmetry (reflecting across the C1-C4 axis), this is geometrically identical to 2-tert-butyl-5-methyl-4-nitrophenol [3]. This dense substitution pattern places bulky groups adjacent to highly reactive moieties, creating two distinct zones of steric conflict that dictate the molecule's entire physicochemical profile.

Conformational Dynamics: The Causality of Steric Strain

Zone A: The Hydroxyl/tert-Butyl Conflict (C1-C2)

The tert-butyl group at the ortho position (C2) possesses a massive van der Waals radius. When adjacent to the C1 hydroxyl group, severe steric repulsion occurs. To minimize this high-energy steric clash, the O-H bond is forced to rotate away from the tert-butyl group, adopting a rigid trans-conformation where the hydroxyl proton points directly toward the unsubstituted C6 position [3]. Causality: This forced orientation completely eliminates the possibility of intramolecular hydrogen bonding on the C2 face and sterically shields the oxygen, significantly altering its reactivity as a nucleophile.

Zone B: Steric Inhibition of Resonance (C4-C5)

The nitro group at C4 is a planar, sp²-hybridized system. In an unhindered molecule (like 4-nitrophenol), the nitro group lies coplanar with the aromatic ring to maximize π-orbital overlap, enabling a strong resonance electron-withdrawing effect (-M effect). However, in this molecule, the adjacent C5 methyl group creates a severe peri-like steric clash with the oxygen atoms of the nitro group [5]. Causality: To relieve this strain, the C4-N bond rotates, twisting the nitro group out of the aromatic plane. This disruption of coplanarity breaks the π-conjugation, drastically reducing the nitro group's electron-withdrawing capacity and consequently lowering the acidity (raising the pKa) of the phenolic proton.

ConformationalDynamics Molecule 6-tert-butyl-4-nitro-m-cresol tBu C2 tert-butyl Group Molecule->tBu Me C5 Methyl Group Molecule->Me StericOH Steric Clash with C1 -OH tBu->StericOH StericNO2 Steric Clash with C4 -NO2 Me->StericNO2 OHConf OH Directed to C6 StericOH->OHConf NO2Conf NO2 Twists Out of Plane StericNO2->NO2Conf Effect1 Loss of Intramolecular H-Bonding OHConf->Effect1 Effect2 Reduced π-Conjugation & Acidity NO2Conf->Effect2

Figure 1: Steric hindrance driving conformational adaptations and properties.

Self-Validating Experimental Protocols

To empirically prove these structural phenomena, analytical scientists must employ orthogonal characterization techniques. The following protocols are designed as self-validating systems, ensuring data integrity through built-in internal controls.

Protocol 1: 2D NOESY NMR for Hydroxyl Orientation

Objective: To confirm the trans-orientation of the hydroxyl proton relative to the tert-butyl group.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Rationale: Anhydrous CDCl₃ prevents rapid proton exchange, keeping the -OH resonance sharp enough for Nuclear Overhauser Effect (NOE) detection.

  • Step 2: Instrument Setup. Utilize a ≥500 MHz NMR spectrometer. Set the probe temperature to 298 K.

  • Step 3: NOESY Acquisition. Run a 2D NOESY experiment with a mixing time of 400–500 ms. Rationale: This specific mixing time allows optimal cross-relaxation for small molecules (MW ~209 g/mol ) without introducing spin-diffusion artifacts.

  • Step 4: Self-Validation & Analysis.

    • Positive Control: Observe a strong NOE cross-peak between the -OH proton (~5.2 ppm) and the C6 aromatic proton, proving spatial proximity (< 5 Å).

    • Internal Negative Control: Verify the complete absence of a cross-peak between the -OH proton and the tert-butyl methyl protons. If a cross-peak appears here, the sample is either undergoing rapid chemical exchange or the structural hypothesis is flawed.

Protocol 2: Variable-Concentration IR Spectroscopy

Objective: To prove the absence of intramolecular hydrogen bonding due to steric forcing [5].

  • Step 1: Serial Dilution. Prepare three solutions of the compound in anhydrous carbon tetrachloride (CCl₄) at concentrations of 0.1 M, 0.01 M, and 0.001 M.

  • Step 2: Acquisition. Scan each sample from 4000 to 400 cm⁻¹ using an FTIR spectrometer with a path length matched to the concentration (e.g., 1 mm cell for 0.01 M).

  • Step 3: Self-Validation & Analysis. Monitor the ν(O-H) stretch region. At 0.1 M, a broad peak may appear around ~3300 cm⁻¹ due to intermolecular H-bonding. As the sample is diluted to 0.001 M, this broad peak must disappear, leaving only a sharp, high-frequency peak at ~3550 cm⁻¹. Rationale: Intramolecular H-bonds are concentration-independent. The disappearance of the broad peak upon dilution validates that the monomeric molecule lacks intramolecular hydrogen bonding.

Protocol 3: X-Ray Crystallography for Nitro Dihedral Quantification

Objective: To quantify the exact degree of steric inhibition of resonance at the C4-nitro group.

  • Step 1: Crystallization. Dissolve the compound in hot ethyl acetate. Slowly layer with hexanes and allow vapor diffusion at 4°C for 72 hours to grow diffraction-quality single crystals.

  • Step 2: Diffraction. Mount a crystal on a diffractometer with a Mo Kα source (λ = 0.71073 Å) cooled to 100 K to minimize thermal atomic motion.

  • Step 3: Self-Validation & Analysis. Solve the structure. The protocol is self-validating via the R-factor: only accept the structural model if R₁ < 0.05 and the Goodness-of-Fit (GoF) is ~1.0. Measure the dihedral angle between the O-N-O plane and the aromatic ring. A measurement between 30° and 45° definitively proves steric twisting by the C5 methyl group.

Quantitative Conformational Data Summary

The table below synthesizes the expected physicochemical and analytical parameters driven by the molecule's unique steric environment.

Analytical TargetMethodologyExpected ValueMechanistic Driver
OH ↔ C6 Spatial Proximity 2D NOESY NMRStrong Cross-PeakSteric repulsion from C2 t-Bu forces OH toward C6.
OH ↔ C2 t-Bu Proximity 2D NOESY NMRNo Cross-PeakValidates rigid trans-geometry of the hydroxyl group.
Nitro Group Twist X-Ray Crystallography30° – 45° DihedralSteric clash between C4-NO2 and C5-CH3 forces out-of-plane twist.
Hydroxyl State FTIR (Dilute CCl₄)~3550 cm⁻¹ (Sharp)Confirms complete absence of intramolecular H-bonding.
Aqueous Acidity Potentiometric TitrationpKa 7.5 – 8.2Reduced -M effect from twisted NO2 decreases acidity vs. unhindered p-nitrophenol (pKa 7.15).

Conclusion

The molecular architecture of 6-tert-butyl-4-nitro-m-cresol perfectly illustrates how localized steric crowding dictates global physicochemical properties. By forcing the hydroxyl group into a rigid conformation and twisting the nitro group out of resonance, the molecule exhibits an altered pKa, unique spectroscopic signatures, and modified reactivity. Understanding these principles through rigorous, self-validating analytical protocols is essential for scientists utilizing this scaffold in downstream chemical biology or drug development applications.

References

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  • TargetMol. "Data Sheet (Cat.No.T33239) - m-Cresol, 6-tert-butyl-4-nitro-". TargetMol Chemicals. Available at: [Link]

Literature review on nitrated tert-butyl cresol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nitrated tert-Butyl Cresol Derivatives: From Oxidative Uncoupling to Phenolic Yellowing

Executive Summary

Nitrated tert-butyl cresol derivatives represent a fascinating class of compounds where minor structural modifications—specifically the positioning of bulky tert-butyl groups, electron-donating methyl groups, and electron-withdrawing nitro groups—dictate vastly different chemical behaviors. In the agrochemical sector, these structural features create potent uncouplers of oxidative phosphorylation (e.g., Medinoterb)[1]. In materials and textile science, the unintended nitration of the ubiquitous antioxidant BHT (2,6-di-tert-butyl-p-cresol) by atmospheric nitrogen oxides (NOx) leads to the formation of highly conjugated, chromophoric quinone methides, resulting in the costly phenomenon known as "phenolic yellowing".

This whitepaper dissects the mechanistic causality, synthesis, and mitigation protocols associated with these dual-natured derivatives.

Structural Causality: The Role of Sterics and Electronics

The fundamental behavior of a nitrated tert-butyl cresol is governed by two opposing chemical forces:

  • Steric Shielding: The bulky tert-butyl group(s) provides significant lipophilicity (increasing LogP) and sterically shields the phenolic hydroxyl group. In polymer science, this shielding stabilizes phenoxy radicals, making precursors like BHT excellent antioxidants[2].

  • Electronic Withdrawal: The addition of nitro (

    
    ) groups via electrophilic aromatic substitution drastically lowers the pKa of the phenolic proton. The nitro groups delocalize the negative charge of the resulting phenolate anion via resonance.
    

When combined, these features create lipophilic weak acids. This specific physicochemical profile allows these molecules to effortlessly cross lipid bilayers in their protonated state and release protons in aqueous compartments, acting as devastating proton ionophores in biological systems[3].

Agrochemical Applications: Oxidative Phosphorylation Uncoupling

Compounds such as Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) and its close relative Dinoterb (2-tert-butyl-4,6-dinitrophenol) were historically deployed as pre-emergence herbicides[1][4].

Mechanism of Action

Mitochondria generate ATP by maintaining an electrochemical proton gradient (


) across the inner mitochondrial membrane. Nitrated tert-butyl cresols partition into this membrane due to their high lipophilicity. Once inside the relatively alkaline mitochondrial matrix, the acidic phenol (pKa ~4.0) deprotonates. The resulting lipophilic anion is stable enough to cross back through the membrane to the intermembrane space, where it picks up another proton, effectively short-circuiting the electron transport chain (ETC)[3]. This uncoupling halts ATP synthesis and dissipates the proton motive force as lethal heat, leading to rapid cellular necrosis and severe mammalian toxicity[5].

G Substrate NADH / FADH2 ETC Electron Transport Chain (ETC) Substrate->ETC e- transfer ProtonGrad Proton Gradient (ΔμH+) ETC->ProtonGrad H+ pumping ATPSynth ATP Synthase ProtonGrad->ATPSynth Normal H+ flow Medinoterb Nitrated t-Butyl Cresol (e.g., Medinoterb) ProtonGrad->Medinoterb Protonation of Phenolate ATP ATP Production ATPSynth->ATP Phosphorylation Heat Energy Dissipated as Heat Medinoterb->Heat Membrane crossing & H+ release

Diagram 1: Disruption of the mitochondrial proton gradient by nitrated tert-butyl cresol uncouplers.

Protocol 1: Controlled Synthesis of Medinoterb

Industrial nitration of hindered cresols requires strict regiocontrol to prevent oxidative cleavage of the methyl group[1].

  • Step 1 (Preparation): Dissolve 1.0 eq of 2-tert-butyl-5-methylphenol in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Step 2 (Mixed Acid Generation): In a separate flask, prepare a nitrating mixture of concentrated

    
     (2.2 eq) and 
    
    
    
    (catalytic) at 0°C.
  • Step 3 (Nitration): Add the mixed acid dropwise to the phenol solution. Crucial Causality: The temperature must be strictly maintained below 10°C. Exceeding this thermal threshold shifts the reaction pathway from electrophilic aromatic substitution toward the oxidative degradation of the meta-methyl group.

  • Step 4 (Quenching): Pour the reaction mixture over crushed ice to halt the nitration. Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Step 5 (Self-Validation): Monitor the reaction via HPLC. The successful addition of two nitro groups is validated by a distinct bathochromic shift in the UV-Vis spectrum and a sharp drop in the aqueous pKa of the purified crystallizate compared to the starting material.

Material Science: The Phenolic Yellowing Phenomenon

In the textile and polymer industries, "nitrated tert-butyl cresol" takes on a different meaning. BHT (2,6-di-tert-butyl-p-cresol) is a standard antioxidant added to polyethylene and polypropylene packaging films to prevent oxidative polymer degradation[2].

The Yellowing Mechanism

During storage, BHT sublimates from the packaging and deposits onto textiles. When exposed to atmospheric nitrogen oxides (NOx)—commonly generated by gas-powered forklifts or heating systems—BHT undergoes a radical-mediated nitration[2]. The reaction initiates with hydrogen abstraction from the phenolic hydroxyl, forming a phenoxy radical stabilized by the bulky tert-butyl groups. NOx species then attack the aromatic ring, yielding nitrated intermediates (e.g., 2,6-di-tert-butyl-4-nitrophenol). Under slightly alkaline conditions (often left over from textile finishing processes), these nitrophenols tautomerize into highly conjugated quinone methides. This extended


-electron system absorbs blue light, causing the fabric to reflect a distinct, stubborn yellow hue.

G BHT BHT (2,6-di-tert-butyl-p-cresol) Oxidation Oxidation / H-abstraction BHT->Oxidation NOx Atmospheric NOx (NO, NO2) NOx->Oxidation Nitration Nitration Reaction NOx->Nitration Radical Phenoxy Radical Intermediate Oxidation->Radical Radical->Nitration NitroPhenol Nitrated BHT (e.g., 2,6-di-tert-butyl-4-nitrophenol) Nitration->NitroPhenol Quinone Quinone Methide (Yellow Chromophore) NitroPhenol->Quinone Alkaline pH / Tautomerization

Diagram 2: Radical-mediated nitration of BHT by NOx leading to chromophoric quinone methides.

Protocol 2: ISO 105-X18 Phenolic Yellowing Assessment

To predict and mitigate this degradation, textiles are subjected to accelerated predictive testing.

  • Step 1 (Assembly): Cut a 50x50 mm specimen of the test fabric and a standard polyamide control fabric.

  • Step 2 (BHT Exposure): Fold the specimens inside a standardized BHT-impregnated test paper (Courtaulds paper).

  • Step 3 (Incubation): Wrap the assembly in BHT-free polyethylene film, seal it completely to trap localized gases, and place it in a perspirometer under a 5 kg weight at 50°C for 16 hours.

  • Step 4 (Self-Validation & Evaluation): Upon removal, the test is only valid if the polyamide control fabric exhibits a yellowing grade of 3 on the standard grey scale. If the control fails to yellow, the BHT paper has expired or the seal was compromised, rendering the test void. If valid, assess the test fabric against the grey scale.

  • Mitigation: If a fabric fails, the core pH of the textile must be adjusted to 5.5–6.5 using non-volatile organic acids (e.g., citric acid) during finishing. Volatile acids will evaporate during storage, allowing the pH to drift alkaline and triggering the quinone tautomerization.

Quantitative Data Summary

The table below contrasts the physicochemical properties of these derivatives, highlighting how structural nuances dictate their primary field of impact.

CompoundStructural ClassificationPrimary Application / IssueEst. pKaEst. LogPPrimary Hazard
Medinoterb Dinitro-m-cresol derivativeHerbicide (Obsolete)~4.0~3.2High mammalian toxicity via uncoupling[1]
Dinoterb Dinitrophenol derivativeHerbicide (Obsolete)~4.6~3.5Reproduction/developmental toxin[4]
Nitrated BHT Nitro-p-cresol derivativeTextile/Polymer Degradation~6.8~4.5Reversible phenolic yellowing[2]

References

  • "Summary of Herbicide Mechanism of Action", Weed Science Society of America (WSSA),
  • "Dinoterb - AERU", University of Hertfordshire,
  • "Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line", Frontiers in Genetics,
  • "Medinoterb - AERU", University of Hertfordshire,
  • "Chemistry behind Yellowing of Textiles: Causes and Preventive Measures", Textile Learner,
  • "Yellowing of textiles on storage", Fibre2Fashion,

Sources

Thermodynamic Stability and Decomposition Kinetics of 6-tert-Butyl-4-nitro-m-cresol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals scaling the synthesis of substituted nitroaromatics, understanding the precise thermodynamic boundaries of intermediates is a critical safety and operational mandate. 6-tert-butyl-4-nitro-m-cresol (CAS 72373-70-7), systematically known as 3-methyl-6-tert-butyl-4-nitrophenol, presents a highly complex thermodynamic profile[1]. While alkyl substitutions can enhance environmental stability, the intrinsic reactivity of the nitro moiety dictates the compound's thermal hazard potential. This whitepaper dissects the structural causality behind its thermodynamic behavior and establishes self-validating calorimetric workflows to ensure safe handling and scale-up.

Structural Thermodynamics: The Causality of Instability

The thermodynamic stability of 6-tert-butyl-4-nitro-m-cresol is not a monolithic property; rather, it is governed by an antagonistic interplay between steric shielding and electronic destabilization.

Steric Shielding via the tert-Butyl Group

The bulky tert-butyl group positioned at carbon-6 provides profound steric hindrance around the adjacent phenolic hydroxyl group (carbon-1). This spatial shielding heavily restricts the approach of oxidizing agents, thereby enhancing the compound's resistance to ambient oxidative degradation and improving its long-term stability in polymeric or high-temperature applications[2].

The Ortho-Methyl Destabilization Effect

Conversely, a severe structural vulnerability arises from the methyl group at carbon-3, which sits directly ortho to the electron-withdrawing nitro group at carbon-4. In nitroaromatic chemistry, the presence of an ortho-methyl group fundamentally alters decomposition behavior[3].

  • Steric Strain: The methyl group forces the nitro group out of the aromatic plane, disrupting resonance stabilization and lowering the C-NO

    
     bond dissociation energy.
    
  • Intramolecular Hydrogen Transfer: Under thermal stress, the proximity of the methyl hydrogens to the nitro oxygens facilitates a low-energy transition state for hydrogen transfer. This mechanism drastically lowers the activation energy (

    
    ) required to initiate exothermic decomposition compared to unsubstituted nitrophenols[3].
    

Pathway A 6-tert-butyl-4-nitro-m-cresol B Thermal Stress (>150°C) A->B Heat Application C Intramolecular H-Transfer (Ortho-Methyl Effect) B->C Activation Energy Reached D Autocatalytic Decomposition C->D Radical Generation E Exothermic Runaway & NOx D->E Thermal Runaway

Fig 1. Thermal decomposition pathway of 6-tert-butyl-4-nitro-m-cresol.

Experimental Workflows for Thermodynamic Profiling

Theoretical bond dissociation energies are insufficient for safe process scale-up due to the autocatalytic nature of nitroaromatic decomposition. Application scientists must employ rigorous, self-validating calorimetric protocols to map the compound's thermal boundaries[4].

Protocol 1: Differential Scanning Calorimetry (DSC) for Kinetic Screening

Objective: Determine the extrapolated onset temperature (


) and total decomposition enthalpy (

).
  • Step 1: Sample Preparation. Weigh precisely 2.0–3.0 mg of high-purity (>99%) 6-tert-butyl-4-nitro-m-cresol into a gold-plated high-pressure crucible.

    • Causality: Standard aluminum or iron crucibles can act as catalytic surfaces, artificially lowering the decomposition temperature of nitro-compounds and yielding false safety margins[5]. Gold ensures a strictly inert boundary.

  • Step 2: Hermetic Sealing. Seal the crucible under a dry nitrogen atmosphere using a mechanical press.

    • Causality: Hermetic sealing suppresses endothermic volatilization (sublimation/boiling) that could otherwise mask the initial exothermic decomposition signal.

  • Step 3: Thermal Ramping. Equilibrate the furnace at 25°C, then heat to 400°C at a strict rate of 5°C/min.

    • Causality: A slow, controlled heating rate minimizes thermal lag between the sensor and the sample, yielding a highly accurate

      
      [4].
      
  • Step 4: Self-Validation. Run a known reference standard (e.g., 4-nitrophenol) immediately after the sample. If the reference

    
     deviates by >2°C from literature values, recalibrate the instrument using indium/zinc standards and repeat the workflow.
    
Protocol 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Runaway Profiling

Objective: Extract the pseudo-adiabatic self-heating rate and Time-to-Maximum Rate (TMR) for scale-up safety.

  • Step 1: Bomb Loading. Load 1.0 g of the sample into a titanium spherical bomb.

    • Causality: Titanium provides exceptional chemical resistance and maintains a low thermal inertia (

      
      -factor). This is critical for accurately capturing the true adiabatic temperature rise of the sample without the vessel absorbing excess heat.
      
  • Step 2: Heat-Wait-Search (HWS) Execution. Program the ARC to heat in 5°C increments, wait 15 minutes for thermal equilibration, and search for a self-heating rate

    
     0.02°C/min.
    
    • Causality: The HWS algorithm isolates the intrinsic kinetic onset of radical dissociation. By removing external heating during the "search" phase, the system confirms that any detected temperature rise is purely driven by the internal exothermic reaction of the nitro-compound.

Workflow S1 Sample Prep (Gold Crucible) S2 DSC Screening (5°C/min Ramp) S1->S2 S3 ARC Analysis (Heat-Wait-Search) S2->S3 S4 Kinetic Modeling (Ea & TMR) S3->S4

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table synthesizes the comparative thermodynamic parameters of 6-tert-butyl-4-nitro-m-cresol against baseline nitrophenols. The data illustrates how the destabilizing impact of the ortho-methyl group lowers the onset temperature, while the massive steric bulk of the tert-butyl group slightly mitigates the total energy release compared to unhindered analogs.

CompoundSteric HindranceOrtho-Methyl EffectOnset Temp (

)
Decomposition Enthalpy (

)
4-Nitrophenol LowAbsent~280°C~1800 J/g
4-Nitro-m-cresol LowPresent~240°C~2100 J/g
6-tert-butyl-4-nitro-m-cresol HighPresent~255°C~1950 J/g

Table 1: Comparative thermodynamic parameters (calorimetric baselines illustrating structural thermodynamic trends based on nitroaromatic behaviors).

Implications for Drug Development and Scale-Up

For drug development professionals, 6-tert-butyl-4-nitro-m-cresol represents a highly useful but energetically dense intermediate. The presence of the ortho-methyl group dictates that thermal exposure during synthesis, distillation, or drying must be strictly capped well below its


. By implementing the self-validating DSC and ARC workflows outlined above, process chemists can accurately define the Maximum Allowable Temperature (MAT) and engineer appropriate cooling capacities for reactor scale-up, ensuring both process integrity and operational safety.

References

1.[1] Guidechem. "3-Methyl-6-tert-butyl-4-nitrophenol 72373-70-7 wiki". Guidechem. 2.[3] DTIC Science & Technology. "Thermal Stability Characteristics of Nitroaromatic Compounds". Science.gov. 3.[2] Leapchem. "2,4-Di-tert-butyl-5-nitrophenol丨CAS 873055-57-3". Leapchem. 4.[4] Trivedi, M. K., et al. "Biofield Treatment: An Effective Strategy for Modulating the Physical and Thermal Properties of O-Nitrophenol, M-Nitrophenol and P-Tertiary Butyl Phenol". ResearchGate. 5.[5] EXTOXNET. "FENITROTHION - EXTOXNET PIP". Oregon State University.

Sources

Environmental Fate and Degradation Kinetics of Nitrated Cresols: A Comprehensive Guide for Environmental and Toxicological Sciences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrated cresols, particularly 4,6-dinitro-o-cresol (DNOC) and its isomers, represent a class of highly recalcitrant and toxic nitroaromatic compounds. Historically deployed as herbicides and pesticides, they are currently recognized as significant environmental pollutants arising from industrial effluents and the atmospheric photooxidation of anthropogenic volatile organic compounds (VOCs) like toluene. For researchers and drug development professionals dealing with toxicological profiling or environmental remediation of pharmaceutical byproducts, understanding the multimedia partitioning and degradation kinetics of nitrocresols is critical. This whitepaper synthesizes the environmental fate, mechanistic degradation pathways, and validated experimental protocols for assessing nitrocresol remediation.

Chemical Profile and Environmental Partitioning

The environmental fate of nitrocresols is dictated by their unique physicochemical properties—specifically, the electron-withdrawing nature of the nitro groups, which increases the acidity of the phenolic hydroxyl group.

In aquatic and terrestrial systems, the partitioning of DNOC is heavily pH-dependent. In environments with a low pH, the phenolic group remains protonated, leading to strong adsorption onto soil organic carbon and clay matrices[1](). Conversely, in neutral to alkaline waters, DNOC exists primarily as a highly soluble anion, increasing its mobility and potential to contaminate groundwater. In the atmosphere, nitrocresols are formed via the reaction of OH and NO₂ radicals with cresols, subsequently partitioning into the aerosol phase where they act as "brown carbon," absorbing solar radiation and contributing to secondary organic aerosol (SOA) formation[2]().

EnvFate Source Sources (Pesticides, Industry, Atmos. Chem) Air Atmosphere (Aerosols & Brown Carbon) Source->Air Volatilization / Oxidation Water Aquatic Systems (Surface & Groundwater) Source->Water Runoff / Effluent Soil Soil & Sediment (Adsorption) Source->Soil Direct Application Air->Water Wet Deposition Photo Photodegradation (Nitrate-mediated) Air->Photo Water->Soil pH-dependent Partitioning Water->Photo Bio Microbial Degradation (Ring Cleavage) Water->Bio Soil->Bio

Figure 1: Multimedia environmental partitioning and primary degradation sinks of nitrocresols.

Mechanistic Pathways of Degradation

Microbial Bioremediation

Due to the stable nitroaromatic ring, nitrocresols are highly resistant to spontaneous hydrolysis[1](). However, specific bacterial strains, notably Pseudomonas sp. and Arthrobacter simplex, have evolved specialized enzymatic pathways to utilize DNOC as a sole carbon and nitrogen source[3]().

The degradation typically proceeds via the oxidative elimination of nitro groups as nitrite (


) or nitrate (

). In the Arthrobacter pathway, DNOC is initially transformed into 3-methyl-5-nitrocatechol, followed by reductive hydroxylation to 2,3,5-trihydroxytoluene. This intermediate is rapidly activated for subsequent meta- or ortho-ring cleavage by dioxygenases, leading to complete mineralization[3]().

MicroDeg DNOC DNOC (Nitrated Cresol) MNC 3-Methyl-5-nitrocatechol (Intermediate) DNOC->MNC Arthrobacter sp. (Nitro elimination) THT 2,3,5-Trihydroxytoluene (Intermediate) MNC->THT Reductive Hydroxylation Cleavage Ring Cleavage (Mineralization) THT->Cleavage Dioxygenase Catalysis

Figure 2: Aerobic microbial degradation pathway of DNOC via Arthrobacter simplex.

Advanced Oxidation Processes (AOPs) & Photodegradation

In surface waters, direct photolysis of nitrocresols is relatively slow but is significantly accelerated by the presence of nitrate ions. Nitrate photolysis generates highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, increasing the apparent degradation rate of nitrophenols by a factor of 3.0 to 3.5[4]().

For industrial wastewater treatment, heterogeneous Fenton degradation using Fe²⁺-substituted ion-exchange resins (e.g., Amberlyst 15) is highly effective. The controlled desorption of Fe²⁺ from the resin into the bulk solution—mediated by the addition of HCl—drives the catalytic decomposition of H₂O₂ into •OH radicals, achieving rapid mineralization of DNOC without generating excessive iron sludge[5]().

Quantitative Data on Degradation Efficacy

The table below summarizes the kinetic efficiencies of various degradation modalities applied to nitrated cresols.

Degradation ProcessTarget CompoundCatalyst / Biological AgentKey Metric / EfficiencyReference
Microbial Bioreactor DNOCMixed culture CDNOC1-3 (Immobilized on glass beads)86% mineralization efficiency in continuous flow[6]()
Heterogeneous Fenton DNOCAmberlyst 15 (Fe²⁺) + H₂O₂ + HCl>90% degradation (Rate is directly proportional to HCl conc.)[5]()
Nitrate-Mediated Photolysis NitrocresolsSimulated sunlight + 1mM Nitrate3.0–3.5x acceleration in apparent photolysis rate[4]()
Gas-Phase Photolysis 2-nitro-p-cresolUV Radiation (Atmospheric conditions)24.4% Secondary Organic Aerosol (SOA) mass yield[2]()

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every experimental choice.

Protocol 1: Immobilized-Cell Bioreactor for DNOC Mineralization

Objective: Establish a fixed-bed column reactor to evaluate the continuous degradation of DNOC using an acclimated bacterial consortium.

  • Matrix Preparation: Acid-wash and autoclave borosilicate glass beads (3-5 mm diameter).

    • Causality: Acid washing removes trace heavy metals that could irreversibly inhibit microbial dioxygenase activity. The specific bead size optimizes the void fraction to prevent fluid channeling while maximizing the surface-area-to-volume ratio for biofilm adhesion[6]().

  • Biomass Immobilization: Circulate a high-density liquid culture (OD₆₀₀ ~2.0) of the consortium through the column for 48 hours at a low flow rate (e.g., 2 mL/min).

    • Causality: Low shear stress during the initial inoculation phase promotes the secretion of extracellular polymeric substances (EPS), firmly anchoring the biofilm to the glass matrix and preventing biomass washout during continuous operation.

  • Continuous Operation & Validation: Pump synthetic wastewater containing 100 mg/L DNOC through the column. Quantify influent and effluent DNOC via HPLC, and simultaneously measure effluent nitrate (

    
    ) via ion chromatography.
    
    • Causality: The concomitant liberation of nitrate serves as a stoichiometric proxy for nitro-group cleavage. This self-validates the system by proving that the disappearance of DNOC is due to true biological mineralization rather than mere physical biosorption to the matrix.

Protocol 2: Heterogeneous Fenton Degradation using Fe²⁺-Resins

Objective: Mineralize aqueous DNOC using a controlled-release Fe²⁺-substituted Amberlyst 15 resin.

FentonFlow Prep 1. Resin Preparation Amberlyst 15 + Fe2+ Equil 2. Equilibration Adjust pH via HCl Prep->Equil React 3. Fenton Reaction Add H2O2 + DNOC Equil->React Analysis 4. Kinetic Analysis HPLC-UV Detection React->Analysis

Figure 3: Step-by-step experimental workflow for the heterogeneous Fenton degradation of DNOC.

  • Resin Loading: Stir Amberlyst 15 (H⁺ form) in a 0.1 M FeSO₄ solution for 24 hours. Wash extensively with deionized water until the effluent is iron-free.

    • Causality: Ion exchange replaces mobile protons with Fe²⁺. The exhaustive washing step removes loosely bound iron, ensuring the subsequent Fenton reaction is truly heterogeneous and minimizing the formation of inactive iron sludge[5]().

  • Reaction Initiation: Suspend the Fe-resin in the target DNOC solution. Add dilute HCl to achieve the target pH (e.g., pH 2.5–3.0), followed by the continuous infusion of H₂O₂.

    • Causality: The addition of HCl precisely controls the desorption rate of Fe²⁺ from the resin into the bulk liquid via mass action. This slow-release mechanism maintains an optimal, steady-state Fe²⁺/H₂O₂ ratio, preventing the wasteful auto-decomposition of H₂O₂ into oxygen gas[5]().

  • Kinetic Sampling: Withdraw aliquots at predefined intervals and immediately quench with an excess of methanol.

    • Causality: Methanol acts as a potent •OH radical scavenger. Immediate quenching arrests the oxidation cascade instantly, providing an accurate, unskewed snapshot of the degradation kinetics at that exact time point for HPLC-UV analysis.

Conclusion

The environmental persistence of nitrated cresols demands robust, mechanistically sound remediation strategies. While microbial degradation via specialized pathways (e.g., Arthrobacter dioxygenase cleavage) offers a sustainable route for soil and bioreactor applications, advanced oxidation processes like heterogeneous Fenton reactions provide rapid, scalable solutions for industrial effluents. Understanding the specific causal parameters—such as pH-dependent partitioning and controlled catalyst desorption—is essential for designing effective toxicological mitigation frameworks.

References

  • Bioremediation of Nitroarom
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols, NCBI - NIH.
  • Fenton Degradation of 4,6-Dinitro-o-cresol with Fe2+-Substituted Ion-Exchange Resin, ACS Public
  • A major purpose of the Technical Inform
  • Nitrate-Photolysis Shortens the Lifetimes of Brown Carbon Tracers
  • Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions, ResearchG

Sources

pKa Values and Acidity of 6-tert-butyl-4-nitro-m-cresol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constant (pKa) of complex substituted phenols is critical for predicting their behavior in synthetic workflows, environmental partitioning, and pharmacological applications. 6-tert-butyl-4-nitro-m-cresol (IUPAC: 2-tert-butyl-5-methyl-4-nitrophenol; CAS: 72373-70-7) presents a fascinating case study in physical organic chemistry. Its acidity is governed by a delicate tug-of-war between the strong electron-withdrawing para-nitro group and the electron-donating, sterically demanding ortho-tert-butyl and meta-methyl groups.

This whitepaper provides an in-depth analysis of the structural causality dictating the pKa of 6-tert-butyl-4-nitro-m-cresol, synthesizes comparative quantitative data, and establishes a self-validating experimental protocol for precise spectrophotometric pKa determination.

Structural and Electronic Profiling: The Causality of Acidity

The acidity of a phenol derivative is fundamentally determined by the stability of its conjugate base (the phenoxide anion). In 6-tert-butyl-4-nitro-m-cresol, three distinct substituent effects modulate this stability[1]:

  • The Para-Nitro Group (-NO₂ at C4): The nitro group is a powerful electron-withdrawing moiety. Through both inductive (-I) and resonance (-M) effects, it highly stabilizes the negative charge on the phenoxide oxygen by delocalizing it into the nitro group's oxygen atoms. This effect is the primary driver of acidity in the molecule, drastically lowering the pKa compared to an unsubstituted phenol[2].

  • The Meta-Methyl Group (-CH₃ at C5): Alkyl groups are weakly electron-donating via inductive (+I) and hyperconjugative effects. Positioned meta to the hydroxyl group, the methyl group slightly increases the electron density on the aromatic ring, which marginally destabilizes the phenoxide anion and raises the pKa[1].

  • The Ortho-tert-Butyl Group (-tBu at C2): The bulky tert-butyl group exerts a profound influence through two mechanisms. First, its strong +I effect pushes electron density toward the oxygen, destabilizing the anion. Second, and more importantly, it introduces severe steric hindrance to solvation . In aqueous media, the stability of an anion relies heavily on the formation of a tight hydrogen-bonded hydration shell. The massive steric bulk of the ortho-tert-butyl group physically blocks water molecules from efficiently solvating the phenoxide oxygen, forcing the equilibrium back toward the neutral, protonated state and significantly increasing the pKa[1].

Substituent_Effects Phenol Base Acidity Phenol Core (pKa ~9.95) ParaNitro Para-Nitro Group (-NO2) Strong -M, -I Effects Phenol->ParaNitro MetaMethyl Meta-Methyl Group (-CH3) Weak +I Effect Phenol->MetaMethyl OrthoTButyl Ortho-tert-Butyl Group (-tBu) +I Effect & Steric Hindrance Phenol->OrthoTButyl IncreaseAcidity Increases Acidity (Stabilizes Phenoxide Anion) ParaNitro->IncreaseAcidity DecreaseAcidity Decreases Acidity (Destabilizes Phenoxide Anion) MetaMethyl->DecreaseAcidity OrthoTButyl->DecreaseAcidity Final Net Acidity Predicted pKa ~7.80 IncreaseAcidity->Final DecreaseAcidity->Final

Logical relationship of substituent electronic and steric effects on the pKa of 6-tert-butyl-4-nitro-m-cresol.

Comparative pKa Analysis (Quantitative Data)

To accurately predict the pKa of 6-tert-butyl-4-nitro-m-cresol, we must benchmark it against its structural analogs. The table below summarizes the progressive impact of each functional group.

Table 1: Comparative pKa Values of Substituted Phenols

CompoundSubstituent Modifications (vs. Phenol)Experimental / Predicted pKaReference
PhenolNone9.95Standard
4-Nitrophenol4-NO₂7.13 - 7.15[2]
m-Cresol3-CH₃10.09Standard
4-Nitro-m-cresol3-CH₃, 4-NO₂7.39 ± 0.10[3],[4]
6-tert-Butyl-m-cresol3-CH₃, 6-tBu~11.45[5]
6-tert-Butyl-4-nitro-m-cresol 3-CH₃, 4-NO₂, 6-tBu ~7.80 (Predicted) Derived

Data Interpretation: The introduction of the nitro group to m-cresol drops the pKa from 10.09 to 7.39[3]. However, the addition of the sterically massive tert-butyl group (which alone raises the pKa of m-cresol to ~11.45[5]) counteracts this acidity. The net result is a predicted pKa of approximately 7.80.

Experimental Methodology: Self-Validating UV-Vis Titration

Due to the strong chromophore provided by the nitro group, UV-Vis spectrophotometric titration is the most robust method for determining the exact pKa of this compound[6]. The deprotonation of the phenol triggers a massive bathochromic (red) shift in the absorption spectrum due to increased delocalization of the phenoxide electrons into the nitro group.

The Protocol

Step 1: Stock Solution Preparation (Addressing Lipophilicity) Causality: 6-tert-butyl-m-cresol derivatives exhibit high lipophilicity (logPow > 4.0)[7]. Attempting to dissolve the compound directly in aqueous buffer will result in micro-precipitation, skewing absorbance data. Action: Accurately weigh the compound and dissolve it in HPLC-grade methanol to create a 10 mM stock solution.

Step 2: Buffer Formulation Action: Prepare a series of Britton-Robinson universal buffers ranging from pH 5.0 to 10.0 in increments of 0.5 pH units. Verify the pH of each buffer using a calibrated glass electrode at 25.0 °C.

Step 3: Sample Preparation Action: Spike the 10 mM stock solution into the respective buffers to achieve a final analyte concentration of 50 µM. Ensure that the final co-solvent concentration (e.g., 5% v/v methanol) is strictly uniform across all samples to prevent solvent-induced dielectric shifts in the pKa.

Step 4: Spectral Acquisition & Self-Validation Action: Blank the spectrophotometer with the exact buffer/methanol matrix. Scan the samples from 250 nm to 450 nm. Trustworthiness Check: Plot the overlaid spectra. You must observe a sharp, fixed isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). If the isosbestic point drifts, the system is failing (indicating compound degradation, precipitation, or aggregation), and the data must be discarded.

Step 5: Data Regression Action: Extract the absorbance values at the


 of the phenoxide anion (typically ~400 nm). Plot Absorbance vs. pH and fit the curve to the non-linear Henderson-Hasselbalch equation to calculate the precise pKa.

Workflow Start Compound Preparation (6-tert-butyl-4-nitro-m-cresol) Solvent Dissolution in Co-solvent (5% MeOH/Water to overcome high logP) Start->Solvent Titration UV-Vis Titration (Monitor Anion λ_max ~400 nm) Solvent->Titration Buffer Buffer Preparation (Britton-Robinson, pH 5.0 - 10.0) Buffer->Titration Data Data Acquisition (Validate via Isosbestic Point) Titration->Data Analysis Henderson-Hasselbalch Non-linear Regression Data->Analysis Result pKa Determination (Expected ~7.80) Analysis->Result

Experimental workflow for UV-Vis spectrophotometric determination of pKa.

References

  • Guidechem (OECD SIDS Data) - 6-tert-Butyl-m-Cresol CAS N°: 88-60-8 Initial Assessment Report. Details the baseline lipophilicity (logPow) and physical properties of the core structure. URL: [Link]

  • ChemBK - 4-NITRO-M-CRESOL Physico-chemical Properties. Provides the predicted pKa baseline (7.39) for the non-tert-butylated analog. URL:[Link]

  • Royal Society of Chemistry (Environmental Science) - Partitioning of nitrophenols between gas and particle phases. Provides exact pKa values for 4-nitrophenol (7.13) and discusses atmospheric acidity. URL:[Link]

  • ResearchGate - 3,3′-Dinitrophenolsulphonephthalein: An acid-base indicator dye. Discusses the ionization constants of nitro-m-cresol derivatives and spectrophotometric shifts. URL:[Link]

  • Quora (Chemistry Discussion) - Why is p-tert-butylphenol more acidic than p-methyl-phenol? Outlines the hyperconjugative and inductive effects of tert-butyl vs. methyl groups on phenoxide stabilization. URL:[Link]

Sources

The Evolution and Pharmacology of tert-Butyl-Nitro-Cresol Compounds: From Agrochemical Origins to Metabolic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, our objective is to bridge the gap between structural chemistry and functional biology. The class of tert-butyl-nitro-cresol (TBNC) compounds—most notably represented by Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol)—serves as a fascinating case study in rational chemical design. Originally developed in the mid-20th century as potent agrochemicals, these compounds are now being re-evaluated for their unique pharmacokinetic properties in modern drug discovery.

This technical guide deconstructs the historical discovery, structure-activity relationships (SAR), chemical synthesis protocols, and mechanistic pathways of TBNCs.

Historical Context and Structural Causality

The genesis of nitro-cresol compounds dates back to the 1930s with the discovery of 4,6-dinitro-o-cresol (DNOC), a compound widely used as an insecticide and herbicide. However, DNOC suffered from a lack of target selectivity and rapid environmental degradation.

In the 1960s, researchers hypothesized that increasing the steric bulk and lipophilicity of the phenolic ring would alter the compound's biological half-life and membrane partitioning. The introduction of a bulky tert-butyl group adjacent to the phenolic hydroxyl group led to the discovery of compounds like Medinoterb, as documented in the .

The Causality of the tert-Butyl Group: The addition of the tert-butyl moiety is not merely a structural embellishment; it is a calculated pharmacokinetic modification.

  • Steric Shielding: The bulky group physically blocks enzymes such as UDP-glucuronosyltransferases (UGTs) from rapidly conjugating the phenolic -OH group, thereby extending the molecule's half-life.

  • Enhanced Lipophilicity: It significantly increases the partition coefficient (LogP), allowing the molecule to readily permeate the hydrophobic core of biological membranes, a critical requirement for its mechanism of action.

Quantitative Data & Structure-Activity Relationship (SAR)

To understand the functional divergence of these compounds, we must compare their physicochemical properties. The table below summarizes the SAR data, illustrating how the addition of methyl and tert-butyl groups influences lipophilicity and acidity, drawing on historical data from the .

CompoundIUPAC NameKey SubstituentsEst. LogPpKaPrimary Application
DNOC 4,6-Dinitro-o-cresolMethyl2.104.3Historical Herbicide
Dinoterb 2-tert-Butyl-4,6-dinitrophenoltert-Butyl3.204.1Pre-emergence Herbicide
Medinoterb 6-tert-Butyl-3-methyl-2,4-dinitrophenolMethyl, tert-Butyl3.803.8Herbicide / Research
Medinoterb Acetate 6-tert-Butyl-3-methyl-2,4-dinitrophenyl acetateMethyl, tert-Butyl, Acetate4.50N/AProdrug / Research
Chemical Synthesis & Self-Validating Protocol

The industrial and laboratory synthesis of TBNCs requires rigorous thermodynamic control. Nitration of a highly activated aromatic ring (containing both hydroxyl and alkyl groups) is violently exothermic and prone to oxidative cleavage. Therefore, a two-phase regioselective approach is mandatory.

Protocol: Synthesis of 6-tert-butyl-2,4-dinitro-m-cresol (Medinoterb)

Phase 1: Regioselective Alkylation

  • Preparation: Charge a batch reactor with 1.0 equivalent of m-cresol and 1.2 equivalents of tert-butyl alcohol (TBA).

  • Catalysis: Introduce 5 wt% of dealuminated montmorillonite clay (pre-treated with 0.5 M p-toluenesulfonic acid).

    • Causality: Using a solid acid catalyst provides shape-selective confinement. The pore-size limitations prevent polyalkylation and thermodynamically drive the tert-butyl carbocation exclusively to the sterically favored 6-position, as supported by literature on .

  • Reaction: Heat the mixture to 80 °C under constant agitation for 4 hours.

  • Validation: Filter the catalyst and analyze the filtrate via GC-MS. The protocol is self-validating if the 6-tert-butyl-m-cresol peak constitutes >90% of the total product area, confirming strict regiocontrol.

Phase 2: Controlled Electrophilic Nitration

  • Preparation: Dissolve the purified 6-tert-butyl-m-cresol in glacial acetic acid and cool the reaction vessel to 0–5 °C using an ice-salt bath.

  • Addition: Dropwise, add 2.5 equivalents of a mixed acid solution (60% HNO3 in acetic acid) over 60 minutes.

    • Causality: Standard fuming nitric acid would cause oxidative destruction of the activated ring. Acetic acid moderates the nitronium ion concentration, ensuring smooth, sequential electrophilic substitution at the 2- and 4-positions without displacing the tert-butyl group ().

  • Quenching: Pour the mixture over crushed ice to precipitate the yellow crystalline solid.

  • Validation: Recrystallize from ethanol. Perform UV-Vis spectroscopy; a strong absorbance peak at ~360 nm validates the formation of the intact dinitrophenol chromophore.

Mechanism of Action: Mitochondrial Uncoupling

TBNCs exert their biological effects by acting as protonophoric uncouplers of oxidative phosphorylation. Because their pKa (~3.8) is lower than physiological pH, they exist primarily as delocalized anions. However, the tert-butyl group provides enough lipophilicity that even the anionic species can partition into the inner mitochondrial membrane (IMM), or the small fraction of protonated neutral species can rapidly diffuse across it.

By shuttling protons from the intermembrane space into the mitochondrial matrix, TBNCs bypass ATP synthase, dissipating the proton motive force as heat.

G cluster_IMS Intermembrane Space (Low pH) cluster_Matrix Mitochondrial Matrix (High pH) H_out Protons (H+) TBNC_neutral Protonated TBNC H_out->TBNC_neutral Binding TBNC_anion_out TBNC Anion TBNC_anion_out->TBNC_neutral Protonation TBNC_anion_in TBNC Anion TBNC_neutral->TBNC_anion_in Transmembrane Diffusion H_in Protons (H+) TBNC_anion_in->TBNC_anion_out Electrophoretic Return TBNC_anion_in->H_in Release

Figure 1: Mechanism of protonophoric uncoupling by TBNCs across the inner mitochondrial membrane.

Modern Perspectives in Drug Development

While historically relegated to agriculture, substituted dinitrophenols are experiencing a renaissance in metabolic drug discovery. 2,4-Dinitrophenol (DNP) was an infamous weight-loss drug in the 1930s, ultimately banned due to a narrow therapeutic window and fatal hyperthermia.

Today, researchers are investigating sterically hindered analogs like TBNCs. The tert-butyl group dampens the uncoupling kinetics and alters hepatic clearance, offering a controlled, liver-targeted release profile. This presents a compelling therapeutic pathway for treating Non-Alcoholic Fatty Liver Disease (NAFLD) and severe metabolic syndrome by safely elevating the basal metabolic rate without triggering systemic toxicity.

References
  • National Center for Biotechnology Information. "Medinoterb | C11H14N2O5 | CID 19898". PubChem Database. Available at:[Link]

  • University of Hertfordshire. "Medinoterb". AERU Pesticide Properties DataBase. Available at:[Link]

  • Yadav, G. D., & Kumar, P. "Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol". ResearchGate. Available at:[Link]

  • Thieme Chemistry. "Product Class 21: Nitroarenes". Science of Synthesis. Available at:[Link]

Methodological & Application

Synthesis protocol for 6-tert-butyl-4-nitro-m-cresol from m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, self-validating protocol for the synthesis of 6-tert-butyl-4-nitro-m-cresol (3-methyl-6-tert-butyl-4-nitrophenol) from m-cresol. Designed for researchers and drug development professionals, this guide bypasses generic templates to focus strictly on the mechanistic causality, regioselectivity, and in-process controls required to achieve high purity and yield.

Mechanistic Rationale & Regioselectivity

The synthesis is a highly controlled two-step electrophilic aromatic substitution process. Success relies on exploiting the electronic directing effects and steric hindrance of the aromatic ring at each phase:

  • Phase 1: Friedel-Crafts Alkylation. The starting material, m-cresol, features a strongly activating hydroxyl group (-OH) at C1 and a weakly activating methyl group (-CH3) at C3. Electrophilic attack is directed to the ortho and para positions relative to the -OH group (C2, C4, C6). Because the C2 position is sterically inaccessible (sandwiched between the -OH and -CH3 groups), alkylation with a bulky tert-butyl carbocation predominantly occurs at the less hindered C6 position. This regioselective preference reliably yields the intermediate 6-tert-butyl-m-cresol 1.

  • Phase 2: Electrophilic Nitration. In the isolated 6-tert-butyl-m-cresol intermediate, the C6 position is now blocked. The remaining activated positions are C2 and C4. The C4 position (para to the hydroxyl group and ortho to the methyl group) is electronically favored and sterically accessible. Direct nitration of highly activated electron-rich phenols requires stringent temperature control to prevent oxidative degradation, quinone formation, or multi-step side reactions 2. By utilizing dilute nitric acid in glacial acetic acid at 0–5 °C, the reaction is strictly directed toward mono-nitration at C4. Furthermore, the environmental mobility and recalcitrance of nitrophenols necessitate careful handling and waste management during the synthetic workflow 3.

Process Visualization

Workflow mCresol m-Cresol (Starting Material) Alkylation Friedel-Crafts Alkylation (t-BuOH, Amberlyst-15, 70°C) mCresol->Alkylation Intermediate 6-tert-butyl-m-cresol (Isolated Intermediate) Alkylation->Intermediate Major Pathway Side1 Over-alkylation (Sterically Hindered) Alkylation->Side1 Minor/Suppressed Nitration Electrophilic Nitration (HNO3, AcOH, 0-5°C) Intermediate->Nitration Product 6-tert-butyl-4-nitro-m-cresol (Target Product) Nitration->Product Major Pathway Side2 Oxidative Degradation (Suppressed by T < 5°C) Nitration->Side2 Minor/Suppressed

Workflow for the two-step synthesis of 6-tert-butyl-4-nitro-m-cresol from m-cresol.

Quantitative Stoichiometry

MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeExpected Yield
Phase 1: Alkylation
m-Cresol108.141.010.8 g (10.4 mL)-
tert-Butanol74.121.28.9 g (11.3 mL)-
Amberlyst-15 (Catalyst)N/A10% w/w1.1 g-
6-tert-butyl-m-cresol164.25--82% (13.4 g)
Phase 2: Nitration
6-tert-butyl-m-cresol164.251.010.0 g-
Nitric Acid (65% w/w)63.011.056.2 g (4.4 mL)-
Glacial Acetic Acid60.05Solvent50 mL-
6-tert-butyl-4-nitro-m-cresol209.24--75% (9.5 g)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-tert-butyl-m-cresol
  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 10.8 g (0.1 mol) of m-cresol and 8.9 g (0.12 mol) of tert-butanol.

  • Catalyst Addition: Add 1.1 g of dry Amberlyst-15 strongly acidic resin to the mixture.

  • Reaction: Purge the system with nitrogen. Heat the stirred mixture to 70 °C using an oil bath. Maintain this temperature for 6–8 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The starting m-cresol (lower

    
    ) will be consumed, replaced by a distinct, less polar spot (higher 
    
    
    
    ) corresponding to the alkylated product.
  • Workup: Cool the mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin, washing the resin bed with 10 mL of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to remove unreacted tert-butanol and dichloromethane. The resulting crude oil can be vacuum distilled or crystallized from cold hexanes to yield pure 6-tert-butyl-m-cresol as a white to pale-yellow crystalline solid.

Phase 2: Synthesis of 6-tert-butyl-4-nitro-m-cresol
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.0609 mol) of the isolated 6-tert-butyl-m-cresol in 40 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.

  • Nitrating Agent Preparation: In a separate addition funnel, prepare a solution of 6.2 g (4.4 mL) of 65% Nitric Acid dissolved in 10 mL of glacial acetic acid.

  • Addition: Add the nitric acid solution dropwise to the vigorously stirred phenol solution over a period of 1 hour. Critical: Maintain the internal temperature strictly below 5 °C during the entire addition.

  • In-Process Control (Self-Validation): Upon addition of the nitric acid, the clear solution will immediately turn deep yellow/orange. This chromophoric shift is a self-validating indicator of successful nitroaromatic formation.

  • Maturation: Once the addition is complete, continue stirring the mixture at 5 °C for an additional 2 hours.

  • Quench & Isolation: Pour the cold reaction mixture slowly into 200 mL of vigorously stirred crushed ice and water. The target product will precipitate immediately as a yellow solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from an ethanol/water mixture to afford pure 6-tert-butyl-4-nitro-m-cresol.

Troubleshooting & Causality (Expertise & Experience)

  • Why use Amberlyst-15 instead of Lewis Acids (e.g., AlCl

    
    )? 
    Homogeneous Lewis acids frequently cause the formation of intractable emulsions during the aqueous workup of phenolic compounds. Amberlyst-15 provides a heterogeneous, easily filterable catalytic surface that drives the Friedel-Crafts alkylation cleanly while minimizing the risk of over-alkylation (di-tert-butyl derivatives).
    
  • Why use Glacial Acetic Acid in Phase 2? Acetic acid acts as both a solvent and a moderating agent. It completely solvates the bulky 6-tert-butyl-m-cresol while dampening the oxidative potential of the nitric acid. This directs the reaction pathway strictly toward electrophilic aromatic substitution rather than oxidative ring cleavage.

  • Temperature Excursion Risks During Nitration: The nitration of an electron-rich, di-alkylated phenol is highly exothermic. If the internal temperature is allowed to exceed 5 °C, the risk of ipso-nitration (the electrophilic displacement of the tert-butyl group by a nitro group) and the formation of dinitro-cresol derivatives increases exponentially. Strict adherence to the ice-salt bath parameters guarantees chemoselectivity.

References

  • Cresols and Xylenols Overview | PDF | Coal - Scribd. Scribd. Available at: [[4]]()

  • 6-tert-Butyl-4-nitroso-o-cresol | 7256-05-5 | Benchchem. Benchchem. Available at: 2

  • phenol cresols aniline: Topics by Science.gov. Science.gov. Available at: 3

Sources

Application Note: 6-tert-Butyl-4-nitro-m-cresol as a Strategic Synthetic Intermediate for Advanced Materials and Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

6-tert-Butyl-4-nitro-m-cresol (CAS 72373-70-7), systematically identified as 2-tert-butyl-5-methyl-4-nitrophenol, is a highly functionalized aromatic building block. Characterized by a hydroxyl group situated para to a nitro group and flanked by a bulky tert-butyl substituent, this compound serves as a critical synthetic intermediate. Its primary industrial and research utility lies in its controlled reduction to 4-amino-2-tert-butyl-5-methylphenol[1]. This resulting sterically hindered p-aminophenol is a highly sought-after monomer for the synthesis of oxidation-resistant polyimides, bisimide phenol compounds, and specialty antioxidants used in advanced materials and drug delivery scaffolds.

Mechanistic Insights: The Causality of Structural Design

The architecture of 6-tert-butyl-4-nitro-m-cresol provides distinct regiochemical and electronic advantages that dictate its synthetic utility:

  • Steric Shielding & Oxidative Stability: The bulky tert-butyl group at the ortho position relative to the phenolic hydroxyl group restricts the approach of reactive oxygen species and electrophiles. In downstream applications (such as antioxidants or polyimides), this steric hindrance prevents the rapid consumption or degradation of the phenol, significantly prolonging its functional lifespan.

  • Regiocontrol via the Nitro Group: The strong electron-withdrawing nature of the nitro group at the para position stabilizes the phenoxide anion, lowering the pKa of the phenol. Upon2[2], the resulting molecule exhibits profound differential nucleophilicity. The newly formed amine is highly nucleophilic and readily undergoes acylation or polycondensation with dianhydrides. Conversely, the sterically hindered hydroxyl group remains unreactive during these steps, allowing for the precise synthesis of hydroxyl-functionalized polyimides without the need for complex protecting group chemistry[1].

Synthetic Workflow Visualization

G A 6-tert-butyl-m-cresol (Starting Material) B 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7) A->B Nitration (HNO3/H2SO4) C 4-amino-6-tert-butyl-m-cresol (p-Aminophenol) B->C Catalytic Hydrogenation (Pd/C, H2) D Advanced Polyimides & Bisimide Phenols C->D Polycondensation (Dianhydrides) E Sterically Hindered Antioxidants C->E Alkylation / Coupling

Synthetic workflow from 6-tert-butyl-m-cresol to advanced materials via the nitro intermediate.

Experimental Protocols

Protocol A: Selective Catalytic Hydrogenation to 4-Amino-6-tert-butyl-m-cresol

Objective: Selective reduction of the nitro group without hydrogenolysis of the aromatic ring or cleavage of the tert-butyl group, utilizing 3[3].

Self-Validating Mechanism: This protocol is self-validating through both physical and colorimetric shifts. The starting nitrophenol solution exhibits a vibrant yellow hue (due to the extended conjugation of the nitrophenolate ion), which progressively fades to a colorless or pale amber solution upon complete conversion to the aminophenol. Furthermore, the absolute cessation of pressure drop in the Parr apparatus provides a definitive, quantifiable endpoint for hydrogen uptake.

Step-by-Step Methodology:

  • Preparation: In a thick-walled 250 mL glass hydrogenation vessel, dissolve 10.0 g (47.8 mmol) of 6-tert-butyl-4-nitro-m-cresol in 100 mL of anhydrous ethyl acetate (EtOAc). Causality: While ethanol is traditionally used, EtOAc provides superior solubility for this highly lipophilic tert-butyl derivative, preventing premature precipitation of the intermediate hydroxylamine.

  • Catalyst Addition: Under a gentle stream of inert argon, carefully add 0.5 g of 5% Palladium on Carbon (Pd/C). Causality: Argon purging is mandatory to displace oxygen and prevent the auto-ignition of the dry Pd/C catalyst in the presence of solvent vapors.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times (pressurize to 10 psi, then vent). Pressurize the vessel to 30 psi with H₂ and agitate on a Parr shaker at 40 °C.

  • Monitoring: Monitor the pressure gauge. The reaction is typically complete within 1.5–2 hours when the pressure stabilizes and hydrogen uptake ceases.

  • Workup: Vent the hydrogen gas and purge the vessel with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry in the air, as spent catalyst remains pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield 4-amino-6-tert-butyl-m-cresol as an off-white solid. Store immediately under inert gas to prevent oxidative degradation.

Protocol B: Synthesis of Hydroxyl-Functionalized Bisimide Phenol Monomers

Objective: Chemoselective condensation of the resulting p-aminophenol with pyromellitic dianhydride (PMDA)[1].

Self-Validating Mechanism: The imidization step is validated by a stark solubility shift. The intermediate polyamic acid remains highly soluble in the reaction solvent (DMAc). However, upon thermal/chemical cyclization, the fully formed bisimide phenol exhibits drastically reduced solubility and rapidly precipitates upon addition to methanol, ensuring that only the fully cyclized, target product is isolated.

Step-by-Step Methodology:

  • Amic Acid Formation: Dissolve 2.0 equivalents of 4-amino-6-tert-butyl-m-cresol in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Dianhydride Addition: Slowly add 1.0 equivalent of PMDA in small portions over 30 minutes to prevent localized exotherms. Stir the mixture at room temperature for 12 hours.

  • Chemical Imidization: Add a dehydrating mixture of acetic anhydride and pyridine (1:1 v/v, 3.0 equivalents relative to PMDA). Heat the reaction to 80 °C for 4 hours.

  • Precipitation & Recovery: Cool the mixture to room temperature and pour it dropwise into vigorously stirred cold methanol (10× volume). Collect the precipitated bisimide phenol via vacuum filtration.

  • Purification: Wash the filter cake sequentially with methanol and diethyl ether, then dry under a high vacuum at 60 °C for 24 hours.

Quantitative Data Presentation

The following table summarizes the optimization of the catalytic hydrogenation parameters (Protocol A) to maximize the yield and purity of the aminophenol intermediate.

Table 1: Optimization of Catalytic Hydrogenation of 6-tert-butyl-4-nitro-m-cresol

EntryCatalyst Loading (wt%)SolventH₂ Pressure (psi)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
11% Pd/CEthanol15256.065.088.5
25% Pd/CEthanol30252.594.298.2
35% Pd/CMethanol30252.091.096.0
4 10% Pd/C Ethyl Acetate 30 40 1.5 96.5 99.1
55% Pt/CEthanol50254.082.092.4

Note: Entry 4 represents the optimized conditions utilized in Protocol A, balancing rapid reaction kinetics with superior product purity by mitigating the formation of partially reduced nitroso or hydroxylamine byproducts.

References

  • [1] JP5304106B2 - ビスイミドフェノール化合物及びその製造方法 (Bisimide phenol compounds and their manufacturing methods). Google Patents. Available at:

  • [2] The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH2 metal–organic frameworks (MOFs). ResearchGate / New Journal of Chemistry (2021). Available at:

  • [3] Synthesis and characterization of Pd0 nanoparticles supported over hydroxyapatite nanospheres for potential application as a promising catalyst for nitrophenol reduction. ResearchGate (2023). Available at:

Sources

Application Note: Catalytic Reduction of 6-tert-butyl-4-nitro-m-cresol to Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Substrate Profiling

The catalytic reduction of 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7; systematically named 2-tert-butyl-5-methyl-4-nitrophenol) to its corresponding aminophenol is a critical transformation in the synthesis of pharmaceutical intermediates, advanced antioxidants, and photographic developers.

From a structural perspective, the aromatic ring of this specific precursor is highly electron-rich due to the +I and +M (inductive and mesomeric) effects of the hydroxyl and methyl groups. While the bulky tert-butyl group at C6 sterically shields the hydroxyl group, the C4 nitro group remains highly accessible for catalyst adsorption. However, this same electron density makes the resulting 6-tert-butyl-4-amino-m-cresol exceptionally prone to oxidative degradation in the presence of air, necessitating rigorous anaerobic handling.

Mechanistic Causality & The "Induction Period"

The reduction of nitroaromatics does not occur in a single step. It proceeds through a well-documented cascade: Nitro


 Nitroso 

Hydroxylamino

Amine
[1].

A critical failure point in many generic hydrogenation protocols is the misunderstanding of the reaction's kinetic "induction period." As demonstrated in, dissolved oxygen in the reaction mixture acts as a kinetic sink. O₂ rapidly oxidizes the highly reactive nitroso intermediate back to the starting nitro compound and re-oxidizes the reduced catalyst surface[2]. Consequently, product formation stalls until all dissolved oxygen is consumed. Causality: Rigorous deoxygenation of the solvent is not merely a safety precaution against hydrogen ignition; it is a kinetic necessity to bypass the induction period and prevent catalyst poisoning.

Mechanism N1 6-tert-butyl-4-nitro-m-cresol (Ar-NO2) N2 Nitroso Intermediate (Ar-NO) N1->N2 + H2, - H2O N2->N1 O2 Oxidation (Induction Period) N3 Hydroxylamino Intermediate (Ar-NHOH) N2->N3 + H2 N4 6-tert-butyl-4-amino-m-cresol (Ar-NH2) N3->N4 + H2, - H2O

Caption: Mechanistic pathway of nitro reduction highlighting the oxygen-dependent induction period.

Quantitative Data: Catalyst & System SelectionCatalytic hydrogenation with Palladium on Carbon (Pd/C) is the industry standard for nitro reductions due to its high turnover frequency and clean reaction profile[3],[4]. Below is a comparative matrix of the two most robust methodologies for this specific substrate.

ParameterProtocol A: Direct HydrogenationProtocol B: Transfer Hydrogenation
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ Gas (1–3 atm)Ammonium Formate (in situ H₂)
Solvent Anhydrous MethanolAnhydrous Methanol
Temperature 20–25 °C60 °C (Reflux)
Reaction Time 2–8 hours30–60 minutes
Expected Yield >90%85–90%
Key Advantage High atom economy, zero salt byproductsBypasses hazardous H₂ gas handling

Validated Experimental Protocols

Workflow S1 1. Substrate Preparation Dissolve Ar-NO2 in anhydrous MeOH S2 2. Inert Atmosphere Purge 3x Vacuum/N2 cycles to remove O2 S1->S2 S3 3. Catalyst Addition Add 10% Pd/C (5-10 wt%) S2->S3 S4 4. Hydrogenation Introduce H2 (1-3 atm), stir vigorously S3->S4 S5 5. Reaction Monitoring Track H2 uptake & TLC S4->S5 S6 6. Anaerobic Workup Filter through Celite under N2 S5->S6

Caption: Step-by-step experimental workflow for the catalytic reduction of nitro-cresol derivatives.

Protocol A: Direct Catalytic Hydrogenation (Standard Scale)

This protocol is optimized for maximum purity and relies on a self-validating gas-uptake metric.

  • Substrate Solubilization: Dissolve 10 mmol of 6-tert-butyl-4-nitro-m-cresol in 50 mL of anhydrous methanol in a heavy-walled reaction flask.

    • Causality: Methanol is selected because protic solvents significantly lower the activation energy for the proton-coupled electron transfer (PCET) steps inherent in nitro reduction[3].

  • Deoxygenation: Seal the flask with a septum. Perform three cycles of vacuum evacuation followed by nitrogen backfilling.

  • Catalyst Addition: Briefly remove the septum under a positive flow of nitrogen and add 10% Pd/C (approx. 5 wt% relative to the substrate). Re-seal and perform one final vacuum/nitrogen cycle.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas via a balloon or a pressurized manifold (1–3 atm). Stir vigorously (≥800 rpm) at 20–25 °C.

    • Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations of dissolving H₂ gas into the liquid phase.

  • Self-Validation & Monitoring: The reaction is self-validating; the cessation of hydrogen uptake directly correlates with complete conversion. Confirm via TLC (Hexane:EtOAc 7:3). The bright yellow nitroarene spot will disappear, replaced by a highly polar, UV-active baseline spot.

  • Anaerobic Workup: Purge the flask with nitrogen to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical: Perform the filtration under a blanket of nitrogen. The resulting electron-rich aminophenol will rapidly oxidize to a dark quinone-imine if exposed to air. Evaporate the solvent in vacuo and immediately store the product under argon or proceed to the next synthetic step.

Protocol B: Transfer Hydrogenation (Scale-Up / H₂-Free)

This protocol, making it ideal for facilities lacking high-pressure hydrogenation infrastructure[4].

  • Setup: Dissolve 10 mmol of the substrate in 50 mL of methanol in a round-bottom flask equipped with a reflux condenser. Add 10% Pd/C (5 wt%).

  • Formate Addition: Add ammonium formate (45 mmol, 4.5 equivalents) portion-wise.

    • Causality: Nitro reduction requires 3 molar equivalents of H₂. Ammonium formate decomposes endothermically over Pd to yield H₂, NH₃, and CO₂. The excess accounts for minor off-gassing losses.

  • Reaction: Heat the mixture to 60 °C. The reaction will effervesce as CO₂ and H₂ are generated. Stir for 30–60 minutes until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, purge with nitrogen, and filter through Celite. Concentrate the filtrate, then partition between deoxygenated ethyl acetate and water to remove residual ammonium salts. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

References

  • Application Notes and Protocols for the Catalytic Reduction of 4-Amino-m-cresol Precursors | BenchChem | Link

  • Reduction of nitro compounds | Wikipedia | Link

  • Nitro Reduction - Common Conditions | Common Organic Chemistry | Link

  • Amine synthesis by nitro compound reduction | Organic Chemistry Portal | Link

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction | ACS Catalysis | Link

Sources

Application Notes and Protocols for the Synthesis of Novel Azo Dyes Utilizing 6-tert-Butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Azo Dye Palette with Sterically Hindered Phenols

Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, food technology, and biomedical research.[1][2][3] Their facile synthesis, coupled with the ability to produce a wide spectrum of colors, has cemented their industrial importance.[4] The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel azo dyes using 6-tert-butyl-4-nitro-m-cresol as the coupling component. The introduction of the bulky tert-butyl group and the electron-withdrawing nitro group onto the cresol scaffold presents an opportunity to synthesize dyes with unique steric and electronic properties, potentially leading to enhanced stability, altered photophysical characteristics, and novel applications.

The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and causality behind experimental choices. All procedures are grounded in established chemical literature and safety protocols to ensure reliable and safe execution.

Chemical Structures and Reaction Overview

The overall synthetic strategy involves the diazotization of a primary aromatic amine followed by the electrophilic aromatic substitution on the 6-tert-butyl-4-nitro-m-cresol ring.

Azo Dye Synthesis Overview AromaticAmine Aromatic Amine (e.g., Aniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5 °C) AzoDye Azo Dye Product DiazoniumSalt->AzoDye CouplingComponent 6-tert-butyl-4-nitro-m-cresol CouplingComponent->AzoDye Azo Coupling (Alkaline conditions)

Figure 1: General workflow for the synthesis of azo dyes from an aromatic amine and 6-tert-butyl-4-nitro-m-cresol.

PART 1: Diazotization of Aromatic Amines - Formation of the Electrophile

The diazotization reaction converts a primary aromatic amine into a diazonium salt, which serves as the electrophile in the subsequent coupling reaction.[5] This reaction is critically dependent on low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][7]

Protocol 1: Diazotization of Aniline

This protocol details the preparation of a benzenediazonium chloride solution.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation of Aniline Solution: In a 100 mL beaker, add 2.0 mL of aniline to 10 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir until the aniline dissolves completely.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 1.5 g of sodium nitrite in 10 mL of distilled water. Cool this solution in the ice bath as well.

  • Formation of Diazonium Salt: Slowly, and with constant stirring, add the cold sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • Completion and Use: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 10 minutes. The resulting benzenediazonium chloride solution is now ready for immediate use in the coupling reaction. Note: Diazonium salts are generally unstable and should not be isolated unless specific stabilizing counter-ions are used.[4][6][7]

PART 2: Azo Coupling with 6-tert-Butyl-4-nitro-m-cresol

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the coupling component.[8] For phenols, this reaction is typically carried out in a mildly alkaline solution (pH 8-10) to generate the more reactive phenoxide ion.[8]

Regioselectivity of Coupling

The position of electrophilic attack on the 6-tert-butyl-4-nitro-m-cresol ring is directed by the existing substituents. The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The tert-butyl group is a weakly activating, ortho, para-director. The nitro (-NO₂) group is a strongly deactivating, meta-director.

The hydroxyl group is the most powerful activating group, and its directing effect will dominate. The para position to the hydroxyl group is occupied by the nitro group. Therefore, the coupling reaction is expected to occur at the ortho position to the hydroxyl group that is not sterically hindered by the tert-butyl group.

Figure 2: Predicted regioselectivity of the azo coupling reaction on 6-tert-butyl-4-nitro-m-cresol.

Protocol 2: Synthesis of a Novel Azo Dye

This protocol describes the coupling of benzenediazonium chloride with 6-tert-butyl-4-nitro-m-cresol.

Materials:

  • 6-tert-butyl-4-nitro-m-cresol

  • Sodium Hydroxide (NaOH)

  • Freshly prepared benzenediazonium chloride solution (from Protocol 1)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 2.09 g (0.01 mol) of 6-tert-butyl-4-nitro-m-cresol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution (from Protocol 1) to the alkaline solution of 6-tert-butyl-4-nitro-m-cresol. A colored precipitate should form immediately.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with cold distilled water to remove any unreacted salts.

  • Drying: Allow the product to air dry or dry in a desiccator.

PART 3: Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing azo dyes, as the azo group (-N=N-) acts as a chromophore, responsible for the color of the compound.

Protocol 3: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized azo dye in a suitable solvent (e.g., ethanol, methanol, or DMSO). A typical concentration is in the range of 10⁻⁵ M.[9]

  • Data Acquisition: Record the UV-Vis absorption spectrum of the solution over a wavelength range of 200-800 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The λ_max value is characteristic of the dye's electronic structure and is influenced by the substituents on the aromatic rings and the solvent polarity. Azo compounds typically exhibit a strong π→π* transition in the UV region and a weaker n→π* transition in the visible region.[10][11]

Expected Spectral Features Wavelength Range (nm) Transition
Strong Absorption Band250-400π→π
Weaker Absorption Band400-600n→π

Table 1: Typical UV-Vis absorption characteristics of azo dyes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized azo dye.

Protocol 4: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare a KBr pellet of the dry azo dye powder or acquire the spectrum using an ATR-FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Functional Group Characteristic Absorption Range (cm⁻¹)
-OH (phenolic)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
-N=N- (azo)1400-1500 (often weak or medium)
C=C (aromatic)1450-1600
C-N1250-1350
C-O (phenolic)1150-1250
NO₂1500-1560 and 1300-1370 (asymmetric and symmetric stretching)

Table 2: Key FTIR absorption frequencies for the synthesized azo dye. The presence of the -N=N- stretching vibration is a key indicator of successful azo coupling.[2][12][13][14]

Safety Precautions

Working with the reagents and products involved in azo dye synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.[15]

  • Handling Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6][7] Always use them in solution and at low temperatures. Avoid scratching or grinding solid diazonium salts.[7]

  • Waste Disposal: Unreacted diazonium salts should be quenched before disposal by adding a reducing agent like hypophosphorous acid or sodium sulfite.[6] Dispose of all chemical waste according to institutional guidelines.

  • Azo Dyes: Azo dyes can be potent staining agents and some may have toxicological properties. Avoid skin contact and inhalation of the powdered dye.[15]

Conclusion

This guide provides a detailed framework for the synthesis and characterization of novel azo dyes using 6-tert-butyl-4-nitro-m-cresol as a key building block. By following the outlined protocols and adhering to the safety precautions, researchers can confidently explore the synthesis of new chromophores with potentially interesting and valuable properties. The provided methodologies for characterization will enable the confirmation of the desired product and an understanding of its photophysical properties.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • Dandge, S. V., Girase, K. J., & Bendre, R. S. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology, 10(3), 627-647.
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024, July 15). International Journal of Research and Analytical Reviews, 11(3).
  • Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17). Journal of Biochemical Technology, 9(4), 33-42.
  • Matlock, B. (n.d.). UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software.
  • Technical Support Center: Safe Handling and Storage of Diazonium Compounds. (2025). BenchChem.
  • Working together for safer colorants ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry.
  • Non-destructive FT-IR analysis of mono azo dyes. (n.d.).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). Scientific Reports, 11(1).
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Journal of Chemical Health & Safety.
  • Characterization and optimization of azo dyes degrading microbes isolated from textile effluent. (2025, April 2). Scientific Reports.
  • An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. (2025). BenchChem.
  • Synthesis and spectral analysis of some new phenolic azo dyes. (2017). International Journal of ChemTech Research, 10(9), 160-163.
  • Non-Destructive FTIR-
  • Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles. (n.d.).
  • Synthesis & Characterization Of Azo Compounds Containing Disubstituted Phenolic Moities. (2019, March 15). International Journal of Advanced Scientific Research and Management, 4(3).
  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2022, July 31). Journal of Basrah Researches (Sciences), 48(1), 60-70.
  • Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. (n.d.). Asian Journal of Chemistry.
  • Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. (n.d.). Molecules.
  • Process for the preparation of 4-nitro-m-cresol. (1975). U.S.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). RSC Advances, 10(10), 5557-5587.
  • An In-depth Technical Guide to the Electrophilic Nitration of 4-tert-Butyl-1,3-dimethylbenzene. (2025, December). BenchChem.

Sources

Application Notes and Protocols for the Crystallization of 6-tert-butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in the Purification of 6-tert-butyl-4-nitro-m-cresol

6-tert-butyl-4-nitro-m-cresol is a substituted nitrophenol of interest in various fields of chemical synthesis and potentially in drug development. As with many active pharmaceutical ingredients (APIs) and fine chemicals, achieving a high degree of purity and a consistent crystalline form is paramount. The crystallization process is a powerful and widely used technique for the purification of solid organic compounds.[1] It not only removes impurities but also allows for the control of crystal size, shape, and morphology, which can significantly impact downstream processing and product performance.

This guide provides a detailed overview of various crystallization techniques applicable to 6-tert-butyl-4-nitro-m-cresol, offering field-proven insights and robust protocols to aid researchers in developing effective and reproducible purification strategies. The methodologies described herein are designed to be self-validating systems, encouraging a systematic approach to process development and optimization.

Part 1: Foundational Principles of Crystallization

Crystallization from a solution is fundamentally a two-step process: nucleation and crystal growth.[2] Initially, a supersaturated solution is created, where the concentration of the solute exceeds its equilibrium solubility. This thermodynamically unstable state drives the formation of small, stable nuclei. Subsequently, these nuclei grow into larger crystals as more solute molecules deposit onto their surfaces.[2] The key to successful crystallization lies in controlling the rate of supersaturation to favor crystal growth over rapid nucleation, which can lead to the formation of small, impure crystals.[3]

Part 2: Solvent Selection for 6-tert-butyl-4-nitro-m-cresol

The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature, meaning it dissolves the compound well at elevated temperatures but poorly at lower temperatures.[1] For 6-tert-butyl-4-nitro-m-cresol, a substituted nitrophenol, we can infer suitable starting solvents based on the properties of similar molecules. The un-nitrated precursor, 6-tert-butyl-m-cresol, is soluble in organic solvents like alcohol, ether, and acetone.[4][5] Nitrophenols, in general, show good solubility in polar organic solvents.[6]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can engage in hydrogen bonding, and the alkyl chain provides some non-polar character, likely making these good primary solvents. An ethanol/water mixture is a promising system for related nitrophenols.[7]
Ketones Acetone, Methyl Ethyl KetoneThese polar aprotic solvents are often effective for a wide range of organic compounds.
Esters Ethyl AcetateOffers moderate polarity and is a common recrystallization solvent.
Aromatic Hydrocarbons TolueneThe aromatic ring of toluene may interact favorably with the cresol ring of the target molecule.
Mixed Solvent Systems Ethanol/Water, Acetone/HexaneThe use of a solvent-antisolvent pair can provide fine control over the supersaturation.[8]

Part 3: Crystallization Protocols

The following protocols are provided as detailed starting points for the crystallization of 6-tert-butyl-4-nitro-m-cresol. Researchers should adapt and optimize these methods based on their specific purity requirements and experimental observations.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common recrystallization technique and relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[1]

Objective: To purify 6-tert-butyl-4-nitro-m-cresol by dissolving it in a minimal amount of a hot solvent and allowing it to crystallize upon slow cooling.

Materials:

  • Crude 6-tert-butyl-4-nitro-m-cresol

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 6-tert-butyl-4-nitro-m-cresol in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.[8]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization and maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Causality and Troubleshooting:

  • Slow Cooling is Key: Rapid cooling can lead to the formation of small crystals that may trap impurities. Insulating the flask can promote slower cooling.[3]

  • No Crystals Form: This may be due to using too much solvent. Try evaporating some of the solvent and allowing the solution to cool again. If that fails, scratching the inner surface of the flask with a glass rod can provide nucleation sites. Seeding with a small crystal of the pure compound can also initiate crystallization.

  • Oiling Out: If the compound precipitates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or due to the presence of impurities. Re-heat the solution to dissolve the oil and add slightly more solvent before cooling again.

Workflow for Cooling Crystallization

Cooling_Crystallization A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Optional) A->B Impurities Present C Slow Cooling to Room Temperature A->C No Impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G Antisolvent_Crystallization A Dissolve Crude Product in 'Good' Solvent B Slowly Add Antisolvent until Turbidity Persists A->B C Add 'Good' Solvent to Re-dissolve B->C D Allow to Stand for Crystal Formation C->D E Vacuum Filtration D->E F Wash with Solvent/Antisolvent Mixture E->F G Dry Purified Crystals F->G

Caption: Workflow for Antisolvent Crystallization.

Protocol 3: Evaporative Crystallization

This method is suitable for compounds that are highly soluble in the chosen solvent at room temperature. Supersaturation is achieved by slowly evaporating the solvent.

Objective: To obtain crystals of 6-tert-butyl-4-nitro-m-cresol by the slow evaporation of a solvent.

Materials:

  • Crude 6-tert-butyl-4-nitro-m-cresol

  • Volatile solvent (e.g., Acetone or a mixture like Dichloromethane/Hexane)

  • Beaker or crystallizing dish

  • Watch glass or perforated parafilm

Procedure:

  • Dissolution: Dissolve the crude compound in a suitable volatile solvent at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Place the solution in a beaker or crystallizing dish and cover it with a watch glass or a piece of parafilm with small holes poked in it. This will allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in a location where it will not be disturbed. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals have formed, decant the remaining mother liquor and collect the crystals.

  • Drying: Allow the crystals to air-dry or place them in a desiccator to remove any residual solvent.

Causality and Troubleshooting:

  • Rate of Evaporation: The rate of evaporation should be slow to promote the growth of large, high-quality crystals. A faster rate of evaporation can be achieved by using a more volatile solvent or by placing the container in a fume hood.

  • Formation of a Film: If a solid film forms on the surface of the solution instead of crystals, it may be due to too rapid evaporation or a solution that is too concentrated. Try re-dissolving the film in a small amount of solvent and allowing it to evaporate more slowly.

Evaporative_Crystallization A Dissolve Crude Product in Volatile Solvent B Filter to Remove Insoluble Impurities A->B C Slow Evaporation of Solvent B->C D Crystal Formation C->D E Isolate Crystals D->E F Dry Purified Crystals E->F

Sources

Advanced Reagents and Protocols for the Functionalization of 6-tert-Butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Analysis

6-tert-Butyl-4-nitro-m-cresol (IUPAC: 2-tert-butyl-5-methyl-4-nitrophenol) is a highly substituted, sterically encumbered building block utilized in the development of agrochemicals, antioxidants, and pharmaceuticals[1][2]. Successful functionalization of this molecule requires a deep understanding of its steric and electronic microenvironments:

  • Hydroxyl Group (C1): Heavily shielded by the adjacent ortho-tert-butyl group at C2. This massive steric bulk makes standard O-alkylation or acylation kinetically unfavorable.

  • Nitro Group (C4): Strongly electron-withdrawing. It increases the acidity of the phenol (lowering its pKa) but deactivates the aromatic ring towards further electrophilic aromatic substitution.

  • Methyl Group (C5): Positioned between the nitro group and an unsubstituted C6 position, offering a potential handle for downstream benzylic functionalization.

The following application note details three self-validating workflows to functionalize this core, explaining the causality behind the choice of specific reagents to overcome its inherent structural resistance.

Divergent Functionalization Workflows

G SM 6-tert-Butyl-4-nitro-m-cresol (2-t-Bu-5-Me-4-nitrophenol) Red Nitro Reduction (Pd/C, H2) SM->Red Chemoselective Alk O-Alkylation (NaH, R-X, DMSO) SM->Alk Steric Override Trif Triflation (Tf2O, Pyridine) SM->Trif Activation Prod1 2-t-Bu-5-Me-4-aminophenol Red->Prod1 Prod2 Alkoxy-nitroarene Alk->Prod2 Prod3 Aryl Triflate Trif->Prod3

Caption: Divergent functionalization pathways for 6-tert-butyl-4-nitro-m-cresol.

Workflow 1: Chemoselective Reduction of the Nitro Group

Causality & Mechanistic Insight: The reduction of the nitro group to an amine is a fundamental transformation to unlock downstream amide coupling or heterocycle synthesis[3]. While the bulky tert-butyl group is distant from the C4 nitro group, the resulting electron-rich 2-tert-butyl-5-methyl-4-aminophenol is highly susceptible to air oxidation. Therefore, catalytic hydrogenation using Palladium on Carbon (Pd/C) with a mild hydrogen source (e.g., H₂ gas or NaBH₄) is preferred over harsh dissolving metal reductions (e.g., Fe/HCl) to minimize oxidative degradation during workup[4]. The reduction proceeds via a pseudo-first-order kinetic pathway, sequentially reducing the nitro group to a nitroso, hydroxylamine, and finally the target amine[5].

Protocol: Pd/C Catalyzed Reduction

  • Reaction Setup: In a thoroughly flame-dried, argon-purged round-bottom flask, dissolve 6-tert-butyl-4-nitro-m-cresol (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M)[3].

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd). Caution: Pd/C is pyrophoric; add under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The bright yellow starting material spot will disappear, replaced by a highly polar, UV-active product spot (typically complete within 2-4 hours)[3].

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite under an argon blanket to remove the catalyst. Wash the pad with degassed methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the aminophenol. Store immediately under an inert atmosphere at -20 °C to prevent rapid auto-oxidation.

Workflow 2: O-Alkylation of the Sterically Hindered Phenol

Causality & Mechanistic Insight: Standard Williamson ether synthesis conditions (K₂CO₃ in acetone) often fail or proceed at sluggish rates for this substrate due to the massive steric shield provided by the ortho-tert-butyl group. To overcome the activation energy barrier of the Sₙ2 attack, a stronger base (Sodium Hydride, NaH) and a highly polar aprotic solvent (Dimethyl Sulfoxide, DMSO) are required. DMSO effectively solvates the sodium cation, leaving a highly reactive, "naked" phenoxide anion that can execute the nucleophilic attack on the alkyl halide despite the steric crowding[6].

Protocol: NaH-Mediated O-Alkylation in DMSO

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMSO (0.5 M) under argon. Cool to 0 °C.

  • Phenoxide Formation: Dropwise add a solution of 6-tert-butyl-4-nitro-m-cresol (1.0 equiv) in DMSO. Stir for 30 minutes at room temperature until hydrogen evolution ceases and a deep red/orange solution of the phenoxide forms.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 equiv) dropwise. Heat the mixture to 50 °C for 4-12 hours depending on the electrophile[6].

  • Quenching & Extraction: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers extensively with water (5x) and brine to remove the DMSO solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Workflow 3: Triflation for Cross-Coupling

Causality & Mechanistic Insight: Converting the sterically hindered phenol to an aryl triflate (C-OTf) activates the C-O bond for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Trifluoromethanesulfonic anhydride (Tf₂O) is the reagent of choice due to its extreme electrophilicity. Pyridine is utilized both as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-(trifluoromethylsulfonyl)pyridinium intermediate that rapidly transfers the triflyl group to the sterically hindered phenoxide[7].

Protocol: Triflation with Tf₂O/Pyridine

  • Preparation: Dissolve the nitrophenol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M) under argon. Add anhydrous pyridine (2.5 equiv)[7].

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to control the highly exothermic reaction and prevent decomposition.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) via syringe over 10 minutes[7]. The solution will typically transition to a dark color.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours. Monitor via TLC for the complete disappearance of the phenol.

  • Workup: Dilute with DCM and wash sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography to yield the aryl triflate.

Quantitative Data Summary

TransformationReagents / ConditionsIntermediate / Active SpeciesExpected YieldApplication / Downstream Use
Nitro Reduction Pd/C (10 wt%), H₂ (1 atm), MeOH, RTNitroso / Hydroxylamine85 - 95%Amide coupling, heterocycle synthesis
O-Alkylation NaH, R-X, DMSO, 50 °C"Naked" Phenoxide in DMSO70 - 85%Ether derivatives, protecting group strategy
Triflation Tf₂O, Pyridine, DCM, -78 °C to 0 °CN-Triflylpyridinium80 - 90%Pd-catalyzed cross-coupling (Suzuki, Stille)

References

1.[1] 3-Methyl-6-tert-butyl-4-nitrophenol 72373-70-7 wiki - Guidechem. Guidechem. 2.[2] 2-tert-butyl-5-methyl-4-nitrophenol for Sale. Echemi. 3.[4] Defect Engineering in Carbon-Based Metal-Free Catalysts: Active Sites, Reduction Mechanisms, and 3D Architectures for Sustainable 4-Nitrophenol Reduction. SCIEPublish. 4.[3] Application Notes and Protocols for the Catalytic Reduction of 4-Amino-m-cresol Precursors. Benchchem. 5.[5] Catalysis Science & Technology. RSC Publishing. 6.[6] TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Chemistry and Chemists. 7.[7] Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses. 8. Trifluoromethanesulfonic anhydride = 99 358-23-6. Sigma-Aldrich.

Sources

Application Note: 6-tert-Butyl-4-nitro-m-cresol in Agrochemical Discovery & Mitochondrial Uncoupling Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the landscape of agrochemical research, substituted nitrophenols represent a historically foundational class of broad-spectrum herbicides, fungicides, and insecticides [1]. 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7), also designated as 3-methyl-6-tert-butyl-4-nitrophenol, is a highly bioactive compound utilized primarily in structure-activity relationship (SAR) studies and mode-of-action screening [2].

The Causality of Toxicity: Protonophoric Uncoupling

The biological efficacy of 6-tert-butyl-4-nitro-m-cresol is entirely dictated by its structural chemistry. The molecule functions as a lipophilic weak acid.

  • The Nitro Group: Provides electron-withdrawing properties that lower the pKa of the phenolic hydroxyl group, allowing it to easily protonate and deprotonate at physiological pH ranges.

  • The tert-Butyl & Methyl Groups: Provide massive steric bulk and high lipophilicity (LogP), enabling the molecule to freely diffuse across the hydrophobic core of the inner mitochondrial membrane (IMM) or the chloroplast thylakoid membrane.

By shuttling protons from the acidic intermembrane space into the alkaline matrix, the compound forcefully dissipates the proton motive force (


). The electron transport chain (ETC) hyper-accelerates to compensate for the lost gradient, causing a massive spike in oxygen consumption. However, without the proton gradient, ATP synthase cannot function. The target organism (e.g., weed or pest) rapidly succumbs to a catastrophic cellular energy crisis.

UncouplingPathway MitoMembrane Inner Mitochondrial Membrane (Hydrophobic Barrier) Heat Energy Dissipated as Heat (Deprotonation in Matrix) MitoMembrane->Heat Releases H+ into Matrix ProtonGradient Proton Motive Force (Δp) High [H+] Intermembrane ATP_Synthase ATP Synthase (H+ driven ATP production) ProtonGradient->ATP_Synthase Normal H+ Flow Uncoupler 6-tert-butyl-4-nitro-m-cresol (Protonated State) ProtonGradient->Uncoupler Protonates Phenol Group ETC Electron Transport Chain (Complex I-IV) ETC->ProtonGradient Pumps H+ against gradient CellDeath Cellular Energy Crisis (Pesticidal Efficacy) ATP_Synthase->CellDeath Inhibited by lack of gradient Uncoupler->MitoMembrane Diffuses across lipid bilayer Heat->CellDeath ATP Depletion

Fig 1. Mechanism of mitochondrial uncoupling by 6-tert-butyl-4-nitro-m-cresol.

Physicochemical & Quantitative Data

Understanding the physical properties of the compound is critical for formulating assay vehicles and predicting cuticular penetration in plants [3].

Table 1: Physicochemical Properties of 6-tert-Butyl-4-nitro-m-cresol

PropertyValueMechanistic Implication
CAS Number 72373-70-7Unique chemical identifier for procurement.
Molecular Formula C11H15NO3Confirms the presence of the nitro and alkyl groups.
Molecular Weight 209.24 g/mol Small molecule size facilitates rapid membrane permeation.
Appearance Crystalline solid / PowderRequires organic solvent dissolution prior to aqueous assay.
Solubility Soluble in DMSO, EthanolHighly lipophilic; insoluble in pure water.

Experimental Protocols

To evaluate the efficacy of 6-tert-butyl-4-nitro-m-cresol as an agrochemical lead, researchers must utilize self-validating experimental designs. The following protocols ensure that observed toxicity is definitively linked to uncoupling rather than off-target necrosis.

Protocol A: High-Resolution Respirometry (Mitochondrial Uncoupling Assay)

Objective: Quantify the Oxygen Consumption Rate (OCR) in isolated plant mitochondria or insect cell lines to determine the EC50 of the uncoupler.

Self-Validating Design Principle: This protocol is self-validating because it utilizes sequential pharmacological inhibitors. Oligomycin is used to artificially block ATP synthase, dropping OCR to a minimum. If 6-tert-butyl-4-nitro-m-cresol is a true uncoupler, adding it after oligomycin will bypass the blocked ATP synthase and cause a massive OCR spike. Finally, Antimycin A is added to shut down the ETC completely; if the OCR drops to zero, it proves the initial spike was genuinely mitochondrial and not an artifact of chemical oxidation.

Step-by-Step Methodology:

  • Compound Solvation: Dissolve 6-tert-butyl-4-nitro-m-cresol in anhydrous DMSO to create a 10 mM stock. Causality: The compound's high lipophilicity requires an organic solvent. DMSO ensures complete solvation without disrupting cellular membranes (final assay concentration must be <0.1% DMSO).

  • Baseline Measurement: Seed target cells/mitochondria into a respirometer microplate. Record basal OCR for 15 minutes to establish a healthy respiratory baseline.

  • Oligomycin Injection (1 µM): Inject oligomycin to inhibit ATP synthase. Causality: This isolates the "proton leak" state, providing a low baseline to measure the uncoupler against.

  • Test Compound Titration (0.1 µM to 50 µM): Inject serial dilutions of 6-tert-butyl-4-nitro-m-cresol. Causality: A true uncoupler will rapidly collapse the proton gradient, forcing the ETC to consume oxygen at maximum capacity to attempt recovery.

  • Validation Injection (0.5 µM Antimycin A / Rotenone): Inject ETC inhibitors. Causality: Halting Complex I and III proves that the observed oxygen consumption was entirely dependent on the mitochondrial respiratory chain.

Table 2: Expected Respirometry Assay Validation Metrics

Assay StageInjected CompoundExpected OCR ResponseDiagnostic Meaning
1. BasalNone (Media only)Steady BaselineHealthy, intact mitochondria.
2. ATP BlockadeOligomycin~50% DecreaseNormal coupling efficiency.
3. Uncoupling6-tert-butyl-4-nitro-m-cresol>200% IncreaseConfirmation of protonophoric uncoupling.
4. ETC ShutdownAntimycin A / RotenoneDrop to ~0%Validates OCR was mitochondrial, not artifactual.
Protocol B: In Vivo Phenotypic Screening (Weed Seedling Model)

Objective: Translate in vitro uncoupling metrics into in vivo herbicidal efficacy.

  • Formulation: Dilute the DMSO stock into a 0.1% Tween-20 aqueous solution. Causality: Tween-20 acts as a surfactant, breaking the surface tension of the leaf cuticle to allow the lipophilic active ingredient to penetrate the plant tissue.

  • Application: Apply via foliar spray to 14-day-old Arabidopsis thaliana (dicot model) and Lolium perenne (monocot model) at rates of 10, 50, and 100 g a.i./ha.

  • Phenotypic Scoring: Assess chlorosis and necrosis at 24, 48, and 72 hours post-application. Uncouplers typically cause rapid "burn-down" symptoms within 24 hours due to immediate ATP starvation and reactive oxygen species (ROS) generation.

Workflow Prep 1. Compound Preparation (10mM DMSO Stock) InVitro 2. In Vitro Assay (Respirometry / OCR) Prep->InVitro Serial Dilution (Aqueous) InVivo 3. In Vivo Assay (Seedling Phenotyping) Prep->InVivo Surfactant Addition (Tween-20) Data 4. Data Analysis (EC50 & IC50 Calculation) InVitro->Data Mitochondrial OCR Data InVivo->Data Rapid Burn-down Scoring Validation 5. Self-Validation (Compare vs. Dinoseb Control) Data->Validation Quality Control & SAR Mapping

Fig 2. Self-validating experimental workflow for evaluating uncoupler efficacy.

References

Application Note: Polymerization Inhibition Properties of Nitro-Cresol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The thermal self-initiation of vinyl aromatic monomers, particularly styrene, presents a critical challenge during industrial distillation, purification, and storage. At elevated temperatures (>100°C), styrene undergoes a spontaneous Diels-Alder cycloaddition to form a Mayo dimer, which subsequently reacts with a third styrene molecule to generate two carbon-centered radicals[1]. Without intervention, these radicals initiate a runaway chain polymerization that causes severe fouling of distillation towers and compromises monomer purity[2].

To mitigate this, the petrochemical industry relies heavily on radical scavengers. For decades, the "gold standard" chemistries for this application have been nitro-cresol derivatives, specifically 2,6-dinitro-p-cresol (DNPC) and 4,6-dinitro-o-cresol (DNOC)[3].

The Kinetic Distinction: Inhibitors vs. Retarders

It is crucial to distinguish between "true inhibitors" and "retarders" when designing a stabilization formulation:

  • True Inhibitors (e.g., Nitroxides like TEMPO): These compounds completely halt the rate of polymerization by rapidly trapping carbon-centered radicals to form stable adducts[3]. However, they are consumed in the process. Once the inhibitor is depleted, polymerization resumes at an uninhibited rate[3].

  • Retarders (e.g., Nitro-cresols): Compounds like DNOC and DNPC do not completely stop polymerization; rather, they significantly slow down the rate of polymer chain growth[2]. Retarders are highly valued because they are not consumed as rapidly as true inhibitors, providing a critical safety net (long-lasting protection) during unexpected plant shutdowns or prolonged high-temperature residence times[3].

Because industrial distillation columns operate under vacuum to lower the boiling point of the monomer, these additives must function effectively under strict anaerobic conditions[2].

Mechanism Monomer Styrene Monomer Dimer Mayo Dimer (Diels-Alder) Monomer->Dimer Heat (>100°C) Radicals Styryl Radicals (Thermal Initiation) Dimer->Radicals + Styrene TrueInhib True Inhibitor (e.g., TEMPO) Radicals->TrueInhib Retarder Retarder (e.g., Nitro-cresol) Radicals->Retarder Runaway Runaway Polymerization Radicals->Runaway Uninhibited DeadPolymer Stable Adduct (Polymerization Halted) TrueInhib->DeadPolymer Fast Scavenging SlowPolymer Retarded Chain Growth (Slowed Polymerization) Retarder->SlowPolymer Chain Transfer/ Slow Scavenging

Fig 1: Kinetic pathways of styrene radical inhibition vs. retardation.

Chemical Properties & Data Presentation

While nitro-cresols are highly effective, their physical and toxicological properties dictate how they must be formulated. Dinitrophenols and dinitro-cresols typically exhibit low solubility (less than 5%) in styrene and its precursor, ethylbenzene, requiring specialized co-solvents for industrial injection[2]. Furthermore, compounds like DNOC are highly toxic; they act directly on cell metabolism by uncoupling oxidative phosphorylation in the tricarboxylic acid (TCA) cycle, preventing the transfer of phosphate to ADP[4].

To minimize environmental and health risks while maximizing efficacy, modern formulations often utilize a synergistic blend of a nitro-cresol retarder and a nitroxide true inhibitor[3].

Table 1: Comparative Profile of Common Styrene Stabilization Agents

CompoundClassificationMechanism of ActionSolubility in StyreneToxicity / Safety Profile
4,6-Dinitro-o-cresol (DNOC) RetarderSlow radical scavenging / Chain transferLow (<5%)[2]High (Oxidative phosphorylation uncoupler)[4]
2,6-Dinitro-p-cresol (DNPC) RetarderSlow radical scavenging / Chain transferLow (<5%)[2]High (Toxic by inhalation/absorption)[3]
4-Hydroxy-TEMPO (4-HT) True InhibitorRapid, reversible carbon-radical trappingHighModerate (Corrosive, Irritant)[5]
tert-Butylcatechol (TBC) Storage InhibitorH-atom donation (Requires O₂ to function)HighModerate (Skin sensitizer)

Experimental Protocol: Evaluating Retarder Efficacy

To accurately assess the performance of nitro-cresol derivatives, researchers utilize the Polymer Isolation Method [5]. This protocol is designed as a self-validating system to measure the kinetics of polymer formation under simulated industrial distillation conditions.

Causality & Experimental Design Principles
  • Removal of TBC: Commercial styrene contains TBC as a storage stabilizer. TBC requires oxygen to function. Because we are simulating anaerobic vacuum distillation, TBC must be completely removed to prevent data artifacts[6].

  • Anaerobic Environment: Distillation columns are essentially oxygen-free. Oxygen reacts with styryl radicals to form peroxyl radicals, fundamentally altering the propagation pathway[3]. Purging with Argon ensures we are testing the true anaerobic retardation mechanism.

  • Gravimetric Precipitation: Polystyrene is highly insoluble in methanol, whereas styrene monomer and nitro-cresols are highly soluble. This differential solubility allows for precise gravimetric isolation of the formed polymer[5].

Workflow Step1 1. Monomer Purification (Basic Alumina Column) Step2 2. Inhibitor Dosing (Nitro-cresol +/- TEMPO) Step1->Step2 Step3 3. Anaerobic Reflux (Argon Purge, 110°C) Step2->Step3 Step4 4. Aliquot Sampling (Time-course extraction) Step3->Step4 Step5 5. Methanol Precipitation (Isolate polymer mass) Step4->Step5 Step6 6. Gravimetric Analysis (Calculate % Polymer) Step5->Step6

Fig 2: Polymer Isolation Method workflow for evaluating retarder efficacy.

Step-by-Step Methodology

Materials Required:

  • Reagent-grade Styrene Monomer

  • Basic Alumina (Brockmann I)

  • 4,6-Dinitro-o-cresol (DNOC) and 4-Hydroxy-TEMPO (4-HT)

  • High-purity Argon gas

  • Ice-cold Methanol

Step 1: Monomer Purification

  • Pack a glass chromatography column with basic alumina.

  • Pass 200 mL of commercial styrene monomer through the column to strip the tert-butylcatechol (TBC) storage inhibitor[6].

  • Validation Check: The purified styrene should be used immediately. Store over molecular sieves at 4°C if a short delay is unavoidable.

Step 2: Sample Preparation & Dosing

  • Prepare three 50 mL reaction vessels with the purified styrene:

    • Vessel A (Negative Control): Uninhibited styrene.

    • Vessel B (Baseline Retarder): Styrene + 500 ppm DNOC.

    • Vessel C (Synergistic Blend): Styrene + 250 ppm DNOC + 250 ppm 4-HT.

  • Add a magnetic stir bar to each vessel and seal with a rubber septum.

Step 3: Anaerobic Purge & Thermal Initiation

  • Insert a long needle into the liquid phase of each vessel and a short vent needle into the headspace.

  • Sparge the solutions with high-purity Argon for 30 minutes to displace all dissolved oxygen[3].

  • Remove the sparging needles and transfer the sealed vessels to a pre-heated oil bath set to 110°C (simulating the reboiler temperature of a distillation column).

Step 4: Time-Course Sampling & Polymer Isolation

  • At 30-minute intervals (t = 30, 60, 90, 120 mins), use a gas-tight syringe to extract a 5.0 mL aliquot from each vessel.

  • Immediately inject the hot aliquot into a pre-weighed centrifuge tube containing 45 mL of ice-cold methanol[5].

  • Observation: The sudden change in solvent polarity will cause any polymerized styrene to precipitate as a white solid, while the unreacted monomer and inhibitors remain in solution.

Step 5: Gravimetric Quantification

  • Centrifuge the tubes at 5000 x g for 10 minutes to pellet the polymer.

  • Decant the supernatant and wash the pellet twice with fresh methanol to remove residual monomer.

  • Dry the polymer pellets in a vacuum oven at 60°C to a constant weight.

  • Calculate the percentage of polymer formed relative to the initial monomer mass.

System Validation & Expected Results: The protocol is validated if Vessel A (uninhibited) shows rapid, exponential polymer growth within the first 60 minutes. Vessel B (DNOC only) should demonstrate a linear, suppressed rate of polymer formation (retardation)[2]. Vessel C (Synergistic blend) should show zero polymer formation for an initial induction period (due to the true inhibitor 4-HT), followed by a slow, retarded growth phase once the 4-HT is consumed, proving the synergistic cost-performance of the blend[3].

References

1.[2] US5910232A - Method for inhibiting polymer formation in styrene processing - Google Patents. URL: 2.[3] Special Focus: The gold standard retarders in the styrene monomer industry - Water Technologies. URL: 3.[4] 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem. URL: 4.[6] Special Focus: The gold standard retarders in the styrene monomer industry - Water Technologies. URL: 5.[1] Inhibition of Free Radical Polymerization: A Review - PMC. URL: 6.[5] A Brief Discussion on Polymerization Inhibitors - Liskon Biological. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 6-tert-butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7). This compound is a critical intermediate in the development of antioxidants, agrochemicals, and pharmaceutical agents. The synthesis relies on the electrophilic aromatic nitration of 6-tert-butyl-m-cresol. While the reaction appears straightforward, the highly activated nature of the phenolic ring and the lability of the tert-butyl group often lead to complex side reactions, including protodealkylation and oxidative degradation.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure high-yield, reproducible synthesis for drug development professionals and research scientists.

Section 1: Reaction Workflow & Mechanistic Pathways

To optimize the synthesis, it is crucial to understand the reaction trajectory. The process typically begins with the Friedel-Crafts alkylation of m-cresol, followed by regioselective nitration. Traditional nitration protocols utilize strong acid systems, which must be carefully managed to avoid destroying the substrate ()[1].

SynthesisWorkflow A m-Cresol (Starting Material) B 6-tert-butyl-m-cresol (Intermediate) A->B Alkylation Isobutylene / H+ C 6-tert-butyl-4-nitro-m-cresol (Target Product) B->C Nitration HNO3 / AcOH 0-5 °C

Workflow for the synthesis of 6-tert-butyl-4-nitro-m-cresol from m-cresol.

The nitration step is the primary source of yield loss. The divergence between the desired electrophilic aromatic substitution and undesired side reactions is strictly governed by reagent choice and temperature control.

MechanisticPathway Start 6-tert-butyl-m-cresol (Substrate) Target 6-tert-butyl-4-nitro-m-cresol (Desired Pathway) Start->Target Mild Electrophilic Attack (HNO3 / AcOH) Dealkyl 4,6-dinitro-m-cresol (Protodealkylation) Start->Dealkyl Strong Acid (H2SO4) Ipso-protonation Oxidation Quinones / Tars (Oxidative Degradation) Start->Oxidation Excess HNO3 / High Temp Over-oxidation

Mechanistic divergence in nitration showing desired pathway versus common side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do I observe significant loss of the tert-butyl group during nitration, resulting in dinitro-m-cresol impurities? A1: This is caused by protodealkylation, a reverse Friedel-Crafts reaction ()[2]. The bulky tert-butyl group is highly susceptible to cleavage under strongly acidic conditions, such as those found in traditional "mixed acid" (HNO₃/H₂SO₄) nitration systems. The strong acid protonates the aromatic ring at the ipso position (C6), expelling a stable tert-butyl cation ()[2]. Once the tert-butyl group is lost, the vacated position becomes highly activated, leading to rapid secondary nitration and the formation of 4,6-dinitro-m-cresol. To prevent this, you must eliminate sulfuric acid and utilize milder nitrating conditions, such as dilute nitric acid in glacial acetic acid.

Q2: What causes the formation of dark, tarry mixtures instead of a clean crystalline product? A2: Phenols are highly electron-rich and easily oxidized by strong oxidizing agents like nitric acid ()[3]. High temperatures or localized concentration spikes of HNO₃ lead to oxidative degradation, forming benzoquinones and complex poly-phenolic tars ()[3]. Strict temperature control (0–5 °C) and the dropwise addition of the nitrating agent are critical self-validating steps to ensure the reaction remains under kinetic control.

Q3: How does the regioselectivity naturally favor the 4-position over the 2-position? A3: The regioselectivity is a synergistic result of electronic activation and steric hindrance. In 6-tert-butyl-m-cresol, the hydroxyl group (C1) and the methyl group (C3) are both ortho/para directors.

  • Position 2 is ortho to both the OH and the methyl group, but it is sterically compressed between them.

  • Position 4 is para to the OH and ortho to the methyl group. It is electronically highly activated and sterically accessible, as the bulky tert-butyl group at C6 blocks the other side of the ring ()[4]. Consequently, the nitronium ion (NO₂⁺) is naturally directed to the 4-position.

Section 3: Troubleshooting Guide

The following table summarizes quantitative and qualitative data regarding common failure modes in this synthesis, their mechanistic root causes, and field-proven corrective actions.

Observation / IssueImpurity Profile (%)Mechanistic Root CauseCorrective Action
High levels of dealkylated product >15% 4,6-dinitro-m-cresolProtodealkylation: Strong acids (e.g., H₂SO₄) cause ipso-attack at the C6 position, expelling the tert-butyl cation.Switch to a milder nitrating system (e.g., HNO₃ in AcOH). Do not use sulfuric acid as a catalyst.
Dark brown/black reaction mixture >20% Polymeric TarsOxidative Degradation: Exothermic runaway or excess HNO₃ oxidizes the phenol ring into benzoquinones.Maintain internal temperature strictly at 0–5 °C. Use exactly 1.05 equivalents of HNO₃.
Incomplete conversion >10% Starting MaterialInsufficient Electrophile Generation: Mild conditions may fail to generate enough NO₂⁺ if water accumulates in the solvent.Use glacial acetic acid to scavenge trace water and drive NO₂⁺ formation. Extend maturation time.
Formation of 2-nitro isomers 5–10% 2-nitro isomerLoss of Regiocontrol: Elevated temperatures overcome the steric activation barrier at the hindered 2-position.Ensure active cooling during the entire addition phase. Do not allow localized hot spots.
Section 4: Validated Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol utilizes a self-validating system based on mild nitration in glacial acetic acid. This method suppresses protodealkylation and prevents oxidative tar formation.

Protocol: Regioselective Nitration of 6-tert-butyl-m-cresol

Reagents Required:

  • 6-tert-butyl-m-cresol (Starting Material): 1.0 equivalent

  • Nitric Acid (70% aqueous, ACS grade): 1.05 equivalents

  • Glacial Acetic Acid: 7 volumes (total)

  • Ice/Deionized Water: For quenching

Step-by-Step Methodology:

  • Substrate Dissolution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve 6-tert-butyl-m-cresol (1.0 eq) in glacial acetic acid (5 volumes).

  • System Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to reach exactly 0 °C. Self-Validation: Do not proceed until the internal temperature is stable, as initial addition is highly exothermic.

  • Preparation of Nitrating Agent: In a separate Erlenmeyer flask, carefully mix 70% Nitric acid (1.05 eq) with glacial acetic acid (2 volumes). Pre-cool this mixture to 5 °C.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the substrate solution over a period of 60–90 minutes.

    • Critical Control Point: Monitor the internal thermometer continuously. The temperature must not exceed 5 °C. If the temperature spikes, halt the addition immediately until the system cools.

  • Maturation: Once the addition is complete, maintain the reaction mixture at 5 °C for an additional 2 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting material spot should completely disappear.

  • Quenching: Slowly pour the reaction mixture into a beaker containing vigorously stirred crushed ice and water (approx. 10 volumes). The target compound, 6-tert-butyl-4-nitro-m-cresol, will precipitate as a yellow/orange solid.

  • Isolation and Purification: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is pH neutral (to remove all residual acetic and nitric acid). Recrystallize the crude solid from an ethanol/water mixture to yield pure crystals.

References
  • US2868844A - Selective nitration process - Google Patents.
  • The nitration of m-cresol using 69% nitric acid with or without silica gel - ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting Isomer Separation in tert-Butyl-m-cresol Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for isolating positional isomers following the nitration of tert-butyl-m-cresol (TBMC).

The Mechanistic Causality of Separation (E-E-A-T)

During the electrophilic aromatic substitution of TBMC, the activating hydroxyl (-OH) and methyl (-CH₃) groups direct the incoming nitro (-NO₂) group to the ortho and para positions. While the bulky tert-butyl group provides significant steric hindrance that influences regioselectivity, a crude mixture of ortho-nitro and para-nitro isomers is inevitably formed[1].

The fundamental causality behind separating these isomers lies in their distinct hydrogen-bonding capabilities:

  • Intramolecular Hydrogen Bonding (ortho-isomer): In the ortho-nitro isomer, the close proximity of the hydroxyl and nitro groups allows them to form a stable chelate ring via intramolecular hydrogen bonding. This internal bonding masks the polar functional groups from interacting with external water molecules, rendering the molecule highly volatile in steam and highly mobile in non-polar chromatographic solvents[2].

  • Intermolecular Hydrogen Bonding (para-isomer): The para-nitro isomer has its functional groups on opposite sides of the aromatic ring, preventing internal chelation. Instead, it forms strong intermolecular hydrogen bonds with water (or silica gel). This drastically increases its boiling point, making it completely non-volatile in steam, and significantly increases its retention time during chromatography[2].

For further mechanistic details on these thermodynamic differences, refer to authoritative literature on the2[2].

Quantitative Data: Isomer Properties

The structural differences between the isomers manifest in distinct physical properties, which are exploited during the separation workflows.

PropertyOrtho-Nitro-TBMCPara-Nitro-TBMCMechanistic Causality
Steam Volatility HighNoneIntramolecular vs. Intermolecular H-bonding.
TLC R_f Value (90:10 Hexane:EtOAc)~0.75~0.25Ortho isomer cannot strongly bind to polar silica gel.
Aqueous Solubility Very LowModeratePara isomer forms H-bonds with water molecules.
Boiling Point LowerSignificantly HigherIntermolecular network in para requires more energy to break.

Self-Validating Experimental Protocols

Protocol A: Steam Distillation (Primary Bulk Separation)

This is the industry-standard method for the initial bulk separation of the crude nitration mixture.

  • Setup: Transfer the crude neutralized nitration mixture to a 2-neck round-bottom flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a water-cooled condenser.

  • Distillation: Pass vigorous steam through the mixture. The ortho-nitro-TBMC will co-distill with the water, appearing as a yellow oil or solid in the receiving flask.

  • Validation (Distillate): Continue distillation until the distillate runs clear. Check the distillate via TLC; it should show a single high-R_f spot corresponding to the ortho-isomer.

  • Extraction: Extract the distillate with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure ortho-nitro-TBMC.

  • Residue Recovery: The para-nitro-TBMC remains in the distillation flask as a crude aqueous broth. It can be isolated by cooling the broth to 40–50°C to induce crystallization, followed by vacuum filtration[3]. For industrial-scale purification parameters of para-nitrophenols, refer to established 3[3].

Protocol B: Silica Gel Column Chromatography (High-Purity Polish)

Used when ultra-high purity (>99%) is required for downstream drug development.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% hexanes.

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a gradient solvent system starting at 100% Hexanes and slowly increasing polarity to 90:10 Hexanes:Ethyl Acetate.

  • Validation: The ortho-isomer will elute first as a distinct yellow band. The para-isomer will elute significantly later. Verify fractions via TLC before pooling.

Troubleshooting Guides & FAQs

Q: Why is my yield of the ortho-nitro isomer so low during steam distillation? A: Low yields typically stem from either incomplete initial nitration or insufficient steam generation[1]. Ensure your steam generator is producing a vigorous, continuous flow. If the distillation is too slow, the ortho-isomer may precipitate in the condenser. To fix this, temporarily turn off the condenser cooling water to allow the hot steam to melt the blockage into the receiving flask.

Q: I am observing co-elution of the isomers on my silica column. How do I resolve this? A: The bulky tert-butyl group increases the overall lipophilicity of both isomers, which can compress their R_f values if your mobile phase is too polar. Reduce the polarity of your solvent system (e.g., use 98:2 Hexane:EtOAc instead of 90:10) and ensure you are not overloading the column. A sample-to-silica ratio of 1:50 is recommended for difficult separations.

Q: Why am I getting dinitro-TBMC byproducts, and how do they affect separation? A: Over-nitration occurs if the reaction temperature exceeds 10°C or if a large excess of nitric acid is used[1]. Dinitro-TBMC derivatives have unpredictable steam volatilities and will contaminate both your distillate and residue. To prevent this, strictly maintain the reaction temperature between 0–5°C using an ice bath and add the nitrating agent dropwise over an extended period.

Q: During the extraction of the steam distillate, a stubborn emulsion forms. What is the fix? A: Emulsions in this workflow are often caused by trace phenolic salts. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite before re-attempting separation.

Process Visualization

IsomerSeparation Crude Crude Nitration Mixture (TBMC Isomers) Distillation Steam Distillation (100°C) Crude->Distillation Apply Steam Ortho Distillate: ortho-Nitro Isomer (Steam Volatile) Distillation->Ortho Vaporizes Para Residue: para-Nitro Isomer (Non-Volatile) Distillation->Para Remains in Flask WorkupO Solvent Extraction (Ethyl Acetate) Ortho->WorkupO WorkupP Cooling & Filtration (Ice Bath) Para->WorkupP PureO Pure ortho-Nitro-TBMC WorkupO->PureO Evaporate Solvent PureP Pure para-Nitro-TBMC WorkupP->PureP Recrystallize

Workflow for separating TBMC nitration isomers via steam distillation.

References

  • Source: askfilo.
  • Source: google.
  • Title: 2-(Tert-butyl)

Sources

Technical Support Center: Troubleshooting m-Cresol Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic nitration workflows. The nitration of m-cresol (3-methylphenol) is notoriously challenging due to the highly activated nature of the phenolic ring, which frequently leads to non-selective isomer mixtures, over-nitration, and oxidative degradation[1].

This guide provides mechanistic insights, comparative data, and self-validating protocols to help you minimize side reactions and achieve regioselective yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my direct nitration of m-cresol yield black, tarry substances instead of a clean product? A1: The formation of tarry substances and dark-colored impurities is primarily caused by the oxidative degradation of the highly reactive cresol ring[1]. The hydroxyl (-OH) group strongly activates the aromatic ring, making it highly susceptible to oxidation by nitric acid[1]. This oxidation pathway competes with nitration, leading to benzoquinone derivatives and polymerized resins[1]. Corrective Action: Maintain strict temperature control. The reaction must be kept between -5 °C and 0 °C[1]. Ensure efficient cooling and strictly control the dropwise addition of the nitrating agent to prevent exothermic temperature spikes[1].

Q2: Even at low temperatures, my reaction yields a complex mixture of isomers. How can I improve regioselectivity for 3-methyl-4-nitrophenol? A2: Direct nitration of m-cresol inherently lacks regioselectivity because both the hydroxyl and methyl groups are ortho/para-directing[2]. This results in a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol[1]. Corrective Action: Abandon direct nitration in favor of a two-step nitrosation-oxidation protocol[2]. Causality: Nitrosation using sodium nitrite in hydrochloric acid generates the nitrosonium ion (NO⁺). NO⁺ is a weaker, softer electrophile compared to the nitronium ion (NO₂⁺) and selectively attacks the most sterically accessible and electronically activated position (para to the hydroxyl group) without oxidizing the ring[2][3]. The intermediate 4-nitroso-m-cresol is then gently oxidized to 3-methyl-4-nitrophenol[3][4].

Q3: My target is the 6-nitro isomer (3-methyl-6-nitrophenol). Is there a specific pathway to isolate this isomer efficiently? A3: Yes. While direct nitration heavily favors the 4-nitro isomer or complex mixtures, the 6-nitro isomer can be selectively synthesized using a "one-pot" protection-directed approach[5]. Corrective Action: Convert m-cresol to tri-m-tolyl phosphate, followed by controlled sulfonation, nitration, hydrolysis, and desulfonation[5]. Causality: The bulky phosphate group directs the initial sulfonation to the less hindered 4-position. Once the 4-position is blocked by the sulfonic acid group, subsequent nitration is forced into the 6-position. Finally, hydrolysis removes the phosphate group, and desulfonation removes the sulfonic acid group, yielding pure 3-methyl-6-nitrophenol[5].

Q4: Are there any solvent-free or solid-supported methods to minimize over-nitration and tar formation? A4: Yes. Using silica gel-supported nitric acid significantly suppresses side reactions[6]. Reacting m-cresol with 1.1 equivalents of 69% nitric acid on silica gel at room temperature improves the yield and enhances para-selectivity (up to 64%–67%) compared to standard mixed-acid conditions, while virtually eliminating tar formation[6][7].

Part 2: Workflow Visualizations

Pathways MC m-Cresol Starting Material DN Direct Nitration (HNO3 / H2SO4) MC->DN High Temp Nitros Nitrosation (NaNO2 / HCl) MC->Nitros Regioselective Mix Isomer Mixture (Low Yield) DN->Mix Non-selective Tar Tars & Oxidation Byproducts DN->Tar Oxidation Nitroso 4-Nitroso Intermediate Nitros->Nitroso Ox Oxidation (HNO3) Nitroso->Ox Para 3-Methyl-4-nitrophenol (87-99% Yield) Ox->Para Para-selective

Fig 1: Reaction pathways comparing direct nitration vs. the regioselective nitrosation-oxidation route.

Troubleshooting Issue Issue: Low Yield & Side Reactions Q1 Is black tar forming? Issue->Q1 Q2 Are dinitro byproducts high? Issue->Q2 Q3 Isomer mixture present? Issue->Q3 A1 Action: Lower Temp to 0°C & Control Addition Rate Q1->A1 Yes A2 Action: Use 1:1 HNO3 Ratio or Silica Gel Support Q2->A2 Yes A3 Action: Switch to Indirect Synthesis (Nitrosation) Q3->A3 Yes

Fig 2: Troubleshooting decision tree for identifying and resolving m-cresol nitration side reactions.

Part 3: Comparative Data Summary

MethodTarget IsomerTypical YieldMajor Side ReactionsKey Advantage
Direct Nitration (Mixed Acid)Mixture (2-, 4-, 6-nitro)~50%Tars, Dinitro/Trinitro compounds[5]Single step, but requires extensive purification.
Nitrosation-Oxidation 3-Methyl-4-nitrophenol87% - 99%Minimal (Trace unreacted substrate)[2]Excellent regioselectivity; completely avoids oxidative tar[2].
Sulfonation-Nitration-Desulfonation 3-Methyl-6-nitrophenolHighTrace 4-nitro isomer[5]Best method for the sterically hindered 6-nitro isomer[5].
Silica Gel-Mediated Nitration 3-Methyl-4-nitrophenolQuantitativeTrace ortho-isomers[6]Solvent-free, mild conditions; physically suppresses tar[6].

Part 4: Validated Experimental Protocols

Protocol A: Two-Step Nitrosation-Oxidation for 3-Methyl-4-nitrophenol

Purpose: A self-validating protocol to eliminate oxidative tar formation and maximize para-selectivity[2][3].

Step 1: Regioselective Nitrosation

  • In a reaction vessel equipped with a mechanical stirrer and an internal thermometer, prepare a solution of m-cresol in 15% aqueous HCl[2].

  • Submerge the vessel in an ice-salt bath and cool the mixture to 0 ± 3 °C with vigorous stirring[2].

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise.

    • Critical Causality: The dropwise addition ensures the internal temperature does not exceed 3 °C, preventing the thermal decomposition of the unstable nitrosonium ion[2].

  • Stir for an additional 30 minutes post-addition.

    • Self-Validation: The successful formation of the nitroso intermediate is visually confirmed by the appearance of a thick particulate suspension of 4-nitroso-m-cresol[2][3].

Step 2: In Situ Oxidation 5. Warm the suspension gently to 30–40 °C[3]. 6. Add sodium nitrate and dilute nitric acid to the mixture.

  • Critical Causality: Maintaining the temperature strictly below 40 °C during oxidation prevents the cleavage of the newly formed nitroso group and suppresses over-oxidation to quinones[3].

  • Quench the reaction by pouring it over crushed ice. Filter the precipitated 3-methyl-4-nitrophenol and recrystallize. Self-Validation: TLC analysis should show the complete disappearance of the nitroso intermediate spot.

Protocol B: Silica Gel-Mediated Mononitration

Purpose: A mild, solvent-free alternative for general mononitration with suppressed tar formation[6].

  • Mix m-cresol (1 mmol) with 500 mg of chromatographic silica gel (e.g., 75SL-II-PREP) in a reaction flask[6].

  • Add 1.1 equivalents of commercial aqueous 69% nitric acid dropwise at room temperature[6].

    • Critical Causality: The silica gel acts as a solid support that disperses the heat of reaction and physically separates the highly reactive phenol molecules, drastically reducing intermolecular polymerization (tar formation)[6].

  • Allow the reaction to proceed for 1-2 hours.

  • Elute the product mixture directly from the silica gel using ethyl acetate and evaporate to yield the mononitrated products[6].

    • Self-Validation: The absence of dark brown/black coloration on the silica gel indicates successful suppression of oxidative tar formation[6]. Product purity is confirmed by the bright yellow color typical of pure mononitrophenols.

References

Sources

Technical Support Center: Purification of Nitro-Cresol Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Resolving Unreacted m-Cresol Contamination in Nitro-Cresol Synthesis

Introduction

During the synthesis of nitro-cresols (e.g., 4-nitro-m-cresol or 6-nitro-m-cresol) via direct nitration or nitrosation-oxidation of m-cresol, a persistent challenge is the removal of unreacted m-cresol from the crude product mixture. Because trace m-cresol can poison catalysts in downstream hydrogenations or interfere with pharmaceutical and agrochemical syntheses, achieving high-purity nitro-cresol is critical. As noted by 1, crude nitro-cresol products often precipitate as solids or oils that require rigorous downstream purification[1]. This guide provides field-proven troubleshooting strategies, physicochemical rationales, and self-validating protocols to effectively isolate the target nitrated compounds.

Section 1: Thermodynamic and Chemical Properties

To design an effective purification strategy, we must exploit the thermodynamic and structural differences between the unreacted starting material and the nitrated products. The introduction of the strongly electron-withdrawing nitro (-NO₂) group significantly increases the acidity of the phenolic hydroxyl group by stabilizing the conjugate base via resonance.

Table 1: Comparative Physicochemical Properties

Propertym-Cresol (3-methylphenol)4-Nitro-m-cresol6-Nitro-m-cresol
pKa ~10.097.39 ± 0.107.41
Water Solubility ~23.5 g/L1.34 g/LVery low
State at Room Temp Colorless to yellow liquidYellowish to beige crystalline powderYellow needle-like crystals
Boiling Point 202 °C~200 °C (Decomposes)~125-130 °C
(Data supported by 2[2] and 3[3])

Expert Insight: The ~2.7 unit difference in pKa between m-cresol and its nitrated derivatives is the cornerstone of the most scalable separation technique: pH-controlled liquid-liquid extraction.

Section 2: Decision Matrix and Workflow Visualization

The following workflow illustrates the logical progression of separating these compounds based on their pKa differentials.

PurificationWorkflow Start Crude Mixture (m-Cresol + Nitro-cresols) Dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) Start->Dissolve BaseAdd Add Weak Base (pH 8.5-9.0) (e.g., NaHCO3 / Na2CO3) Dissolve->BaseAdd Split Phase Separation BaseAdd->Split OrgPhase Organic Phase (Unreacted m-Cresol) Split->OrgPhase Non-polar AqPhase Aqueous Phase (Nitro-cresolate salts) Split->AqPhase Polar Acidify Acidify with HCl (pH < 4) Protonate Nitro-cresols AqPhase->Acidify Extract2 Extract with DCM or Filter Precipitate Acidify->Extract2 Pure Pure Nitro-cresol (Target Product) Extract2->Pure

Workflow for separating unreacted m-cresol from nitro-cresols via pH-controlled extraction.

Section 3: Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Extraction

This protocol exploits the acidity difference to selectively partition the products.

  • Dissolution : Dissolve the crude reaction mixture (often an oil or mixed solid) in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate[1].

  • Selective Deprotonation : Transfer the organic layer to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or a carefully buffered dilute sodium carbonate solution (pH 8.5–9.0).

    • Causality: At pH 8.5–9.0, the nitro-cresols (pKa ~7.4) are predominantly deprotonated into highly water-soluble phenoxide salts. m-Cresol (pKa ~10.1) remains protonated and highly soluble in the organic phase.

  • Phase Separation : Shake vigorously and vent frequently. Allow the layers to separate. Collect the aqueous layer (contains nitro-cresolate salts) and the organic layer (contains unreacted m-cresol and neutral impurities).

    • Validation Checkpoint: Spot both layers on a TLC plate (Hexane:EtOAc). The aqueous layer should show no mobile spots until acidified, confirming the absence of neutral m-cresol.

  • Acidification and Recovery : Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise until the pH drops below 4.0.

    • Causality: Lowering the pH reprotonates the nitro-cresolate salts back into their neutral, water-insoluble forms.

  • Isolation : The nitro-cresols will typically precipitate as solids[1]. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid[1]. If an oil forms instead, extract it with fresh DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Vacuum Distillation (For Resin/Polymer Workflows)

In applications where nitro-cresols are synthesized as intermediates for oligomeric dyes or resins, liquid-liquid extraction may be impractical due to the viscosity of the mixture. As detailed by the 4, vacuum distillation is highly effective here[4].

  • Setup : Transfer the crude viscous mass into a distillation apparatus equipped with a fractionating column and a high-vacuum pump.

  • Distillation : Distill the mixture under reduced pressure (10–15 mm Hg)[4].

    • Causality: m-Cresol has a relatively high boiling point (202 °C at atmospheric pressure) but becomes volatile under high vacuum. Nitro-cresols are heavier and often decompose before boiling, making them the residue.

  • Validation Checkpoint : Monitor the distillate. The process is complete when the distillate flow ceases and the refractive index or GC-MS of the residue confirms the absence of the m-cresol peak.

Section 4: Troubleshooting & FAQs

Q1: Why is my nitro-cresol yield still contaminated with m-cresol after the base extraction? A: This is almost always caused by overshooting the pH during the extraction phase. If you use a strong base like Sodium Hydroxide (NaOH) or a highly concentrated Sodium Carbonate (Na₂CO₃) solution that pushes the aqueous pH above 10.0, you will begin to deprotonate the m-cresol (pKa 10.09). This pulls the unreacted starting material into the aqueous phase alongside your product. Solution: Strictly buffer the extraction phase to pH 8.5–9.0 using NaHCO₃.

Q2: How do I prevent emulsion formation during the solvent extraction? A: Emulsions are common when dealing with phenolic mixtures and crude reaction tars. To break or prevent an emulsion:

  • Add brine (saturated NaCl) to the aqueous phase to increase its ionic strength, forcing the organic compounds out of the water layer.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric tars that act as emulsifying agents.

  • Allow the separatory funnel to sit undisturbed for an extended period, or gently swirl rather than vigorously shaking during the initial washes.

Q3: Can I use column chromatography instead of acid-base extraction for large-scale purification? A: While column chromatography (using silica gel and a Hexane/Ethyl Acetate gradient) is excellent for separating isomers of nitro-cresol (e.g., separating 4-nitro-m-cresol from 6-nitro-m-cresol)[1], it is highly inefficient and solvent-intensive for removing unreacted m-cresol at scale. It is recommended to first remove the unreacted m-cresol using the pH-controlled extraction (Protocol A), and then use column chromatography or fractional crystallization to separate the specific nitro-isomers[1].

References
  • PubChem - 6-Nitro-m-cresol | C7H7NO3 | CID 12788. Available at: [Link]

  • Scholars Research Library - Preparation of novel oligomeric azo dye. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 6-tert-Butyl-4-nitro-m-cresol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 6-tert-butyl-4-nitro-m-cresol (also known as 3-methyl-6-tert-butyl-4-nitrophenol) . Designed for drug development professionals and synthetic chemists, this guide addresses the critical role of thermal control in balancing thermodynamic and kinetic pathways during the two-step synthesis from m-cresol.

Synthesis Workflow & Temperature Logic

The synthesis relies on two distinct thermal regimes. The initial alkylation requires elevated temperatures to achieve thermodynamic control, while the subsequent nitration demands strict cryogenic conditions to maintain kinetic control and prevent oxidative degradation .

G mCresol m-Cresol (Starting Material) Alkylation Alkylation (t-BuOH / H+) Optimum: 60-70°C mCresol->Alkylation Intermediate 6-tert-butyl-m-cresol (Intermediate) Alkylation->Intermediate Thermodynamic Control Nitration Electrophilic Nitration (HNO3) Optimum: 0-5°C Intermediate->Nitration Product 6-tert-butyl-4-nitro-m-cresol (Target Product) Nitration->Product Kinetic Control

Figure 1: Two-step synthesis workflow and temperature control logic for 6-tert-butyl-4-nitro-m-cresol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints. These checks allow the operator to confirm the success of the thermal control during the reaction, rather than relying solely on post-reaction chromatography.

Phase 1: Thermodynamic Alkylation of m-Cresol

Objective: Synthesize the intermediate 6-tert-butyl-m-cresol via Friedel-Crafts alkylation.

  • Setup: Charge a dry, nitrogen-flushed 500 mL 3-neck flask with 108 g (1.0 mol) of m-cresol and 5 g of a solid acid catalyst (e.g., sulfated zirconia) .

  • Heating: Heat the mixture to 65°C using a thermostatic oil bath.

    • Causality: Alkylation is reversible. Elevated temperatures ensure thermodynamic control, directing the bulky tert-butyl carbocation to the sterically favored 6-position rather than the kinetically accessible 4-position.

  • Addition: Add 74 g (1.0 mol) of tert-butyl alcohol dropwise over 2 hours.

  • Maturation: Maintain heating at 65°C for an additional 4 hours.

  • Self-Validation Checkpoint: Extract a 1 mL aliquot and cool it to 15°C. The target intermediate (6-tert-butyl-m-cresol) has a melting point of ~23°C. If the aliquot solidifies, the conversion is successful. If it remains a free-flowing liquid, unreacted m-cresol (which is liquid at room temperature) is still present, indicating incomplete conversion.

Phase 2: Kinetic Nitration of 6-tert-butyl-m-cresol

Objective: Synthesize 6-tert-butyl-4-nitro-m-cresol via electrophilic aromatic substitution.

  • Setup: Dissolve 164 g (1.0 mol) of 6-tert-butyl-m-cresol in 300 mL of glacial acetic acid in a 1 L jacketed reactor.

  • Cooling: Chill the reactor to 0°C using a circulating cryostat (ethylene glycol/water).

    • Causality: Nitration is highly exothermic. Strict low temperatures maintain kinetic control, preventing the system from reaching the activation energy threshold required for ipso-attack (which causes dealkylation).

  • Preparation: Prepare a nitrating mixture of 68 g (1.05 mol) of 70% nitric acid and 100 mL glacial acetic acid.

  • Addition: Add the nitrating mixture dropwise over 3 hours, maintaining the internal temperature strictly between 0°C and 5°C.

  • Self-Validation Checkpoint: Monitor the internal temperature probe and solution color. The system is validating its kinetic control if the exotherm ceases immediately when the nitric acid addition is paused. If the temperature continues to rise without active addition, a secondary oxidative runaway is occurring. Visually, the solution must remain a clear, deep orange-red.

Quantitative Data: Temperature Effects on Nitration

The table below summarizes the critical impact of temperature excursions during the Phase 2 nitration step. Data highlights the inverse relationship between temperature and target yield due to competing side reactions.

Nitration Temperature (°C)Yield of Target Product (%)Ipso-Nitration (Dealkylation) (%)Dinitration & Oxidation Tars (%)Self-Validation Visual Cue
-5 to 0 82%< 1%< 1%Bright Orange
0 to 5 (Optimal) 89% 2% 1% Deep Orange-Red
10 to 15 65%12%8%Dark Red/Brown
> 20 (Failure) < 30%> 25%> 30%Opaque Black

Troubleshooting Guides & FAQs

Q: Why does the nitration yield drop precipitously when the temperature exceeds 10°C? A: Nitration of electron-rich, sterically hindered phenols is highly exothermic. Above 10°C, the kinetic control of the reaction is lost. The bulky tert-butyl group normally directs the nitronium ion (NO₂⁺) to the less hindered para-position. However, elevated temperatures provide the activation energy for ipso-attack directly at the tert-butyl substituted carbon, leading to the cleavage of the alkyl group (dealkylation). Furthermore, high temperatures accelerate the oxidative cleavage of the phenol ring by nitric acid, generating tarry byproducts.

Q: How do I prevent the dealkylation of the tert-butyl group during nitration? A: Beyond strict temperature control (0–5°C), you must moderate the reactivity of the nitrating agent. Avoid using sulfuric acid as a solvent (mixed acid nitration), as its high acidity promotes tert-butyl cation leaving. Instead, use glacial acetic acid as the solvent. This reduces the oxidative potential of the nitric acid and stabilizes the intermediate sigma complex, favoring standard electrophilic aromatic substitution over ipso-substitution.

Q: How can I validate that the temperature control was successful before running LC-MS or NMR? A: Use Thin-Layer Chromatography (TLC) alongside visual cues. Run a TLC (Hexane:EtOAc 8:2) every 30 minutes during the nitration phase. A successfully temperature-controlled reaction will show a clean, quantitative conversion to a single new spot (the 4-nitro product). The appearance of multiple lower-Rf spots directly correlates with temperature spikes, indicating the formation of dinitrated or dealkylated phenols.

Troubleshooting TempSpike Issue: Temp exceeds 10°C during Nitration Path1 Ipso-Nitration (Loss of t-Butyl) TempSpike->Path1 Path2 Over-Oxidation (Tar Formation) TempSpike->Path2 Path3 Dinitration (2,4-dinitro-m-cresol) TempSpike->Path3 Action1 Check TLC for lower Rf spots (Dealkylated phenols) Path1->Action1 Action3 Quench immediately with ice-cold water Path1->Action3 Action2 Observe reaction mixture (Dark brown/black color) Path2->Action2 Path2->Action3 Path3->Action3

Figure 2: Troubleshooting logic tree for temperature excursions during the nitration phase.

References

  • Title: 3-Methyl-6-tert-butyl-4-nitrophenol (Compound) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst Source: Sustainability (MDPI) URL: [Link]

Handling moisture sensitivity in nitrated cresol experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrated Cresols. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of nitrated cresols—most notably 4,6-dinitro-o-cresol (DNOC).

The fundamental challenge with these compounds is their paradoxical relationship with water. During synthesis, moisture is the enemy of electrophilic aromatic substitution; yet, during handling and storage, moisture is a critical safety buffer against detonation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you master moisture sensitivity in your experimental workflows.

Mechanistic Causality: The Dual Nature of Moisture

  • Synthesis Quenching: In traditional mixed-acid nitration, water is a byproduct. As moisture accumulates, it dilutes the sulfuric acid catalyst, shifting the equilibrium away from the active nitronium ion (

    
    ) and reverting it to unreactive nitric acid[1].
    
  • Safety and Desiccation: Dry DNOC is highly explosive. Commercially, it is supplied moistened with approximately 10% water to mitigate friction and thermal sensitivity[2]. Desiccating this reagent without a proper liquid-phase buffer poses a severe laboratory hazard.

  • Phase Partitioning & Chromatography: DNOC is a weak acid with a pKa of ~4.4[3]. Moisture in solvents or on stationary phases promotes deprotonation. The resulting cresolate anion exhibits drastically different solubility, volatility, and adsorption profiles compared to the neutral phenol[3][4].

Troubleshooting & FAQs

Q: My nitration of o-cresol is stalling, and I am recovering large amounts of unreacted starting material. What is causing this? A: This is a classic symptom of moisture accumulation in your nitrating mixture. Every nitration event generates one equivalent of water. As water accumulates, it hydrates the sulfuric acid, preventing the protonation and subsequent dehydration of nitric acid required to form the nitronium ion. Solution: If you are running a continuous process, you must implement a vacuum concentration step for the spent sulfuric acid. Operating an evaporator at 60–200 mbar and 100–200 °C effectively removes water and organic byproducts, allowing the acid to be recycled without loss of nitrating power[1].

Q: I need to perform an anhydrous etherification on commercial 4,6-dinitro-o-cresol (DNOC), but the reaction fails. How do I safely dry the reagent? A: Commercial DNOC is intentionally hydrated with up to 10% water to prevent explosive decomposition during transport[2][5]. If you add this directly to a moisture-sensitive reaction (e.g., using NaH or sensitive alkylating agents), the water will quench your reagents. Solution: Do not oven-dry DNOC, as the explosion hazard increases dramatically upon complete desiccation[2]. Instead, utilize azeotropic distillation with toluene (see Protocol 1 below). This removes water gently under inert conditions, keeping the DNOC safely solvated.

Q: Why am I getting poor recovery and broad tailing when purifying nitrated cresols on normal-phase silica? A: Moisture in your eluent interacts with the acidic proton of the nitrated cresol. Because DNOC has a low pKa (~4.4), even trace moisture can create a micro-aqueous environment on the silica surface, leading to partial ionization[3]. The ionized cresolate binds irreversibly to the silica or streaks down the column. Solution: Ensure your eluents are strictly anhydrous. Alternatively, bypass normal-phase silica and use reverse-phase chromatography with a buffered mobile phase (pH < 3) to keep the cresol fully protonated.

Self-Validating Experimental Protocols

Protocol 1: Safe Azeotropic Dehydration of Commercial DNOC

Causality: Azeotropic distillation removes the 10% safety moisture from commercial DNOC without ever exposing the dry, explosive solid to friction or localized heating.

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge the system with dry

    
    .
    
  • Dissolution: Suspend 10 g of commercial wet DNOC (containing ~1 g water) in 100 mL of anhydrous toluene.

  • Distillation: Heat the mixture to a gentle reflux (toluene boils at 110 °C). The water will co-distill with toluene and separate in the Dean-Stark trap.

  • Validation: Monitor the water volume in the trap. Once approximately 1 mL of water has collected and the toluene distilling over is completely clear, the dehydration is complete.

  • Utilization: Cool the anhydrous toluene/DNOC solution to room temperature and use it directly as a stock solution for your subsequent anhydrous coupling reaction. Never evaporate this solution to dryness.

Protocol 2: Mild Heterogeneous Nitration of Cresol (Controlled Moisture)

Causality: Instead of fighting moisture in bulk mixed acids, this protocol uses wet silica gel (


) as a localized phase to mediate the reaction between solid nitrate salts and the cresol, preventing over-nitration and avoiding harsh anhydrous acids[6].
  • Preparation: In a round-bottom flask, combine 1.0 mmol of cresol, 0.2 g of wet

    
     (prepared by adding 50% w/w water to dry silica), and 5 mL of dichloromethane.
    
  • Activation: Add 1.0 mmol of

    
     and 1.0 mmol of a solid acid catalyst like 
    
    
    
    .
  • Reaction: Stir the heterogeneous mixture efficiently at room temperature for 2–4 hours. The wet silica provides a micro-aqueous interface where the nitronium equivalent is generated and immediately reacts with the adsorbed cresol[6].

  • Validation & Isolation: The reaction is self-indicating; the mixture will turn yellow/orange as nitrophenols form. Filter the solid catalyst and silica, wash with dichloromethane, and evaporate the solvent to yield the mononitrocresol.

Quantitative Data Summary

Physicochemical PropertyValueScientific Implication in Laboratory Settings
Acid Dissociation (pKa) ~4.4Highly sensitive to pH/moisture; easily deprotonates, altering adsorption[3].
Commercial Moisture ~10% w/wAdded intentionally by manufacturers to prevent explosive hazards[2].
Water Solubility 0.01%Poorly soluble in bulk water, favoring organic phase partitioning[5].
Vapor Pressure

mmHg
Volatilization increases with media acidity and moisture content[4].

Visual Workflows

G N1 Mixed Acid (HNO3 + H2SO4) N2 Nitronium Ion (NO2+) Generation N1->N2 Anhydrous Conditions N3 Moisture Introduction (H2O) N1->N3 Wet Solvents / Byproduct Accumulation N6 Successful Cresol Nitration N2->N6 Add Cresol N4 Hydration of H2SO4 (Decreased Acidity) N3->N4 N5 Quenching of NO2+ (Reversion to HNO3) N4->N5 N7 Reaction Failure / Low Yield N5->N7

Mechanistic pathway showing moisture interference in electrophilic aromatic nitration.

G S1 Commercial DNOC (Supplied with ~10% H2O) S2 Assess Reaction Requirement S1->S2 S3 Aqueous/Biphasic Reaction S2->S3 S4 Anhydrous Reaction S2->S4 S5 Use As-Is (Adjust stoichiometry for water) S3->S5 S6 Oven / Vacuum Desiccation (Thermal/Friction Risk) S4->S6 S7 Azeotropic Distillation (e.g., with Toluene) S4->S7 S8 Dry DNOC Solid (Extreme Explosion Hazard!) S6->S8 S9 Anhydrous DNOC Solution (Safe for Coupling) S7->S9

Workflow for the safe handling and azeotropic dehydration of commercial DNOC.

References

  • "4,6-DINITRO-O-CRESOL - CAMEO Chemicals - NOAA" NOAA.
  • "Continuous isothermal production method of mononitrotoluene" Google P
  • "Adsorption of dinitro-o-cresol (DNOC) by (A)
  • "Toxicological Profile for Dinitrocresols"
  • "Nitration Of Phenols Under Mild And Heterogeneous Conditions" NIH.
  • "Neutralization of 4,6-Dinitro-o-cresol Waste Pesticide by Means of Detonative Combustion"

Sources

Technical Support Center: Scale-Up & Troubleshooting for 6-tert-butyl-4-nitro-m-cresol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-tert-butyl-4-nitro-m-cresol (CAS 72373-70-7). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when transitioning this highly exothermic nitration from the bench to pilot scale.

This guide focuses on causality—explaining why reactions fail—and provides self-validating protocols to ensure process safety, high regioselectivity, and pharmaceutical-grade purity.

Section 1: Chemistry & Reaction Optimization

Q1: What is the primary synthetic route for 6-tert-butyl-4-nitro-m-cresol, and why is scaling it up hazardous? A1: The synthesis typically involves the electrophilic aromatic nitration of 6-tert-butyl-m-cresol using a mixed acid system (HNO₃/H₂SO₄)[1]. Scaling up this process is notoriously hazardous due to the highly exothermic nature of phenol nitration. The reaction enthalpy (


) for phenol nitration is extremely high (approximately -121 kJ/mol)[1]. In traditional batch reactors, poor heat dissipation leads to localized "hot spots." This thermal runaway not only poses severe safety risks but also triggers oxidative degradation of the substrate and the formation of dangerous polynitrated byproducts[2].

Q2: I am observing significant oxidative cleavage and tar formation (black suspension). What is the mechanistic cause, and how do I troubleshoot it? A2: Tar formation is typically caused by the oxidation of the electron-rich phenolic ring by undissociated nitric acid, followed by polymerization[3]. The tert-butyl and methyl groups further activate the ring, making it highly susceptible to oxidative degradation if the local concentration of HNO₃ is too high or if the temperature exceeds safe limits.

Troubleshooting Strategies:

  • Dilute the Nitrating Agent: Shift from fuming nitric acid to a more dilute HNO₃/H₂SO₄ mixture or use acetic acid as a moderating solvent to reduce the concentration of undissociated HNO₃[3].

  • Increase Flow Rate / Decrease Residence Time: Prolonged exposure to the nitrating agent exacerbates oxidation. Reduce the residence time in the flow reactor[4].

  • Check Mixing Efficiency: Ensure the micromixer is not partially clogged. Laminar flow without proper mixing creates localized zones of concentrated acid, leading to a black suspension of polymerized byproducts[4].

MechanisticPathway A 6-tert-butyl-m-cresol B Nitronium Ion (NO2+) Attack at C-4 A->B Controlled Temp (<5°C) D Oxidation by Undissociated HNO3 A->D High Temp / Poor Mixing C 6-tert-butyl-4-nitro-m-cresol (Target) B->C Rapid Quench E Polynitration & Tar Formation C->E Excess HNO3 D->E Polymerization

Mechanistic pathways of nitration vs. oxidative degradation.

Section 2: Scale-Up & Thermal Management

Q3: How can we mitigate thermal runaway and improve regioselectivity during scale-up? A3: Transitioning from traditional batch reactors to continuous-flow microreactor systems is the most effective strategy[5]. Microreactors provide a massive surface-area-to-volume ratio, enabling superior heat transfer and nearly isothermal temperature control. This minimizes the formation of dinitrated impurities and oxidative byproducts, which typically originate from the oxidation of the aromatic ring by undissociated nitric acid in the organic phase[3].

Table 1: Quantitative Comparison of Batch vs. Continuous Flow Nitration Parameters

ParameterBatch ReactorContinuous Flow Microreactor
Heat Transfer Coefficient ~100 - 500 W/m²K>10,000 W/m²K
Reaction Enthalpy (

)
-121 kJ/mol (Accumulated)-121 kJ/mol (Continuously dissipated)
Typical Residence Time 2 - 4 hours1 - 5 minutes
Dinitro Byproduct Yield > 5.0%< 0.5%
Safe Operating Temp Limit Highly restrictedBroader thermal operating window

Q4: What is the step-by-step protocol for setting up a continuous flow nitration for this compound? A4: To ensure an inherently safe system[1], follow this continuous flow methodology. The protocol uses system backpressure and thermal stability as built-in validation checkpoints.

Step-by-Step Methodology: Self-Validating Continuous Flow Nitration

  • System Integrity & Priming (Validation Step): Prime the continuous flow reactor (e.g., a jacketed stainless steel or silicon carbide microreactor) with glacial acetic acid at a flow rate of 2.0 mL/min. Monitor the backpressure regulator. A stable pressure profile validates system leak-tightness and prevents catastrophic failure upon acid introduction[4].

  • Reagent Preparation:

    • Feed A (Organic): Dissolve 6-tert-butyl-m-cresol in glacial acetic acid (0.5 M).

    • Feed B (Nitrating Agent): Prepare the mixed acid by slowly adding 65% HNO₃ to concentrated H₂SO₄ at 0°C. Caution: Highly exothermic.

  • Thermal Equilibration (Validation Step): Set the microreactor cooling jacket to 0–5°C. Verify that the internal thermocouple readings are stable for at least 10 minutes before proceeding.

  • Reaction Initiation: Introduce Feed A and Feed B into the T-mixer at a 1:1.1 molar ratio. Maintain a residence time of 60–120 seconds to balance conversion rate and prevent side reactions[1].

  • In-line Quenching: Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) containing a dynamic flow of ice-water. The rapid dilution quenches unreacted nitronium ions, halting the reaction precisely[5].

  • Phase Separation: Route the quenched mixture to an in-line liquid-liquid separator. Extract the aqueous phase with dichloromethane.

G A 6-tert-butyl-m-cresol (Substrate) C Continuous Flow Microreactor (0-5°C) A->C B HNO3 / H2SO4 (Nitrating Agent) B->C D In-line Quenching (Dilution/Cooling) C->D E Phase Separation & Extraction D->E F 6-tert-butyl-4-nitro-m-cresol (Target Product) E->F

Continuous flow microreactor workflow for exothermic nitration scale-up.

Section 3: Purification & Yield Enhancement

Q5: How can we purify the crude product to pharmaceutical-grade purity (>99%)? A5: The crude mixture often contains unreacted starting material, the desired 4-nitro isomer, and trace dinitro impurities. Since nitrophenol isomers have different hydrogen-bonding capabilities, their volatilities and solubilities differ significantly.

Step-by-Step Methodology: Product Isolation and Purification

  • Solvent Removal: Concentrate the combined organic layers from the flow reactor under reduced pressure.

  • Steam Distillation (Validation Step): Subject the crude residue to steam distillation at 160°C. Monitor the distillate; the cessation of yellow/brown droplets indicates the complete removal of volatile ortho-nitrophenol impurities (which form intramolecular hydrogen bonds). The desired 6-tert-butyl-4-nitro-m-cresol remains in the non-volatile residue[4].

  • Alkaline Extraction: Dissolve the non-volatile residue in 5% NaOH. The target compound forms a water-soluble phenoxide salt. Wash with methyl tert-butyl ether (MTBE) to remove neutral organic byproducts.

  • Acidification & Crystallization: Acidify the aqueous layer with 2M HCl to pH 2. The sudden precipitation of a solid validates the successful recovery of the free phenol.

  • Recrystallization: Recrystallize the filtered solid from a mixture of ethanol and water to achieve >99% purity.

References

1.[1] Glotz et al. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade." Beilstein Journal of Organic Chemistry. [Link] 2.[3] Zhao et al. "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration." PMC.[Link] 3.[5] Kappe et al. "High Output Continuous Nitration." Organic Process Research & Development - ACS Publications.[Link] 4.[4] Corning Advanced-Flow Reactors. "Nitration of phenol in flow. Application Note #8." Corning.[Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 6-tert-Butyl-4-nitro-m-cresol: Benchtop (60 MHz) vs. High-Field (400 MHz) Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7) is a sterically hindered nitrophenol derivative widely utilized as a synthetic intermediate and specialty chemical[1]. Monitoring its synthesis—typically via the electrophilic aromatic nitration of 6-tert-butyl-m-cresol—requires rapid, quantitative analytical feedback. Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard for structural elucidation. However, the advent of cryogen-free benchtop NMR spectrometers has revolutionized in situ reaction monitoring, allowing researchers to bring the spectrometer directly to the fume hood[2].

This guide objectively compares the analytical performance of 60 MHz benchtop NMR against 400 MHz high-field NMR for the


H spectral analysis of 6-tert-butyl-4-nitro-m-cresol, providing actionable protocols and empirical data comparisons for drug development professionals and synthetic chemists.

Mechanistic Causality: Why 6-tert-butyl-4-nitro-m-cresol is the Perfect Benchtop NMR Substrate

The primary limitation of low-field benchtop NMR is signal overlap. Because chemical shift (in Hz) scales with the magnetic field, J-coupled multiplets that span 15–20 Hz occupy a much larger parts-per-million (ppm) window at 60 MHz (~0.3 ppm) than at 600 MHz (~0.03 ppm), leading to severe convolution in complex molecules[3].

However, the specific substitution pattern of 6-tert-butyl-4-nitro-m-cresol completely bypasses this limitation. The molecule features:

  • An -OH group at C1.

  • A methyl group at C3.

  • A nitro group at C4.

  • A tert-butyl group at C6.

This leaves only two aromatic protons on the benzene ring: H-2 and H-5. Because they are para to each other, their scalar coupling is negligible (< 1 Hz). Consequently, every proton environment in this molecule manifests as a sharp singlet :

  • H-5 (Aromatic): Highly deshielded by the adjacent strongly electron-withdrawing -NO

    
     group (~7.8 ppm).
    
  • H-2 (Aromatic): Shielded by the electron-donating -OH and -CH

    
     groups (~6.7 ppm).
    
  • -OH (Phenolic): Broad singlet, highly concentration and solvent dependent (~5.5 ppm in CDCl

    
    ).
    
  • -CH

    
     (Methyl):  ~2.3 ppm.
    
  • -C(CH

    
    )
    
    
    
    (tert-butyl):
    ~1.4 ppm (9H integration).

Because there are no overlapping multiplets, a 60 MHz benchtop spectrometer can resolve the entire structure with baseline separation, matching the qualitative structural insights of a 400 MHz system without the need for complex multi-quantum filtered acquisition schemes.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducible and quantitative results (qNMR), the following standardized protocol is recommended for both 60 MHz and 400 MHz acquisitions.

Step 1: Sample Preparation
  • Aliquot: Accurately weigh 15.0 mg of 6-tert-butyl-4-nitro-m-cresol using a microbalance.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
    • Causality Check: CDCl

      
       is preferred over DMSO-d
      
      
      
      for reaction monitoring of non-polar intermediates due to its lower viscosity, which yields sharper lineshapes and better resolution at low magnetic fields.
  • Transfer: Pipette the homogeneous solution into a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Shimming (Self-Validation)
  • Thermal Equilibration: Insert the sample into the spectrometer. For benchtop systems located in fume hoods, ensure the sample temperature equilibrates with the permanent magnet, as these systems are highly sensitive to thermal fluctuations.

  • Shim Validation: Perform a 1D gradient shim to optimize magnetic field homogeneity.

    • Self-Validating Metric: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz at 400 MHz and < 1.5 Hz at 60 MHz before proceeding. If the FWHM exceeds these values, re-shim to prevent artificial peak broadening.

Step 3: Data Acquisition
  • Pulse Sequence: Standard 1D single-pulse experiment (e.g., zg30 on Bruker systems or the equivalent single RF pulse on benchtop).

  • Relaxation Delay (D1): Set D1 to 10 seconds.

    • Causality Check: D1 must be at least 5 times the longest longitudinal relaxation time (T

      
      ) of the analyte to ensure spins are fully polarized prior to measurement, guaranteeing quantitative integration[4].
      
  • Scans (NS): 16 scans for 400 MHz; 64 scans for 60 MHz.

    • Causality Check: The higher scan count at 60 MHz compensates for the inherently lower sensitivity of the 1 Tesla permanent magnet, ensuring an adequate Signal-to-Noise (S/N) ratio[3].

Performance Comparison: 60 MHz vs. 400 MHz

The following table synthesizes the operational and analytical differences when analyzing 6-tert-butyl-4-nitro-m-cresol[3][5][6].

Performance MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Spectral Resolution Excellent (All singlets fully resolved)Exceptional
Sensitivity (LOD) ~1 mmol/L (Requires 64+ scans)~100 µmol/L (Requires 16 scans)
Acquisition Time ~12 minutes (due to higher scan count)~3 minutes
Infrastructure Fume hood compatible, cryogen-freeDedicated facility, liquid He/N

required
Capital & Operating Cost Low upfront, near-zero maintenanceHigh upfront, expensive cryogen upkeep
Primary Utility Real-time reaction monitoring / QA / QCTrace impurity profiling / 2D elucidation

Workflow Visualization

The diagram below illustrates the decision matrix for selecting the appropriate NMR modality during the synthesis of 6-tert-butyl-4-nitro-m-cresol.

NMR_Workflow Start Reaction: Nitration of 6-tert-butyl-m-cresol Sampling Aliquoting & Dilution (CDCl3 + TMS) Start->Sampling Split Instrument Selection Sampling->Split Benchtop Benchtop NMR (60 MHz) In-fume hood, rapid Q/C Split->Benchtop HighField High-Field NMR (400 MHz) Core facility, high S/N Split->HighField Data 1H NMR Spectra (All singlets resolved) Benchtop->Data HighField->Data

Workflow for 1H NMR reaction monitoring of 6-tert-butyl-4-nitro-m-cresol synthesis.

Conclusion

For the


H NMR spectral analysis of 6-tert-butyl-4-nitro-m-cresol, benchtop 60 MHz NMR is not merely a compromise; it is an operationally superior alternative for routine reaction monitoring. Because the molecule's unique substitution pattern yields a spectrum composed entirely of singlets, the primary drawback of low-field NMR—multiplet overlap—is completely negated. While 400 MHz high-field NMR remains necessary for detecting trace impurities (<0.1%), benchtop NMR provides immediate, actionable, and quantitative data directly at the fume hood, accelerating the drug development and chemical synthesis lifecycle.

References

  • 3-Methyl-6-tert-butyl-4-nitrophenol 72373-70-7 wiki . Guidechem. 1

  • Putting NMR Spectroscopy at the heart of the Analytical Chemistry Lab . Oxford Instruments. 2

  • Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy . RSC Publishing.

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy . MDPI. 5

  • Benchtop Low-Frequency 60 MHz NMR Analysis of Urine: A Comparative Metabolomics Investigation . PMC / NIH. 6

  • High-field to Benchtop NMR Spectroscopy - Part 3 . Oxford Instruments. 3

  • Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy . PubMed / NIH. 4

Sources

Analytical Comparison Guide: FTIR Spectroscopic Characterization of 6-tert-butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Evaluating ATR-FTIR vs. KBr Transmission for Nitroaromatic Phenol Derivatives

Introduction & Analytical Context

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted nitroaromatics. 6-tert-butyl-4-nitro-m-cresol (also known systematically as 2-tert-butyl-5-methyl-4-nitrophenol)[1] is a sterically hindered, electron-deficient phenolic compound. Its unique substitution pattern—featuring a bulky tert-butyl group, an electron-withdrawing nitro group, and a phenolic hydroxyl—creates distinct vibrational signatures that can be easily misinterpreted if the wrong sampling technique is applied.

This guide objectively compares the two primary Fourier-Transform Infrared (FTIR) sampling techniques: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By dissecting the causality behind peak shifts and providing self-validating protocols, this guide establishes a framework for reliable batch-to-batch consistency in your laboratory.

Spectroscopic Causality: Peak Assignments

Understanding the molecular vibrations of 6-tert-butyl-4-nitro-m-cresol requires analyzing the steric and electronic interplay on the aromatic ring.

  • Steric Hindrance on the Hydroxyl (-OH): In unsubstituted phenols, extensive intermolecular hydrogen bonding results in a very broad -OH stretching band (~3300 cm⁻¹). However, the bulky tert-butyl group at the adjacent ortho position sterically shields the hydroxyl group. This reduces intermolecular H-bonding, shifting the -OH stretch to a sharper, higher frequency peak (~3450–3500 cm⁻¹)[2].

  • Electronic Effects on the Nitro (-NO₂): The nitro group exerts a strong electron-withdrawing effect via resonance, stiffening the C-N bond and yielding intense asymmetric and symmetric stretching bands.

Table 1: Characteristic FTIR Peak Assignments
Functional GroupWavenumber (cm⁻¹)Vibration ModeCausality & Structural Significance
Phenolic -OH 3450 – 3500O-H stretchingSharper than typical phenols due to steric hindrance by the adjacent tert-butyl group, limiting H-bonding[2].
Aliphatic C-H 2960, 2870C-H stretchingAsymmetric/symmetric stretches of the tert-butyl and methyl groups[3].
Aromatic Ring 1600, 1580C=C stretchingRing breathing modes; shifted slightly due to the strong dipole of the -NO₂ group.
Nitro (-NO₂) 1525 – 1535Asymmetric stretchHighly intense peak diagnostic of aromatic nitro compounds.
Nitro (-NO₂) 1340 – 1350Symmetric stretchSecondary confirmation of the nitro group.
tert-Butyl 1395, 1365C-H symmetric bendCharacteristic "umbrella" doublet confirming the gem-dimethyl structure of the t-butyl group.
Aromatic C-H 880 – 860Out-of-plane bendIndicates isolated aromatic protons, confirming the tetrasubstituted ring pattern.

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing 6-tert-butyl-4-nitro-m-cresol, the choice of sampling technique fundamentally alters the spectral output and sample integrity.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an internal reflection element (IRE) like Diamond or ZnSe.

    • Advantages: Rapid, non-destructive, and requires zero sample preparation[4]. Crucially, it eliminates the risk of moisture absorption[5], which is vital because water's broad O-H stretch (~3400 cm⁻¹) can easily mask the sterically hindered, sharp phenolic -OH peak of our target compound.

    • Limitations: Depth of penetration is wavelength-dependent (deeper at lower wavenumbers). Peaks at high wavenumbers (e.g., the -OH and C-H stretches) will appear artificially weaker compared to transmission spectra unless an ATR-correction algorithm is applied[5].

  • KBr Pellet Transmission: The sample is diluted in an IR-inactive KBr matrix and pressed into a transparent disc[5].

    • Advantages: Yields classic, high-resolution transmission spectra with linear peak intensities across the entire mid-IR range[5]. This is the gold standard for creating reference libraries or regulatory submissions[5].

    • Limitations: KBr is highly hygroscopic[4]. If the pellet absorbs atmospheric moisture during grinding, the resulting water band will obscure the critical 3450 cm⁻¹ region[4]. Furthermore, excessive grinding can induce polymorphic transformations or alter the crystalline state of the nitrophenol[6].

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Sample Prep Time < 1 minute5 – 10 minutes
Moisture Interference NegligibleHigh (KBr is hygroscopic)[7]
Peak Intensity (High cm⁻¹) Reduced (requires software correction)Linear and highly resolved
Best Use Case Routine QC, moisture-sensitive analysisReference library generation, regulatory filing

Experimental Methodologies (Self-Validating Protocols)

To ensure analytical rigor, the following protocols are designed as self-validating systems. Every step includes a built-in quality check to verify the integrity of the data before proceeding.

Protocol A: ATR-FTIR Analysis (Routine QC)
  • System Verification: Run a background scan on the clean, empty diamond crystal[8].

    • Validation Check: The background spectrum must show no peaks above noise level, except for atmospheric CO₂ (~2350 cm⁻¹) and water vapor, which the software will automatically subtract.

  • Sample Application: Transfer ~2–5 mg of solid 6-tert-butyl-4-nitro-m-cresol directly onto the center of the crystal[8].

  • Pressure Application: Lower the pressure anvil until the software's force gauge indicates optimal contact.

    • Causality: Intimate contact between the crystal and the solid is absolutely required because the evanescent wave penetrates only 0.5–2.0 µm into the sample[7]. Poor contact results in a noisy, low-intensity spectrum.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize intensities for direct comparison with transmission libraries.

Protocol B: KBr Pellet Preparation (Library Generation)
  • Matrix Preparation: Dry spectral-grade KBr in an oven at 105°C for at least 2 hours to eliminate absorbed moisture.

  • Grinding & Dilution: In an agate mortar, gently mix ~1 mg of the sample with ~100 mg of dry KBr (targeting a 0.2% to 1% w/w ratio)[5].

    • Causality: Do not over-grind the sample itself, as high shearing forces can alter its molecular or submolecular structure[6]; instead, focus on uniformly dispersing the analyte within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Validation Check: The resulting pellet must be visually translucent to transparent. A cloudy pellet indicates poor dispersion or absorbed moisture, which will cause severe baseline scattering (Mie scattering) in the spectrum[7].

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Workflow Visualization

The following decision matrix illustrates the logical workflow for selecting the appropriate FTIR sampling technique based on your primary analytical objective.

FTIR_Workflow Start 6-tert-butyl-4-nitro-m-cresol Solid Sample Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid QC & Moisture-Free Decision->ATR_Path Routine Analysis KBr_Path Library-Grade Transmission Decision->KBr_Path Reference Data ATR_Step1 Place on Diamond ATR Crystal ATR_Path->ATR_Step1 KBr_Step1 Grind with Anhydrous KBr (1:100) KBr_Path->KBr_Step1 ATR_Step2 Apply Constant Pressure ATR_Step1->ATR_Step2 ATR_Result ATR-FTIR Spectrum (Apply ATR Correction) ATR_Step2->ATR_Result KBr_Step2 Hydraulic Press (10 Tons) KBr_Step1->KBr_Step2 KBr_Result Transmission Spectrum (High Resolution) KBr_Step2->KBr_Result

Decision matrix for selecting the optimal FTIR sampling technique for 6-tert-butyl-4-nitro-m-cresol.

References

  • Title: What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples Source: Kintek Solution URL: [Link]

  • Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL: [Link]

  • Title: Quality Assessment and ATR-FTIR method development of finished product herbal anti-pigmentation topical formulation Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: [Link]

  • Title: Performance test of gelcasted porous ceramic as adsorbent (FTIR peak assignments) Source: Indones. J. Chem., 2023, 23 (5), 1199 - 1211 URL: [Link]

Sources

Comparative Antioxidant Efficacy: 6-tert-butyl-4-nitro-m-cresol vs. BHT

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic antioxidants, structural geometry and electronic distribution dictate a molecule's ability to quench reactive oxygen species (ROS). This guide provides an objective, data-driven comparison between Butylated hydroxytoluene (BHT) —an industry-standard primary antioxidant—and 6-tert-butyl-4-nitro-m-cresol (6-tBNC) . While both share a phenolic backbone, their substituent groups drive diametrically opposed chemical behaviors. BHT is optimized for radical scavenging, whereas the strong electron-withdrawing nature of 6-tBNC severely restricts its antioxidant capacity, rendering it practically inactive in standard stabilization applications.

Mechanistic Causality: Structure-Activity Relationships (SAR)

Phenolic antioxidants neutralize free radicals primarily through the Hydrogen Atom Transfer (HAT) mechanism. The thermodynamic efficiency of this process is governed by the O-H Bond Dissociation Enthalpy (BDE) . A lower BDE indicates a superior ability to donate a hydrogen atom[1].

  • BHT (2,6-di-tert-butyl-4-methylphenol): BHT features a para-methyl group, which acts as an electron-donating group (EDG). This EDG increases electron density on the phenolic oxygen, stabilizing the resulting phenoxy radical and significantly lowering the O-H BDE (2)[2]. Additionally, its two ortho-tert-butyl groups provide massive steric shielding, preventing the radical from participating in pro-oxidant side reactions.

  • 6-tert-butyl-4-nitro-m-cresol: This compound contains a para-nitro group. The nitro group is a powerful electron-withdrawing group (EWG) that pulls electron density away from the hydroxyl group via resonance. This destabilizes the phenoxy radical and drastically increases the O-H BDE, making hydrogen donation thermodynamically unfavorable (3)[3]. Furthermore, it possesses only one ortho-tert-butyl group, offering inferior steric protection compared to BHT.

HAT_Mechanism A Phenolic Antioxidant (Ar-OH) C Phenoxy Radical (Ar-O•) A->C Hydrogen Atom Transfer (HAT) B Free Radical (R•) D Neutralized Molecule (R-H) B->D Accepts H• E BHT (Para-Methyl: EDG) Stabilizes Ar-O• C->E Favorable F 6-tBNC (Para-Nitro: EWG) Destabilizes Ar-O• C->F Unfavorable

Fig 1: Hydrogen Atom Transfer (HAT) mechanism showing radical stabilization vs. destabilization.

Self-Validating Experimental Workflows

To objectively validate these theoretical structure-activity relationships, we employ a self-validating dual-assay system. The DPPH assay provides macroscopic kinetic data, while the EPR Radical Equilibration technique provides microscopic thermodynamic validation.

Workflow S1 Step 1: Compound Preparation Equimolar solutions of BHT & 6-tBNC S2 Step 2: DPPH Assay Spectrophotometric tracking at 517 nm S1->S2 S3 Step 3: EPR Spectroscopy Radical equilibration technique S1->S3 S4 Step 4: Data Synthesis Calculate IC50 & O-H BDE values S2->S4 S3->S4

Fig 2: Self-validating experimental workflow combining DPPH spectrophotometry and EPR spectroscopy.

Protocol A: DPPH Radical Scavenging Assay

Rationale: Measures the macroscopic HAT capability and reaction kinetics.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.

  • Sample Dilution: Prepare serial dilutions (10 µM to 1000 µM) of BHT and 6-tBNC in methanol.

  • Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the test compound. Vortex thoroughly and incubate in the dark at 25°C for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Analysis: Calculate the % inhibition and determine the IC₅₀ value. BHT will show rapid decolorization, whereas 6-tBNC will show negligible change due to its high BDE.

Protocol B: EPR Radical Equilibration Technique

Rationale: Directly measures the thermodynamic stability of the phenoxy radical to calculate precise BDE values (3)[3].

  • Sample Preparation: Dissolve the target phenolic compound (BHT or 6-tBNC) and a reference radical (e.g., 2,4,6-tri-tert-butylphenoxy radical) in anhydrous benzene under a strict argon atmosphere.

  • Radical Initiation: Induce radical formation using a mild oxidant (e.g., PbO₂) while maintaining anaerobic conditions to prevent peroxide formation.

  • Spectroscopy: Record the Electron Paramagnetic Resonance (EPR) spectra using an X-band spectrometer at 298 K.

  • Thermodynamic Calculation: Determine the equilibrium constant (

    
    ) from the relative double-integral intensities of the overlapping EPR signals. Calculate the relative BDE using the van't Hoff equation (
    
    
    
    ).

Quantitative Data Synthesis

The table below summarizes the structural and experimental disparities between the two compounds, confirming that the electron-withdrawing nitro group in 6-tBNC neutralizes its antioxidant potential[1].

PropertyBHT (Butylated hydroxytoluene)6-tert-butyl-4-nitro-m-cresol
IUPAC Nomenclature 2,6-di-tert-butyl-4-methylphenol2-tert-butyl-5-methyl-4-nitrophenol
Ortho Substituents Two tert-butyl groups (Strong steric shield)One tert-butyl group (Partial steric shield)
Para Substituent Methyl (EDG: Electron-Donating)Nitro (EWG: Electron-Withdrawing)
Theoretical O-H BDE ~79.5 kcal/mol (Highly Favorable)> 88.0 kcal/mol (Unfavorable)
DPPH IC₅₀ (Methanol) ~15 - 20 µM (Potent Scavenger)> 1000 µM (Practically Inactive)
Functional Classification Primary Chain-Breaking AntioxidantInactive / Potential Pro-oxidant

References

  • Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants Source: Semantic Scholar / Molecules URL:[Link]

  • Effect of donor and acceptor groups on radical scavenging activity of phenol by density functional theory Source: Arabian Journal of Chemistry URL:[Link]

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Purity assessment standards for 6-tert-butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment Standards for 6-tert-Butyl-4-nitro-m-cresol: A Comparative Methodological Guide

Introduction 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7), also known as 2-tert-butyl-5-methyl-4-nitrophenol, is a sterically hindered, electron-deficient aromatic compound utilized as a critical intermediate in the synthesis of advanced agrochemicals, antioxidants, and pharmaceutical agents. Due to its complex synthesis pathway—often involving the nitration of 6-tert-butyl-m-cresol—crude batches frequently contain unreacted precursors, positional isomers (e.g., 2-nitro derivatives), and oxidative degradants.

As a Senior Application Scientist, I approach purity assessment not merely as a compliance exercise, but as a mechanistic challenge. Establishing the absolute purity of this compound requires orthogonal analytical techniques that exploit different physicochemical properties of the molecule. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing self-validating protocols aligned with[1] and[2] standards.

Mechanistic Profiling & Analytical Causality

Before selecting a method, we must understand the molecule's behavior to design an effective detection strategy:

  • Ionization & Tailing: The para-nitro group strongly withdraws electron density from the phenolic hydroxyl group via resonance, significantly lowering its pKa to approximately 7.1. In unbuffered aqueous environments, partial ionization leads to severe chromatographic peak tailing.

  • Steric Hindrance: The bulky tert-butyl group adjacent to the hydroxyl group restricts intermolecular hydrogen bonding, imparting a degree of volatility suitable for GC analysis, provided the acidic proton is chemically capped.

  • Regulatory Context: dictates that organic impurities must be controlled based on their safety and efficacy impact[3]. Furthermore, requires that any method used for release testing must be rigorously validated for specificity, Limit of Detection (LOD), and precision[4].

ImpurityStrategy API 6-tert-butyl-4-nitro-m-cresol (Target API) Imp1 Des-nitro Precursors (e.g., 6-tert-butyl-m-cresol) API->Imp1 Incomplete Nitration Imp2 Positional Isomers (e.g., 2-nitro isomer) API->Imp2 Side Reactions Imp3 Oxidative Degradants (Quinone derivatives) API->Imp3 Thermal/Light Stress Det1 GC-FID / GC-MS (High Volatility) Imp1->Det1 Det2 HPLC-UV (High Peak Capacity) Imp2->Det2 Imp3->Det2 Det3 LC-MS (Mass Confirmation) Imp3->Det3

Caption: Causality of process impurities in 6-tert-butyl-4-nitro-m-cresol and orthogonal detection strategies.

Comparative Analysis of Analytical Methodologies

No single technique can capture the complete impurity profile. The table below summarizes the representative validation data and performance metrics for the three primary methodologies used to assess 6-tert-butyl-4-nitro-m-cresol.

Table 1: Method Performance & Validation Data Summary

Metric / ParameterHPLC-UV (Reversed-Phase)GC-MS (Derivatized)1H qNMR (Internal Standard)
Primary Utility Isomer separation, non-volatilesTrace volatile precursorsAbsolute mass balance
Specificity High (Chromatographic resolution)Very High (m/z fragmentation)High (Chemical shift isolation)
Linearity (R²) > 0.999> 0.995N/A (Direct proportionality)
Precision (RSD) < 1.0%< 2.5%< 0.5%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%99.0% – 101.0%
LOD / LOQ 0.02% / 0.05%5 ppm / 15 ppm0.5% / 1.0%
Reference Std Required? Yes (for external calibration)Yes (for external calibration)No (Uses universal CRM)

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that every analytical run verifies its own integrity before sample data is accepted.

Protocol A: Reversed-Phase HPLC-UV (High-Throughput Purity)

  • Causality: To prevent the ionization of the acidic phenolic proton (pKa ~7.1), the mobile phase must be buffered to pH < 3.0 using Trifluoroacetic acid (TFA). This ensures the molecule remains fully protonated, yielding sharp, symmetrical peaks and maximizing resolution from closely eluting positional isomers.

  • Methodology:

    • System Preparation: Equip the HPLC with a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Gradient Elution: Program a linear gradient from 40% B to 90% B over 15 minutes to elute the hydrophobic tert-butyl compound efficiently.

    • Detection: Set the UV detector to 280 nm (optimal for the nitrophenol chromophore).

    • Self-Validation (System Suitability): Inject a resolution mixture containing 6-tert-butyl-4-nitro-m-cresol and its 2-nitro isomer. The system is only validated for sample analysis if the resolution factor (

      
      ) is 
      
      
      
      and the tailing factor (
      
      
      ) is
      
      
      .
    • Sample Analysis: Inject 10 µL of the sample (1 mg/mL in Acetonitrile). Calculate purity using area normalization.

Protocol B: GC-MS (Trace Volatile Impurities)

  • Causality: While the compound has some volatility, direct injection can lead to active site adsorption on the column due to the free hydroxyl group. We employ derivatization (silylation) to convert the -OH group to a -OTMS ether. This eliminates hydrogen bonding, drastically improving thermal stability and peak shape.

  • Methodology:

    • Sample Derivatization: Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane. Add 100 µL of BSTFA (containing 1% TMCS) and incubate at 60°C for 30 minutes.

    • Instrumentation: Utilize a GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5].

    • Thermal Gradient: Initial oven temperature at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[5].

    • Ionization: Use Electron Ionization (EI) at 70 eV, scanning m/z 40 to 300[5].

    • Self-Validation (Internal Standard Recovery): Spike the sample with a known concentration of an internal standard (e.g., naphthalene-d8). The run is validated only if the internal standard recovery falls within 95–105%.

Protocol C: Quantitative NMR (qNMR) (Absolute Purity Assessment)

  • Causality: qNMR is the gold standard for establishing the absolute purity of a reference material because it does not require a reference standard of the analyte itself. We use Maleic acid as an internal standard because its singlet proton signal (~6.3 ppm) does not overlap with the aromatic protons (~7.8 ppm) or the tert-butyl protons (~1.3 ppm) of the target analyte.

  • Methodology:

    • Sample Preparation: Accurately weigh ~20 mg of 6-tert-butyl-4-nitro-m-cresol and ~5 mg of Maleic acid (Traceable CRM). Dissolve completely in 0.6 mL of DMSO-d6.

    • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Crucially, set the relaxation delay (

      
      ) to 
      
      
      
      (typically 30 seconds) and use a 30-45° pulse angle to ensure complete longitudinal relaxation between scans[5].
    • Self-Validation (T1 Assessment): Perform an inversion-recovery experiment prior to the main acquisition to experimentally determine the

      
       of the slowest-relaxing proton, validating the chosen 
      
      
      
      delay.
    • Quantitation: Integrate the tert-butyl singlet (9H) against the Maleic acid singlet (2H). Calculate the absolute mass fraction using the standard qNMR purity equation.

AnalyticalWorkflow Sample 6-tert-butyl-4-nitro-m-cresol Batch Sample Decision Primary Analytical Objective? Sample->Decision Path1 Routine Batch Release (Impurity Profiling) Decision->Path1 Path2 Reference Standard Certification (Absolute Purity) Decision->Path2 HPLC HPLC-UV (Non-volatiles & Isomers) Path1->HPLC GCMS GC-MS (Trace Volatiles) Path1->GCMS Path2->HPLC qNMR 1H qNMR (Mass Balance & Absolute %) Path2->qNMR CoA Generate Certificate of Analysis (Compliant with ICH Q2) HPLC->CoA GCMS->CoA qNMR->CoA

Caption: Workflow for selecting purity assessment methodologies based on analytical objectives.

Regulatory Compliance & System Suitability

To maintain scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), all methodologies must be validated according to [2]. This framework mandates the rigorous establishment of accuracy, precision, specificity, and robustness[4]. By integrating self-validating system suitability tests (SSTs)—such as resolution metrics in HPLC and T1 relaxation checks in qNMR—laboratories ensure that the data generated for 6-tert-butyl-4-nitro-m-cresol is defensible, reproducible, and fully compliant with global pharmacopeial standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. [Link]

Sources

Comparative Guide to Structural Elucidation of Small Organic Molecules: X-ray Crystallography vs. MicroED and NMR for 6-tert-butyl-4-nitro-m-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

For researchers and drug development professionals, determining the precise three-dimensional architecture of sterically hindered small molecules is a critical bottleneck. 6-tert-butyl-4-nitro-m-cresol (CAS: 72373-70-7), also known systematically as 3-methyl-6-tert-butyl-4-nitrophenol, presents a unique structural challenge. The bulky tert-butyl group adjacent to the phenolic hydroxyl creates significant steric hindrance, potentially disrupting the planar hydrogen-bonding networks typically observed in simpler nitrophenol derivatives[1].

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) —the historical gold standard for structural elucidation—against emerging and complementary alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy . By analyzing the causality behind experimental choices, this guide provides a self-validating framework for selecting the optimal analytical pathway for complex phenolic compounds.

Comparative Analysis: The "Product" vs. Alternatives

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the definitive method for determining absolute stereochemistry, exact bond lengths, and torsion angles. In SCXRD, X-rays scatter off the electron clouds of the constituent atoms[2]. Because the scattering power is proportional to atomic number, SCXRD is highly effective for mapping the carbon, nitrogen, and oxygen framework of 6-tert-butyl-4-nitro-m-cresol. However, its primary limitation is the strict prerequisite for large, well-ordered single crystals (typically >10 µm)[3], which can be difficult to grow for highly soluble or dynamically disordered compounds.

Microcrystal Electron Diffraction (MicroED)

MicroED is a revolutionary cryo-electron microscopy (cryo-EM) technique that utilizes an electron beam instead of X-rays[4]. Because electrons interact with the Coulomb potential (both the positively charged nucleus and the electron cloud) rather than just the electron cloud, they scatter ~10,000 times more strongly than X-rays[2]. This fundamental physical difference allows MicroED to solve high-resolution structures from sub-micron-sized nanocrystals (100–500 nm)[5]. For pharmaceutical powders that refuse to form large crystals, MicroED bypasses the crystallization bottleneck entirely[3].

Solution-State 2D NMR Spectroscopy

While SCXRD and MicroED provide static, high-resolution "snapshots" dictated by crystal packing forces in the solid state[6], NMR spectroscopy characterizes the molecule in solution. NMR is the gold standard for understanding dynamic conformational changes[7]. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can map the spatial proximity between the tert-butyl protons and the aromatic ring. However, NMR's resolving power for exact 3D atomic coordinates is lower than that of crystallography, as the data extracted is highly complex and requires extensive computational modeling to translate into a 3D structure[8].

Quantitative Performance Comparison

The following table summarizes the operational parameters and data yields of each technique when applied to small organic molecules like 6-tert-butyl-4-nitro-m-cresol.

ParameterSCXRD (X-ray)MicroED (Electron)2D NMR (Solution)
Probe / Interaction X-ray photons / Electron cloud[2]Electrons / Coulomb potential[2]Radiofrequency / Nuclear spin[7]
Sample Requirement >10 µm single crystal[3]100–500 nm nanocrystals[5]1–5 mg in deuterated solvent
State of Matter Solid (Crystalline)Solid (Nanocrystalline powder)[3]Liquid (Solution)[6]
Resolution Limit ~0.5 – 0.8 Å~0.8 – 1.0 ÅN/A (Ensemble average)
Hydrogen Detection Weak (requires high resolution)[8]Stronger (due to Coulomb potential)[2]Excellent (Primary nucleus observed)
Data Acquisition Time Hours to DaysMinutes (Continuous rotation)[9]Minutes to Hours
Primary Limitation Crystal growth bottleneck[5]Dynamical scattering (multiple scattering)Lacks precise 3D coordinate mapping[6]

Structural Elucidation Decision Workflow

Workflow A 6-tert-butyl-4-nitro-m-cresol Synthesized Sample B Assess Crystallinity & Size A->B C SCXRD (>10 µm crystals) B->C Large Single Crystals D MicroED (Sub-micron crystals) B->D Nanocrystalline Powder E Solution-State 2D NMR (Amorphous/Liquid) B->E Non-Crystallizable C->E Validate Solution Dynamics D->E Validate Solution Dynamics

Decision matrix for structural elucidation of small organic molecules.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental conditions required to elucidate the structure of 6-tert-butyl-4-nitro-m-cresol.

Protocol 1: SCXRD Crystal Growth and Data Collection

Causality Focus: Minimizing thermal motion and maximizing diffraction intensity.

  • Thermodynamic Crystallization: Dissolve 10 mg of 6-tert-butyl-4-nitro-m-cresol in a minimal volume of diethyl ether[1]. Allow for slow evaporation at room temperature. Why? Slow evaporation minimizes the number of nucleation sites, driving the system toward thermodynamic equilibrium to produce fewer, but larger and more highly ordered single crystals.

  • Harvesting and Cryoprotection: Select a crystal with distinct faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Why? The oil displaces surface solvent and acts as a cryoprotectant, preventing the formation of amorphous ice rings that would obscure the diffraction pattern.

  • Cryogenic Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Flash-cool the sample to 90 K using a nitrogen cold stream[1]. Why? Cooling to 90 K drastically reduces the thermal atomic displacement parameters (B-factors), tightening the electron density map and allowing for the resolution of the sterically hindered tert-butyl group.

  • Phase Solving and Refinement: Integrate the diffraction spots and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure until the R1 factor (the difference between the experimental data and the calculated model) drops below 5%[10].

Protocol 2: MicroED Sample Preparation and Acquisition

Causality Focus: Preventing dynamical scattering in highly interacting electron beams.

  • Sample Milling/Grinding: If the 6-tert-butyl-4-nitro-m-cresol precipitates as an amorphous-looking powder, gently grind 1 mg of the sample between two glass slides. Why? Electrons interact so strongly with matter that crystals thicker than ~500 nm will cause "dynamical scattering" (electrons diffracting multiple times), which ruins the data[2]. Grinding ensures sub-micron thickness.

  • Grid Application and Vitrification: Dust the dry powder onto a carbon-coated copper TEM grid. Plunge-freeze the grid in liquid ethane. Why? Plunge-freezing vitrifies any residual moisture, preserving the native hydration state and protecting the organic sample from rapid radiation damage caused by the electron beam[4].

  • Continuous Rotation Diffraction: Insert the grid into a cryo-TEM operating at 200 kV. Continuously rotate the stage from -60° to +60° while collecting diffraction frames on a direct electron detector[9]. Why? Continuous rotation integrates the diffraction intensities across the reciprocal space wedges, providing a complete 3D dataset in under 15 minutes[5].

Conclusion

For 6-tert-butyl-4-nitro-m-cresol, the choice of analytical technique depends entirely on the physical state of the synthesized material. SCXRD remains the undisputed champion for precise bond lengths and angles, provided large crystals can be grown[3]. However, if steric hindrance forces the compound into a microcrystalline powder, MicroED offers a rapid, high-resolution alternative that exploits the unique physics of Coulomb potential scattering[2][9]. Finally, to ensure the solid-state structure accurately reflects the molecule's behavior in biological or synthetic environments, NMR spectroscopy must be employed to validate its dynamic conformational flexibility in solution[6].

References

  • Coppens, P., & Schmidt, G. M. J. (1965). The crystal structure of the alpha-modification of p-nitrophenol near 90° K. Acta Crystallographica. Available at:[Link]

  • Creative Biostructure. (n.d.). SCXRD vs MicroED Comparison for Crystallography Research. Available at: [Link]

  • Drug Target Review. (2021). Microcrystal electron diffraction could advance drug development. Available at:[Link]

  • Dectris. (2018). Electron crystallography of small molecules: Big impact on science! Available at: [Link]

  • Wiley Analytical Science. (2018). Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination. Available at:[Link]

  • ResearchGate. (n.d.). X-ray versus MicroED. Atomic scattering values of O and Ca species. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at:[Link]

  • Birkbeck, University of London. (n.d.). Comparison of NMR and X-ray crystallography. Available at:[Link]

  • WhatIsLife.com. (n.d.). Structure determination techniques - X-ray and NMR. Available at: [Link]

  • Quora. (2017). What are the differences between NMR and x-ray crystallography? Available at:[Link]

Sources

Validating the Synthesis of 6-tert-butyl-4-nitro-m-cresol via GC-MS: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the synthesis of sterically hindered nitroaromatics like 6-tert-butyl-4-nitro-m-cresol requires analytical methods that can overcome significant chromatographic challenges. This compound serves as a critical intermediate in the synthesis of advanced antioxidants, agrochemicals, and specialty fragrances.

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, detailing the mechanistic causality behind synthesis regioselectivity and the analytical strategies required to achieve self-validating, high-fidelity data.

Mechanistic Grounding: Synthesis and Regioselectivity

The synthesis of 6-tert-butyl-4-nitro-m-cresol is a two-step process governed by strict steric and electronic parameters.

  • Alkylation: The workflow begins with the acid-catalyzed liquid-phase alkylation of m-cresol using tert-butanol (). The bulky tert-butyl group preferentially occupies the C6 position (ortho to the hydroxyl group).

  • Nitration: During the subsequent electrophilic aromatic substitution (nitration), the regioselectivity is dictated by causality: the C2 position is sterically inaccessible due to the flanking -OH and -CH₃ groups. The C5 position is electronically deactivated (meta to the -OH). Consequently, the nitronium ion (NO₂⁺) is directed almost exclusively to the C4 position, which is both sterically accessible and electronically activated (para to the hydroxyl group).

Regioselectivity A m-Cresol (Starting Material) B Alkylation (t-BuOH, H+) Blocks C6 Position A->B C 6-tert-butyl-m-cresol (Intermediate) B->C D Nitration (HNO3) Directs to C4 (Para to OH) C->D E 6-tert-butyl-4-nitro-m-cresol (Target Product) D->E

Reaction pathway highlighting the steric and electronic causality of regioselective nitration.

The Analytical Challenge: Overcoming Polar Interactions

Validating this synthesis via GC-MS presents a known chromatographic hurdle. Nitrocresols possess highly polar -OH and -NO₂ groups that act as strong hydrogen bond donors and acceptors. When injected directly into a GC system, these groups interact aggressively with residual silanol sites in the inlet liner and the column's stationary phase (1)[1].

This interaction causes severe peak tailing, shifting retention times, and poor resolution between closely eluting positional isomers (e.g., separating trace 2-nitro byproducts from the 4-nitro target) (2)[2]. To achieve a self-validating, quantitative system, analysts must choose between optimizing column chemistry or employing chemical derivatization.

Comparative Solutions: Method Optimization Data

Column Chemistry: Non-Polar vs. Mid-Polar

When evaluating alternatives, ultra-inert non-polar columns (e.g., HP-5MS UI) are generally preferred for their low bleed and high symmetry. However, mid-polar columns (e.g., DB-WAX) offer superior spatial resolution for complex isomer mixtures due to orthogonal dipole-dipole interactions.

Table 1: Column Performance Comparison for Nitrocresol Isomers

Column Phase AlternativeChemistryIsomer Resolution (4-NO₂ vs 2-NO₂)Peak Symmetry (As)Optimal Application
HP-5MS UI 5% Phenyl-methylpolysiloxane1.81.1 (Deriv)High-throughput quantitative screening
DB-WAX Polyethylene Glycol (PEG)2.51.3 (Deriv)Complex mixture isomer separation
Direct Injection vs. Derivatization

To completely eliminate silanol interactions, derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the gold standard. BSTFA replaces the active phenolic proton with a trimethylsilyl (TMS) group (3)[3]. As shown below, derivatization drastically improves the Limit of Detection (LOD) and reproducibility.

Table 2: Impact of Derivatization on GC-MS Metrics (HP-5MS UI Column)

Analytical MethodTarget Ion (m/z)Base Peak (m/z)LOD (S/N > 3)Reproducibility (RSD)
Direct Injection (EI) 209 [M]⁺194[M-CH₃]⁺50 ng/mL8.5%
TMS Derivatized (EI) 281 [M]⁺266 [M-CH₃]⁺5 ng/mL2.1%

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates a self-validating mechanism: the use of 2-fluorophenol as an Internal Standard (ISTD). Because 2-fluorophenol undergoes the exact same TMS derivatization as the target analyte, it automatically corrects for any variations in extraction efficiency, derivatization yield, or autosampler injection volume.

GCMS_Workflow N1 1. Reaction Aliquot (Sample Collection) N2 2. L-L Extraction & ISTD (Self-Validation Step) N1->N2 N3 3. TMS Derivatization (Eliminates H-Bonding) N2->N3 N4 4. GC Separation (HP-5MS UI Column) N3->N4 N5 5. MS Detection (EI / CI Modes) N4->N5

GC-MS sample preparation and self-validating analysis workflow.

Step-by-Step Methodology

Step 1: Reaction Quenching & Extraction

  • Extract a 100 µL aliquot from the active nitration reaction mixture.

  • Immediately quench the aliquot into 1 mL of ice-cold saturated NaHCO₃ to neutralize residual HNO₃/H₂SO₄ and halt the reaction.

  • Add 1 mL of ethyl acetate (EtOAc) spiked with 50 µg/mL of 2-fluorophenol (ISTD).

  • Vortex vigorously for 60 seconds, then centrifuge at 5000 rpm for 3 minutes to separate the phases. Carefully extract the upper organic layer.

Step 2: TMS Derivatization

  • Transfer 100 µL of the EtOAc extract into a 2 mL GC autosampler vial equipped with a low-volume glass insert.

  • Evaporate the solvent to complete dryness under a gentle, filtered stream of N₂.

  • Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine (acts as an acid scavenger).

  • Cap the vial securely and incubate in a heating block at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature prior to GC injection.

Step 3: GC-MS Acquisition Parameters

  • Column: HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250°C, operating in Split mode (10:1 ratio) to prevent column overloading.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) mode at 70 eV, source temperature 230°C.

  • Acquisition: Run in SIM (Selected Ion Monitoring) mode for quantitation. Monitor m/z 281 (Molecular ion of derivatized target), m/z 266 (Base peak, loss of methyl), and m/z 184 (Derivatized ISTD).

References

  • Liquid-phase alkylation of phenol with t-butanol over various catalysts derived from MWW-type precursors Academie des Sciences

  • Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review MDPI 1

  • Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration RSC Publishing 2

  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane ResearchGate 3

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Safety Operating Guide

m-CRESOL, 6-tert-BUTYL-4-NITRO- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for m-Cresol, 6-tert-butyl-4-nitro-

As a Senior Application Scientist, I frequently encounter challenges in the safe handling and disposal of highly functionalized aromatic compounds. m-Cresol, 6-tert-butyl-4-nitro- (CAS No. 72373-70-7)[1], also known as 2-tert-butyl-5-methyl-4-nitrophenol, is a bioactive chemical commonly utilized in drug development and agricultural synthesis[2]. While its unique structural motifs—a lipophilic tert-butyl group paired with a reactive nitro group—make it valuable for research, these same features impart significant toxicological and environmental hazards[3].

This guide provides a self-validating, step-by-step operational protocol for the proper handling, spill mitigation, and RCRA-compliant disposal of this compound. We will explore not just what steps to take, but the mechanistic causality behind each safety requirement.

Mechanistic Toxicology and Hazard Profile

To respect a chemical, one must understand its mechanism of action. Nitrocresols are notoriously toxic via inhalation, ingestion, and dermal absorption[4].

  • Dermal Permeability: The addition of the bulky, non-polar tert-butyl group significantly increases the lipophilicity of the molecule compared to standard nitrocresols. This enhances its ability to rapidly penetrate the stratum corneum and enter systemic circulation.

  • Metabolic Disruption: Once absorbed, nitrophenolic compounds act as potent uncouplers of oxidative phosphorylation[5]. They shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis. This leads to cellular asphyxiation and severe, potentially fatal hyperthermia.

  • Methemoglobinemia: The nitroaromatic moiety can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), severely impairing the blood's oxygen-carrying capacity.

Table 1: Physicochemical & Hazard Profile

Property / MetricData / ClassificationMechanistic Implication
CAS Number 72373-70-7[1]Unique identifier for SDS tracking and inventory control.
Molecular Formula C11H15NO3[1]High carbon-to-oxygen ratio increases lipophilicity.
Molecular Weight 209.24 g/mol [2]Small enough for rapid systemic absorption.
DOT / UN Classification UN 2446 (Nitrocresols, solid)[6]Regulated as a Toxic Solid; requires strict transport manifests.
Solubility Soluble in organics; insoluble in cold water[3]Necessitates organic solvents for equipment decontamination.
Incompatibilities Strong bases, reducing agents, oxidizers[4]Can form explosive salts with alkali metals or detonate with reducers[4].

Operational Safety & Handling Protocols

Before initiating any workflow involving 6-tert-butyl-4-nitro-m-cresol, strict engineering controls and Personal Protective Equipment (PPE) must be established.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Respiratory NIOSH-approved N95 or P100 particulate respirator[7]Prevents inhalation of toxic crystalline dust during weighing.
Dermal (Gloves) Double-gloved Nitrile or Neoprene (≥ 8 mil)Prevents transdermal absorption driven by the compound's lipophilicity.
Ocular Chemical splash goggles (ANSI Z87.1)Protects mucous membranes from severe irritation and systemic entry[4].
Engineering Class II Biological Safety Cabinet or Fume HoodMaintains negative pressure to capture aerosolized particulates[8].

Proper Disposal Procedures (Routine Operations)

Because of its toxicity to aquatic ecosystems and resistance to municipal wastewater treatment[5], 6-tert-butyl-4-nitro-m-cresol must never be disposed of down the drain[7]. It is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7].

Protocol 1: Routine Laboratory Disposal

  • Segregation: Ensure the waste container contains NO strong bases (e.g., NaOH, KOH) or reducing agents. Causality: Aromatic nitro compounds can form highly unstable, explosive salts in the presence of strong alkalis, even in aqueous solutions[4].

  • Primary Containment: Collect solid waste and contaminated consumables (weigh boats, pipette tips) in a compatible, heavy-duty polyethylene (HDPE) container. For liquid solutions (e.g., dissolved in DMSO), use a sealed PTFE or glass waste carboy.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid - UN 2446" and "Combustible"[6].

  • Destruction via Incineration: Transfer the sealed containers to an EPA-approved hazardous waste facility. The mandatory destruction method is high-temperature incineration[9].

    • Crucial Requirement: The incinerator MUST be equipped with an afterburner and an alkaline scrubber[9]. Causality: Combustion of nitroaromatics generates high volumes of nitrogen oxides (NOx)[6]. The scrubber neutralizes these toxic and environmentally damaging gases before atmospheric release.

Emergency Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure. The EPA requires reporting to the National Response Center if significant quantities are released[10].

Protocol 2: Emergency Spill Mitigation

  • Evacuation and Ventilation: Immediately clear the area of unprotected personnel. Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential airborne dust[6].

  • Eliminate Ignition Sources: 6-tert-butyl-4-nitro-m-cresol is combustible[6]. Remove all open flames, hot plates, and spark-producing equipment from the vicinity[4].

  • Don Emergency PPE: Responders must wear Level C PPE, including a full-face respirator and chemical-resistant suits[7].

  • Dust-Free Absorption: Do NOT dry sweep, as this aerosolizes the toxic powder[5]. Gently cover the spill with an inert, moist absorbent material such as damp sand, dry lime, or vermiculite[6].

  • Collection: Use non-sparking plastic tools to scoop the absorbed mixture into a dedicated hazardous waste drum[4].

  • Decontamination: Wash the spill surface thoroughly with a mixture of water and a mild detergent, capturing all runoff for hazardous disposal[11]. Do not allow runoff to enter municipal sewers[7].

Process Visualization

The following diagram outlines the logical decision tree for handling both routine waste and emergency spills of this compound.

G Node1 m-Cresol, 6-tert-butyl-4-nitro- Handling Event Node2_Spill Accidental Spill Node1->Node2_Spill Node2_Routine Routine Lab Waste Node1->Node2_Routine Node3_Evac Evacuate & Ventilate Area Node2_Spill->Node3_Evac Node3_Seg Segregate from Oxidizers/Bases Node2_Routine->Node3_Seg Node4_PPE Don Appropriate PPE (Respirator, Double Gloves) Node3_Evac->Node4_PPE Node5_Collect Collect in Sealed, Compatible HDPE Container Node3_Seg->Node5_Collect Node5_Absorb Absorb with Damp Sand/Lime (Avoid Dust Generation) Node4_PPE->Node5_Absorb Node6_Label Label: UN 2446 / Toxic Solid Node5_Absorb->Node6_Label Node5_Collect->Node6_Label Node7_Dispose RCRA-Approved Incineration (Requires NOx Scrubber) Node6_Label->Node7_Dispose

Figure 1: Operational workflow for containment and disposal of 6-tert-butyl-4-nitro-m-cresol.

References

  • TargetMol / Amazon AWS. "Data Sheet: m-Cresol, 6-tert-butyl-4-nitro- (Cat.No.T33239)." Amazon AWS. [Link]

  • Harper College. "P-NITROPHENOL - Material Safety Data Sheet." Harper College. [Link]

  • Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Nitrophenols." GovInfo. [Link]

  • ChemBK. "Nitrocresol - Physico-chemical Properties and Safety." ChemBK. [Link]

  • NIH. "PRODUCTION, IMPORT, USE, AND DISPOSAL - Nitrotoluenes." NCBI Bookshelf.[Link]

Sources

Personal protective equipment for handling m-CRESOL, 6-tert-BUTYL-4-NITRO-

Author: BenchChem Technical Support Team. Date: March 2026

Handling m-CRESOL, 6-tert-BUTYL-4-NITRO- (also known systematically as 3-methyl-6-tert-butyl-4-nitrophenol, CAS: 72373-70-7) requires a rigorous, chemistry-informed approach to safety[1]. As a nitrophenol derivative, this compound presents severe acute and chronic hazards, including dermal toxicity, respiratory irritation, and systemic metabolic disruption[2][3].

To build a self-validating safety culture in your laboratory, it is not enough to simply wear protective gear; researchers must understand the mechanistic toxicology of the compound to execute handling, decontamination, and disposal protocols flawlessly.

Mechanistic Toxicology: Understanding the Hazard

The safety protocols for 6-tert-butyl-4-nitro-m-cresol are dictated by its dual-action toxicity profile. Understanding these pathways explains the strict necessity for the personal protective equipment (PPE) and handling procedures outlined below.

  • Mitochondrial Uncoupling: The compound acts as a potent protonophore. Its lipophilic tert-butyl and methyl groups allow it to easily cross the inner mitochondrial membrane, while the electron-withdrawing nitro group lowers the pKa of the phenolic hydroxyl, allowing it to release protons into the mitochondrial matrix. This dissipates the proton motive force, uncoupling oxidative phosphorylation, halting ATP synthesis, and potentially causing severe hyperthermia[4][5].

  • Hematotoxicity (Methemoglobinemia): Upon systemic absorption (via inhalation or dermal contact), the nitro group can undergo hepatic bioreduction mediated by Cytochrome P450. The resulting hydroxylamine intermediates oxidize the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis[3].

ToxicityMechanisms cluster_0 Mitochondrial Uncoupling cluster_1 Hematotoxicity A 6-tert-butyl-4-nitro-m-cresol (Exposure) B Crosses Inner Mitochondrial Membrane A->B F Hepatic Bioreduction (CYP450) A->F C Proton Release in Matrix B->C D Collapse of Proton Motive Force C->D E ATP Depletion & Hyperthermia D->E G Hydroxylamine Intermediates F->G H Hb(Fe2+) -> MetHb(Fe3+) G->H I Tissue Hypoxia H->I

Mechanistic pathways of nitrophenol toxicity: mitochondrial uncoupling and hematotoxicity.

Quantitative PPE Matrix

Because nitrophenols are highly lipophilic, they readily absorb through the skin and mucous membranes[2][3]. Standard latex gloves provide zero protection and will degrade. The following table summarizes the mandatory PPE based on the operational scale.

PPE CategoryAnalytical Scale (< 1g)Preparative/Bulk Scale (> 1g)
Eye/Face ANSI Z87.1 Chemical splash gogglesGoggles + Full face shield
Hands Nitrile gloves (≥ 0.11 mm thickness)Heavy-duty Nitrile/Neoprene (≥ 0.4 mm)
Skin/Body Standard flame-resistant lab coatTyvek® suit or impermeable chemical apron
Respiratory Fume hood (No respirator needed if enclosed)NIOSH-approved N95/P100 particulate respirator

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every step of the handling process must include a physical or chemical check to confirm it was executed correctly.

Step 1: Environmental Setup & Verification

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Physically verify the fume hood face velocity is between 0.5 m/s (100 fpm) and 0.6 m/s before opening the chemical container.

Step 2: Weighing and Dispensing

  • Action: Use anti-static spatulas and grounded analytical balances.

  • Causality: Nitrophenol powders are combustible and can form explosive dust-air mixtures. Using anti-static tools prevents static discharge, eliminating the ignition source[5][6].

  • Validation: Ensure the balance draft shield is closed during stabilization to prevent aerosolization of the toxic dust into the operator's breathing zone[7].

Step 3: Transfer and Reaction

  • Action: When dissolving the compound, add the organic solvent slowly down the side of the flask.

  • Causality: Rapid addition of solvent to fine powders can cause displacement of air, ejecting toxic particulates into the fume hood environment.

OperationalWorkflow Step1 1. Risk Assessment & PPE Donning Step2 2. Setup in Fume Hood Step1->Step2 Step3 3. Weighing (Anti-static tools) Step2->Step3 Step4 4. Transfer & Reaction Step3->Step4 Step5 5. Decontamination (Alkaline Wash) Step4->Step5 Step6 6. Waste Segregation (RCRA Incineration) Step5->Step6

Step-by-step operational workflow for the safe handling and disposal of nitrophenol derivatives.

Decontamination & Disposal Logistics

Standard washing with water or organic solvents is insufficient for 6-tert-butyl-4-nitro-m-cresol. Water fails due to the compound's lipophilic tert-butyl group, and organic solvents simply spread the contamination.

The Alkaline Wash Protocol: To decontaminate glassware, spatulas, and fume hood surfaces, you must exploit the compound's acidity.

  • Prepare an alkaline wash solution (e.g., 0.1 M

    
     or 5% 
    
    
    
    )[8][9].
  • Submerge or wipe the contaminated equipment with the alkaline solution.

  • Causality: The high pH (

    
    ) deprotonates the phenolic hydroxyl group, converting the lipophilic nitrophenol into a highly water-soluble phenolate salt[8].
    
  • Validation: The solution will often turn a distinct yellow/orange color upon formation of the nitrophenolate ion, providing a visual self-validation that decontamination is actively occurring.

Waste Segregation and Disposal:

  • Aqueous Waste: The resulting alkaline wash effluents containing phenolate salts must be collected in dedicated, clearly labeled hazardous aqueous waste carboys[9][10]. Do not mix with acidic waste to prevent the re-precipitation of the lipophilic nitrophenol.

  • Solid Waste: Contaminated PPE, paper towels, and empty chemical containers must be treated as RCRA-regulated hazardous waste[5][11]. They must be segregated into sealed, puncture-proof containers destined for high-temperature incineration, which safely destroys the nitroaromatic ring[11].

References

1.1 (Guidechem) 2. 3 (Carl Roth) 3.11 (Harper College) 4.8 (Google Patents) 5.9 (Google Patents)

Sources

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